molecular formula C14H19NO B1520243 3-Phenyl-1-piperidin-3-ylpropan-1-one CAS No. 1177350-80-9

3-Phenyl-1-piperidin-3-ylpropan-1-one

Número de catálogo: B1520243
Número CAS: 1177350-80-9
Peso molecular: 217.31 g/mol
Clave InChI: NEAGITLAIUKJGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenyl-1-piperidin-3-ylpropan-1-one ( 1177350-80-9) is a synthetic organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This molecule features a propan-1-one backbone that links a phenyl aromatic ring and a piperidine moiety, creating a versatile scaffold for chemical synthesis and drug discovery research. The compound is characterized by an estimated boiling point of 322.85°C (EPA T.E.S.T.) to 337.23°C (EPI Suite), a flash point of 148.16°C, and a melting point of 109.88°C . Its estimated density is 1.03 g/cm³, and it demonstrates water solubility in the range of 1317.01 mg/L (EPA T.E.S.T.) to 4300.3 mg/L (EPI Suite) . As a building block in medicinal chemistry, its structure is valuable for exploring structure-activity relationships in biologically active molecules. It serves as a key intermediate in the synthesis of more complex compounds, particularly in the development of potential pharmaceuticals, where the piperidine ring is a common pharmacophore. The compound is offered as a high-purity solid for laboratory use. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and employ appropriate personal protective equipment, including gloves and eye/face protection, during handling.

Propiedades

IUPAC Name

3-phenyl-1-piperidin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGITLAIUKJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177350-80-9
Record name 3-Phenyl-1-(3-piperidinyl)-1-propanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-Phenyl-1-piperidin-3-ylpropan-1-one CAS 1177350-80-9 chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS 1177350-80-9)

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-1-piperidin-3-ylpropan-1-one, CAS 1177350-80-9, a heterocyclic compound of significant interest in medicinal chemistry. By virtue of its core structure, which combines a phenylpropanone moiety with a 3-substituted piperidine ring, this molecule represents a valuable scaffold for drug discovery. The piperidine heterocycle is a well-established "privileged structure," found in numerous FDA-approved therapeutics targeting a wide array of biological systems.[1] This document consolidates available technical data, outlines plausible synthetic strategies based on modern catalytic methods, predicts the analytical profile, and explores the potential pharmacological applications of this compound, grounded in the established bioactivity of the broader phenylpiperidine class. It is intended to serve as a foundational resource for researchers investigating this and related molecules.

Chemical & Physical Properties

3-Phenyl-1-piperidin-3-ylpropan-1-one is a derivative of piperidine, featuring substitution at both the nitrogen (position 1) and a carbon atom (position 3) of the ring. The substituent at the 3-position is a phenyl group, while the nitrogen is acylated with a 3-phenylpropanoyl chain. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.

PropertyValueSource(s)
CAS Number 1177350-80-9[2][3]
Chemical Name 3-Phenyl-1-(piperidin-3-yl)propan-1-one[2]
Molecular Formula C₁₄H₁₉NO[3][4]
Molecular Weight 217.31 g/mol [3][4]
Appearance Liquid / Solid[3]
Canonical SMILES O=C(CCC1=CC=CC=C1)N2CCCC(C2)C3=CC=CC=C3(Structure-based)
InChI Key NEAGITLAIUKJGN-UHFFFAOYSA-N (Isomer)
LogP 2.33[3]

Synthesis & Manufacturing Strategy

Proposed Synthetic Workflow

A highly effective and modern approach for creating the chiral 3-phenylpiperidine core involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][6][7] This method couples readily available pyridine with an arylboronic acid to generate a 3-substituted tetrahydropyridine with excellent enantioselectivity, which can then be reduced to the desired piperidine.

Synthetic Workflow cluster_reagents Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine reagent1 1. NaBH₄ 2. Phenyl Chloroformate Tetrahydropyridine Enantioenriched 3-Phenyl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine reagent2 Phenylboronic Acid [Rh(cod)OH]₂ Chiral Ligand (e.g., SEGPHOS) Piperidine (R)- or (S)-3-Phenylpiperidine Tetrahydropyridine->Piperidine reagent3 H₂, Pd/C FinalProduct 3-Phenyl-1-piperidin-3-ylpropan-1-one Piperidine->FinalProduct reagent4 3-Phenylpropanoyl Chloride Base (e.g., Et₃N)

Caption: Proposed asymmetric synthesis of the target compound.

Representative Protocol: N-Acylation

This protocol describes the final step, the coupling of 3-phenylpiperidine with 3-phenylpropanoyl chloride. This is a standard amidation reaction. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

Materials & Equipment:

  • (R)- or (S)-3-Phenylpiperidine

  • 3-Phenylpropanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 3-phenylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add 3-phenylpropanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the final product.

Analytical & Spectroscopic Profile

Experimental spectra for CAS 1177350-80-9 are not publicly available. However, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.[8][9]

Predicted ¹H NMR (400 MHz, CDCl₃)
  • δ 7.10-7.40 (m, 10H): Overlapping multiplets corresponding to the protons of the two distinct phenyl rings.

  • δ 2.80-3.20 (m, 4H): Complex signals from the two methylene groups (-CH₂CH₂-) of the propanoyl chain.

  • δ 1.50-4.50 (m, 9H): A series of complex, broad, and overlapping multiplets corresponding to the nine protons on the piperidine ring. The exact shifts and multiplicities will be highly dependent on the ring conformation and the potential for rotational isomers (rotamers) around the amide bond, which is a common phenomenon in N-acyl piperidines.

  • δ 1.25 (s, variable): Potential presence of a water peak depending on solvent purity.

Predicted ¹³C NMR (100 MHz, CDCl₃)
  • δ ~171.0: Carbonyl carbon (C=O) of the amide.

  • δ 125.0-142.0: A series of signals corresponding to the 12 aromatic carbons. The quaternary carbons will appear weaker.

  • δ ~25.0-60.0: A set of signals for the 8 aliphatic carbons of the piperidine ring and the propanoyl chain.

  • δ ~35.0 & ~31.0: Signals for the two methylene carbons of the propanoyl chain.

Purity Analysis: HPLC Protocol

High-Performance Liquid Chromatography is the standard method for assessing the purity of research compounds.

System & Column:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (for the phenyl groups)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Biological Context & Potential Applications

The phenylpiperidine scaffold is a cornerstone of neuropharmacology and beyond.[10] Its rigid structure presents a well-defined vector for substituents to interact with biological targets. The specific substitution pattern is key to its pharmacological profile.[11]

  • 4-Phenylpiperidines: This class is famously associated with potent µ-opioid receptor agonists like fentanyl and meperidine, used extensively for pain management.[12][13][14]

  • Other Derivatives: Modification of the core leads to a vast range of activities, including antipsychotics (haloperidol), and selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[11]

Given that the target molecule, 3-Phenyl-1-piperidin-3-ylpropan-1-one , possesses a 3-phenylpiperidine core, its potential applications lie in areas where this specific isomer has shown promise. It could serve as a key intermediate or a final candidate molecule in research programs targeting:

  • Central Nervous System (CNS) Disorders: As an antagonist or agonist for dopamine or serotonin receptors.[10]

  • Oncology: As a building block for more complex molecules like the PARP inhibitor Niraparib, which also features a 3-substituted piperidine.[1][7]

  • Anticonvulsant Agents: The piperidine ring is a feature of anticonvulsant drugs like Tiagabine.[7]

Pharmacological Roles center Phenylpiperidine Scaffold opioid Opioid Analgesics (e.g., Fentanyl) center->opioid 4-Substituted ssri Antidepressants (SSRIs) (e.g., Paroxetine) center->ssri 3,4-Substituted antipsychotic Antipsychotics (e.g., Haloperidol) center->antipsychotic 4-Substituted parp PARP Inhibitors (e.g., Niraparib) center->parp 3-Substituted anticonvulsant Anticonvulsants (e.g., Tiagabine) center->anticonvulsant 3-Substituted

Caption: Diverse pharmacological roles of the phenylpiperidine core.

Safety, Handling & Storage

While no specific safety data sheet (SDS) exists for CAS 1177350-80-9, data from closely related analogs like 3-phenyl-1-(piperazin-1-yl)propan-1-one provide a strong basis for hazard assessment.[15]

Hazard ClassClassificationPictogramSignal Word
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation Category 2GHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation Category 1GHS05 (Corrosion)Danger
Safe Handling Protocol

Engineering Controls:

  • All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use.

  • Body Protection: Wear a flame-retardant lab coat. Ensure no skin is exposed.

Handling Procedure:

  • Before use, verify the integrity of the container.

  • Do not eat, drink, or smoke in the handling area.

  • Avoid direct contact with skin and eyes. Do not breathe dust or vapor.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Do not allow the material to enter drains or waterways.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, heat, sparks, and open flames.

Conclusion

3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS 1177350-80-9) is a research chemical with considerable potential stemming from its phenylpiperidine core structure. While detailed experimental data remains scarce, its chemical properties and reactivity can be reliably predicted. The synthetic pathways to access this and related molecules are well-established, with modern catalytic methods offering elegant solutions for stereochemical control. Its true value lies in its potential as a molecular probe or a synthetic intermediate in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides the foundational knowledge for researchers to handle, analyze, and strategically utilize this compound in their drug discovery and development endeavors.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. [Link]

  • Semantic Scholar. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Growth Plus Reports. (2023). Phenylpiperidine Derivatives Market Forecast 2031. [Link]

  • Medznat.ru. (2020). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? [Link]

  • NextSDS. (n.d.). 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information. [Link]

  • Mol-Instincts. (n.d.). Compound 3-phenyl-1-[4-(1-phenyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one. [Link]

  • NextSDS. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • SpectraBase. (n.d.). Propan-1-one, 2-amino-3-phenyl-1-(piperidin-1-yl)- - Optional[13C NMR]. [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 268. [Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure and Empirical Formula of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed methodology for the elucidation of the molecular structure and the determination of the empirical and molecular formulas of 3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS No: 1177350-80-9). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide outlines a systematic approach employing modern analytical techniques, including spectroscopy and elemental analysis, to unambiguously characterize this β-amino ketone. The causality behind the selection of each analytical method is discussed to provide a framework for the structural verification of this and similar compounds.

Introduction

3-Phenyl-1-piperidin-3-ylpropan-1-one is a β-amino ketone, a class of organic compounds that are of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] The presence of a phenyl group, a ketone, and a piperidine ring suggests potential applications as a scaffold in the design of novel therapeutic agents.[1] Accurate determination of the molecular structure and formula is a critical first step in any research and development endeavor, as it underpins the understanding of the compound's physicochemical properties, reactivity, and biological activity.

This guide will detail the logical workflow for characterizing 3-Phenyl-1-piperidin-3-ylpropan-1-one, beginning with the determination of its elemental composition to establish the empirical formula, followed by a comprehensive structural analysis using spectroscopic techniques to confirm the connectivity and arrangement of atoms in the molecule.

Part 1: Determination of Empirical and Molecular Formula

The foundation of molecular characterization lies in establishing the elemental composition and molecular weight. This is a two-step process involving elemental analysis to determine the empirical formula and mass spectrometry to ascertain the molecular weight, which in turn allows for the confirmation of the molecular formula.

Elemental Analysis

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[3][4]

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample of 3-Phenyl-1-piperidin-3-ylpropan-1-one (typically 1-3 mg) is combusted in a furnace at high temperatures (around 900-1000 °C) in the presence of excess oxygen.

  • The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of specific detectors.

  • The amount of each gas is quantified, and from these values, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

  • The percentage of oxygen is typically determined by difference, assuming C, H, N, and O are the only elements present.

Data Interpretation: From Percent Composition to Empirical Formula

The empirical formula represents the simplest whole-number ratio of atoms in the compound.[5][6][7] The following steps are taken to calculate it from the elemental analysis data:

  • Assume a 100 g sample: This allows the mass percentages to be directly converted to grams.

  • Convert mass to moles: The mass of each element is divided by its molar mass to determine the number of moles of each element.

  • Determine the mole ratio: The number of moles of each element is divided by the smallest mole value obtained in the previous step.

  • Obtain the whole-number ratio: If the resulting ratios are not whole numbers, they are multiplied by the smallest integer that will convert them to whole numbers.

Based on the known structure, the molecular formula is C₁₄H₁₉NO. The expected elemental composition is presented in the table below.

ElementAtomic MassNumber of AtomsTotal MassMass Percentage
Carbon (C)12.0114168.1477.38%
Hydrogen (H)1.011919.198.84%
Nitrogen (N)14.01114.016.45%
Oxygen (O)16.00116.007.36%
Total 217.34 100%

From the molecular formula C₁₄H₁₉NO, it is evident that the subscripts are already in their simplest whole-number ratio. Therefore, the empirical formula is the same as the molecular formula.

Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight of the compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (e.g., ESI-TOF)

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The molecules are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak, [M+H]⁺.

  • The ions are then separated based on their m/z ratio in a time-of-flight (TOF) analyzer.

  • The detector records the m/z of the ions with high precision (typically to four or five decimal places).

Data Interpretation

The experimentally determined monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical monoisotopic mass calculated for the proposed molecular formula (C₁₄H₁₉NO).

  • Theoretical Monoisotopic Mass of C₁₄H₁₉NO: 217.1467 u

  • Expected [M+H]⁺ ion: 218.1545 u

A close match between the experimental and theoretical mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

G cluster_0 Empirical & Molecular Formula Determination Pure Sample Pure Sample Elemental Analysis (CHN) Elemental Analysis (CHN) Pure Sample->Elemental Analysis (CHN) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Pure Sample->Mass Spectrometry (HRMS) Percent Composition Percent Composition Elemental Analysis (CHN)->Percent Composition Combustion Molecular Weight Molecular Weight Mass Spectrometry (HRMS)->Molecular Weight Detect [M+H]+ Empirical Formula Empirical Formula Percent Composition->Empirical Formula Calculate Mole Ratios Molecular Formula Molecular Formula Empirical Formula->Molecular Formula Molecular Weight->Molecular Formula

Caption: Workflow for Empirical and Molecular Formula Determination.

Part 2: Molecular Structure Elucidation

With the molecular formula established as C₁₄H₁₉NO, the next critical phase is to determine the precise arrangement and connectivity of these atoms. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectrum

  • Aromatic Protons (δ 7.0-8.0 ppm): The protons on the monosubstituted phenyl ring would appear in this region. The specific splitting pattern would depend on the substitution, but typically a multiplet integrating to 5 protons is expected.

  • Piperidine Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region. The proton attached to the nitrogen (N-H) would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton at the C3 position, adjacent to the propanone chain, would be a key signal.

  • Propanone Protons (δ 2.5-3.5 ppm): The four protons of the two methylene groups (-CH₂-CH₂-) in the propanone chain would likely appear as two multiplets. The methylene group adjacent to the carbonyl group would be expected to be further downfield.

Expected ¹³C NMR Spectrum

  • Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is highly deshielded and would appear as a characteristic signal in the downfield region of the spectrum.

  • Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the six carbons of the phenyl ring (four signals if symmetry is considered).

  • Piperidine and Propanone Carbons (δ 20-60 ppm): The carbons of the piperidine ring and the propanone chain would appear in the upfield, aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic IR Absorptions

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. This is a key indicator of the ketone functional group.

  • Aromatic C-H Stretch: Signals would appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals would appear just below 3000 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate absorption band is expected in the range of 3300-3500 cm⁻¹.

  • C-N Stretch: An absorption would be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Integrated Spectroscopic Analysis

The definitive structural elucidation of 3-Phenyl-1-piperidin-3-ylpropan-1-one is achieved by integrating the data from all analytical techniques.

G cluster_1 Molecular Structure Elucidation Workflow Molecular Formula (C14H19NO) Molecular Formula (C14H19NO) 1H_NMR 1H NMR Molecular Formula (C14H19NO)->1H_NMR 13C_NMR 13C NMR Molecular Formula (C14H19NO)->13C_NMR IR_Spec IR Spectroscopy Molecular Formula (C14H19NO)->IR_Spec MS_Frag MS Fragmentation Molecular Formula (C14H19NO)->MS_Frag Proton_Env Proton Environments & Connectivity 1H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton 13C_NMR->Carbon_Backbone Functional_Groups Functional Groups (C=O, N-H) IR_Spec->Functional_Groups Fragmentation_Pattern Fragmentation Pattern MS_Frag->Fragmentation_Pattern Proposed_Structure Proposed Structure: 3-Phenyl-1-piperidin-3-ylpropan-1-one Proton_Env->Proposed_Structure Carbon_Backbone->Proposed_Structure Functional_Groups->Proposed_Structure Fragmentation_Pattern->Proposed_Structure

Caption: An Integrated Approach to Molecular Structure Elucidation.

Conclusion

The comprehensive characterization of 3-Phenyl-1-piperidin-3-ylpropan-1-one requires a synergistic application of elemental analysis and modern spectroscopic techniques. Elemental analysis provides the empirical formula, which, in conjunction with the molecular weight determined by high-resolution mass spectrometry, confirms the molecular formula as C₁₄H₁₉NO. The molecular structure is then definitively elucidated through the detailed interpretation of ¹H NMR, ¹³C NMR, and IR spectra. This systematic and self-validating workflow ensures the unambiguous identification of the compound, which is paramount for its further study and application in research and development.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Sparks, D. L. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). Propan-1-one, 2-amino-3-phenyl-1-(piperidin-1-yl)-. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-2-(piperidin-1-yl)propan-1-ol. Retrieved from [Link]

  • Fiveable. (2025, August 15). β-Amino Ketones: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Retrieved from [Link]

  • Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Retrieved from [Link]

  • NIST WebBook. (n.d.). (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization of β-amino ketone Complexes and Study of their Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

The Role of 3-Phenyl-1-piperidin-3-ylpropan-1-one in GLP-1R Positive Allosteric Modulator Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Small-Molecule GLP-1R PAMs

The Glucagon-Like Peptide-1 Receptor (GLP-1R), a Class B G-protein-coupled receptor (GPCR), is a highly validated clinical target for type 2 diabetes and obesity (often co-termed "diabesity"). While peptidic orthosteric agonists (e.g., semaglutide, liraglutide) dominate the market, their requirement for subcutaneous injection (with oral formulations requiring massive peptide excess) and side effects like nausea drive the search for alternative modalities.

Small-molecule Positive Allosteric Modulators (PAMs) offer a profound pharmacological advantage: they do not activate the receptor directly but instead potentiate the affinity and efficacy of the endogenous GLP-1 peptide. This causality preserves the spatial and temporal physiological rhythm of insulin secretion, mitigating receptor desensitization. A critical breakthrough in this space is the discovery of the V-0219 series, where specific chemical building blocks—most notably 3-phenyl-1-piperidin-3-ylpropan-1-one —were utilized to probe the allosteric binding pocket, leading to orally bioavailable, sub-nanomolar PAMs[1].

Chemical Scaffold & Structural Rationale

The discovery of highly potent GLP-1R PAMs relies on identifying scaffolds that can wedge into the transmembrane domain (typically the TM5/TM6/TM7 boundary) to stabilize the active receptor conformation.

In the hit-to-lead optimization process of oxadiazole-based PAMs, researchers required a versatile, secondary amine-containing building block to explore the hydrophobic sub-pockets of the GLP-1R allosteric site. 3-Phenyl-1-piperidin-3-ylpropan-1-one serves as a critical nucleophilic intermediate.

Causality of the Structural Design:
  • The Piperidine Ring: Provides a conformationally restricted, basic nitrogen that acts as a nucleophile during the synthesis of the final drug molecule. In the biological environment, the piperidine core dictates the vector of the attached functional groups, ensuring optimal trajectory into the receptor's transmembrane cavity.

  • The Phenylpropanone Tail: The lipophilic phenyl ring engages in crucial π−π stacking or hydrophobic interactions with aromatic residues in the GLP-1R allosteric pocket. The ketone linker provides necessary flexibility and potential hydrogen-bond acceptor capabilities, fine-tuning the residence time of the modulator.

DiscoveryWorkflow HTS HTS of 2500 Compound Library Hit Oxadiazole Hit Identification HTS->Hit Synthesis Coupling with 3-Phenyl-1-piperidin- 3-ylpropan-1-one Hit->Synthesis Scaffold Optimization Lead Lead Compound 8 & V-0219 (PAM) Synthesis->Lead Nucleophilic Substitution InVivo In Vivo Validation (Insulin Secretion) Lead->InVivo Pharmacological Profiling

Fig 1: Workflow of GLP-1R PAM discovery utilizing the piperidine intermediate.

Experimental Protocols: Synthesis and Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols outline the self-validating systems required to synthesize and biologically evaluate these PAMs.

Chemical Synthesis Workflow

The synthesis of Compound 8, a direct derivative of 3-phenyl-1-piperidin-3-ylpropan-1-one, involves a nucleophilic substitution reaction with a chloro-oxadiazole intermediate[2].

Step-by-Step Methodology:

  • Preparation of the Electrophile: Synthesize the common intermediate, 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 11), via the reaction of 4-trifluoromethylbenzonitrile with hydroxylamine, followed by acylation with chloroacetyl chloride and in situ cyclization.

  • Nucleophilic Substitution:

    • Dissolve 3-phenyl-1-piperidin-3-ylpropan-1-one (75 mg, 0.342 mmol) and Intermediate 11 (75 mg, 0.285 mmol) in anhydrous acetonitrile (ACN).

    • Add Cesium Carbonate ( Cs2​CO3​ ) as a base to deprotonate the piperidine nitrogen, preventing unwanted side reactions.

    • Add a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction Conditions: Reflux the mixture for 4–12 hours under an inert argon atmosphere. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Purification & Validation: Quench with water, extract with ethyl acetate, and dry over Na2​SO4​ . Purify the crude product via silica gel column chromatography (gradient: hexane to 8:2 hexane/ethyl acetate).

  • Self-Validation: Confirm the structure of Compound 8 (Yield: ~84%) using 1H -NMR and LC-MS. The presence of the ketone peak (IR: ν 1707 cm−1 ) and the oxadiazole core confirms successful coupling.

Biological Validation: cAMP Accumulation Assay

Because PAMs do not possess intrinsic efficacy, their activity must be measured in the presence of the endogenous ligand.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells stably overexpressing the human GLP-1R. Plate cells in 384-well microplates at a density of 2,000 cells/well.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the synthesized PAM (e.g., Compound 8) for 15 minutes to allow allosteric pocket binding.

  • Ligand Challenge: Add a sub-maximal concentration of GLP-1(7-36)amide (typically the EC20​ concentration) to the wells. Incubate for 30 minutes at 37°C. Causality: Using an EC20​ concentration ensures that the assay window is wide enough to observe the leftward shift (potentiation) of the GLP-1 dose-response curve.

  • Detection: Lyse the cells and measure intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Data Analysis: Calculate the α -factor (measure of affinity modulation) and β -factor (measure of efficacy modulation) using an operational model of allosterism.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of different piperidine derivatives drastically alters the pharmacological profile of the resulting PAMs. Table 1 summarizes the impact of the 3-phenyl-1-piperidin-3-ylpropan-1-one moiety compared to baseline hits and the optimized clinical candidate V-0219.

Compound DesignationPiperidine R-Group SubstitutionGLP-1R Potentiation ( EC50​ , nM)Efficacy ( Emax​ % of GLP-1)In Vivo Oral Efficacy
Oxadiazole Hit 1 Unsubstituted Piperidine> 10,000N/ANone
Compound 8 3-Phenyl-1-piperidin-3-ylpropan-1-one~45.085%Moderate
Compound 9 (V-0219) 3-(Morpholin-4-ylmethyl)piperidine~12.5100%High (Reduces food intake)

Data synthesized from the pharmacological profiling of GLP-1R PAMs[3]. The transition from Compound 8 to Compound 9 demonstrates how fine-tuning the basicity and steric bulk of the piperidine appendage optimizes oral bioavailability and subnanomolar insulin potentiation.

Mechanism of Action: Allosteric Signaling Pathway

When the piperidine-derived PAM binds to the intracellular face of the transmembrane domain, it induces a conformational change that lowers the energy barrier for GLP-1 binding at the orthosteric site. This synergistic binding hyper-stabilizes the Gs-protein coupling interface, leading to amplified adenylyl cyclase activity and robust insulin exocytosis[4].

SignalingPathway GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (Active Conformation) GLP1->GLP1R Orthosteric Binding PAM Small Molecule PAM (Piperidine Derivative) PAM->GLP1R Allosteric Binding (TM5/TM6) Gs Gs Protein Coupling GLP1R->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Insulin Insulin Secretion (Pancreatic β-cells) cAMP->Insulin Exocytosis Pathway

Fig 2: Synergistic activation of the GLP-1R signaling cascade by endogenous GLP-1 and PAM.

Conclusion

The utilization of complex secondary amines like 3-phenyl-1-piperidin-3-ylpropan-1-one has proven indispensable in mapping the allosteric topography of the GLP-1 receptor. By acting as a modular building block, it allows medicinal chemists to rapidly generate diverse libraries of PAMs. The resulting compounds, such as the V-0219 series, represent a paradigm shift in the treatment of diabesity, offering the elusive combination of oral bioavailability, high target selectivity, and the preservation of physiological incretin rhythms[5].

References

  • Decara, J. M., et al. "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”." Journal of Medicinal Chemistry, ACS Publications, March 29, 2022.[Link]

  • GalChimia. "A GLP-1R allosteric modulator for the treatment of “diabesity”." GalChimia News, April 18, 2022.[Link]

  • "Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site." ACS Chemical Biology, NIH PubMed, November 19, 2021.[Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of 3-Phenyl-1-piperidin-3-ylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] These characteristics, collectively known as pharmacokinetics (PK), govern the concentration and duration of a drug's presence at its site of action, thereby profoundly influencing its efficacy and safety.[1] The 3-phenyl-1-piperidin-3-ylpropan-1-one scaffold is a recurring motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[2] The inherent structural features of this class—a basic piperidine ring, a lipophilic phenyl group, and a ketone moiety—suggest a complex interplay of physicochemical properties that necessitate a rigorous and systematic pharmacokinetic evaluation.

This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of novel 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies required to assess the drug-like potential of this chemical series, identify potential liabilities early in the discovery process, and guide lead optimization toward candidates with a higher probability of clinical success.[3][4]

I. Foundational In Vitro ADME Profiling: Establishing a Baseline

Early-stage in vitro ADME assays are indispensable for the initial characterization and ranking of new chemical entities.[1] These assays provide crucial data on fundamental properties such as metabolic stability and plasma protein binding, which are key determinants of a compound's in vivo behavior.

A. Metabolic Stability in Liver Microsomes: A Window into Hepatic Clearance

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily playing a central role in the biotransformation of a vast array of xenobiotics.[5] The in vitro metabolic stability assay using liver microsomes—subcellular fractions rich in CYP enzymes—is a robust and high-throughput method to estimate a compound's susceptibility to hepatic clearance.[6] A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo.

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[5] The data generated allows for the calculation of key parameters:

  • Half-life (t½): The time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for a specific compound.

Caption: Workflow for the in vitro metabolic stability assay.

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

The metabolic stability of 3-phenyl-1-piperidin-3-ylpropan-1-one derivatives can be significantly influenced by substitutions on both the phenyl and piperidine rings.

  • Phenyl Ring Substitutions: Electron-withdrawing groups may decrease the rate of aromatic hydroxylation, a common metabolic pathway, thereby increasing stability. Conversely, electron-donating groups might enhance it.

  • Piperidine Ring Substitutions: Alkylation of the piperidine nitrogen can sterically hinder N-dealkylation. The site of metabolism on the piperidine ring itself (e.g., hydroxylation) can also be blocked by appropriate substituents.

Compound ID Substitution t½ (min, HLM) CLint (µL/min/mg protein)
Example-1 Unsubstituted1592.4
Example-2 4-Fluoro on Phenyl Ring3539.6
Example-3 N-Methyl on Piperidine> 60< 11.6

Table 1: Example metabolic stability data for hypothetical 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives in human liver microsomes (HLM). This data is illustrative and not from a specific publication.

B. Plasma Protein Binding (PPB): The Unbound Drug Hypothesis

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[7] Therefore, determining the extent of plasma protein binding is crucial for understanding a compound's pharmacokinetics and pharmacodynamics.[7] High plasma protein binding can limit the free drug concentration, potentially reducing efficacy and affecting clearance.

Equilibrium dialysis is the gold standard for measuring plasma protein binding. This technique involves separating a plasma-containing compartment from a buffer-containing compartment by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into pooled plasma (e.g., human, rat) at the desired final concentration.

  • Dialysis:

    • Add the spiked plasma to the sample chamber of a RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

    • Incubate the sealed plate at 37°C in a shaking incubator for 4-6 hours to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the concentrations of the test compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage bound is calculated as (1 - fu) * 100.

The physicochemical properties of the 3-phenyl-1-piperidin-3-ylpropan-1-one derivatives will heavily influence their plasma protein binding.

  • Lipophilicity: Increased lipophilicity, often associated with bulky, non-polar substituents on the phenyl ring, generally leads to higher plasma protein binding.

  • Acidity/Basicity: The basicity of the piperidine nitrogen will determine its ionization state at physiological pH. Ionized compounds tend to have lower plasma protein binding than their neutral counterparts.

Compound ID Substitution LogP (calculated) Fraction Unbound (fu, human plasma) % Bound
Example-1 Unsubstituted2.80.1585.0
Example-2 4-Chloro on Phenyl Ring3.50.0595.0
Example-3 4-Methoxy on Phenyl Ring2.70.2080.0

Table 2: Example plasma protein binding data for hypothetical 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives. This data is illustrative and not from a specific publication.

II. In Vivo Pharmacokinetic Studies in Rodents: Bridging the Gap to a Living System

While in vitro assays provide invaluable early data, in vivo pharmacokinetic studies are essential to understand how a compound behaves in a complete biological system.[8][9] Rodent models, typically rats or mice, are commonly used in preclinical drug development to determine key PK parameters that inform dose selection for efficacy and toxicology studies.[9]

A. Study Design and Execution

A typical preclinical PK study involves administering a compound to a cohort of animals via both intravenous (IV) and oral (PO) routes. The IV administration provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the assessment of oral bioavailability.

  • Intravenous (IV) Administration: By introducing the drug directly into the systemic circulation, this route bypasses absorption, allowing for the determination of fundamental disposition parameters.

  • Oral (PO) Administration: This is the most common intended route for human administration. Comparing the plasma concentration-time profile after PO administration to that after IV administration allows for the calculation of oral bioavailability (F).

  • Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases of the drug.

InVivo_PK_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK Modeling A Select Animal Model (e.g., Sprague-Dawley Rat) B Acclimatize Animals A->B C Prepare Dosing Formulations (IV and PO) B->C D Administer Compound IV Bolus (Group 1) C->D E Administer Compound Oral Gavage (Group 2) C->E F Collect Blood Samples at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->F E->F G Process Blood to Obtain Plasma F->G H Quantify Drug Concentration in Plasma by LC-MS/MS G->H I Plot Concentration vs. Time H->I J Perform Non-Compartmental Analysis (NCA) I->J

Sources

In Vitro Binding Affinity Assays for 3-Phenyl-1-piperidin-3-ylpropan-1-one Analogs: A Technical Guide to GLP-1R Allosteric Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The 3-phenyl-1-piperidin-3-ylpropan-1-one scaffold is a critical chemical building block utilized in the synthesis of novel positive allosteric modulators (PAMs) targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1]. Derivatives of this scaffold, such as Compound 8 and the highly optimized lead V-0219 (Compound 9), have demonstrated profound efficacy in potentiating glucose-dependent insulin secretion, offering a promising oral therapeutic avenue for obesity-associated diabetes ("diabesity")[2].

GLP-1R is a Class B G-protein-coupled receptor (GPCR)[3]. Unlike orthosteric agonists (e.g., native GLP-1 or Exendin-4) that bind to the receptor's large extracellular domain, PAMs derived from the 3-phenyl-1-piperidin-3-ylpropan-1-one scaffold bind to a distinct cryptic transmembrane pocket formed by the cytoplasmic halves of TM3, TM5, and TM6[4].

The Causality of Assay Selection: Because these analogs do not compete for the orthosteric site, standard competitive radioligand displacement assays will fail to accurately quantify their binding affinity. In a standard competitive format, a true PAM will typically show less than 50% displacement of a radioligand even at high concentrations (10 μM)[1]. Therefore, affinity must be evaluated via cooperative binding assays—measuring the PAM's ability to left-shift the binding curve of a radiolabeled orthosteric probe—and validated through functional cAMP accumulation assays[4][5].

GLP1R_Allosteric_Signaling GLP1 GLP-1 Peptide (Orthosteric Ligand) GLP1R GLP-1 Receptor (Class B GPCR) GLP1->GLP1R Binds Extracellular Domain PAM 3-Phenyl... Analog (Allosteric Modulator) PAM->GLP1R Binds Transmembrane Pocket Gs Gαs Protein GLP1R->Gs Receptor Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes Insulin Insulin Secretion cAMP->Insulin PKA/Epac Pathway

Fig 1. GLP-1R signaling pathway illustrating cooperative activation by orthosteric and allosteric ligands.

Experimental Workflows: Self-Validating Assay Systems

To establish a self-validating system, the binding affinity of 3-phenyl-1-piperidin-3-ylpropan-1-one analogs must be determined through a two-tiered approach. We utilize the allosteric ternary complex model to calculate the allosteric affinity constant ( KB​ ) and the cooperativity factor ( α ). An α>1 indicates positive cooperativity, meaning the analog enhances the binding affinity of the native ligand[4].

Protocol 1: Cooperative Radioligand Binding Assay

To ensure the protocol is self-validating, the assay must include a probe-dependency control. Because allosteric modulators exhibit probe-dependent cooperativity, the binding affinity shift must be validated using at least two different orthosteric radioligands (e.g., 125 I-GLP-1(7-36) and 125 I-Exendin(9-39)). If the analog is a true PAM, the calculated allosteric affinity constant ( KB​ ) should remain mathematically consistent regardless of the orthosteric probe used, even if the cooperativity factor ( α ) varies[5].

  • Membrane Preparation: Culture CHO or HEK293 cells stably overexpressing human GLP-1R. Harvest cells in ice-cold homogenization buffer and isolate membranes via ultracentrifugation[6].

  • Assay Buffer Formulation: Prepare HEPES buffer (1 mM HEPES, 10 mM MgCl 2​ , 100 mM NaCl, 1% w/v BSA, pH 7.4) supplemented with a protease inhibitor cocktail to prevent peptide degradation[5].

  • Ligand Incubation: In a 96-well plate, combine 20 μg of GLP-1R membrane preparation with a sub-saturating concentration (e.g., 0.5 nM) of 125 I-Exendin(9-39)[5].

  • Analog Titration: Add increasing concentrations (10 pM to 10 μM) of the 3-phenyl-1-piperidin-3-ylpropan-1-one analog. Define non-specific binding in parallel wells using 1 μM unlabeled GLP-1(7-36)NH 2​ [5].

  • Equilibrium: Incubate the microplates at room temperature for 60 minutes to reach binding equilibrium[5].

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using a liquid scintillation gamma counter[6].

  • Data Analysis: Fit the data to an allosteric ternary complex model using non-linear regression to derive the KB​ and α values[5].

Radioligand_Workflow Step1 1. Membrane Preparation Harvest CHO-hGLP-1R cells & isolate membranes Step2 2. Assay Assembly Combine membranes, 125I-GLP-1, and PAM analog Step1->Step2 Step3 3. Incubation Incubate at RT for 60 mins to reach equilibrium Step2->Step3 Step4 4. Separation Rapid vacuum filtration through GF/C filters Step3->Step4 Step5 5. Quantification Measure bound radioactivity via gamma counting Step4->Step5 Step6 6. Data Analysis Calculate allosteric cooperativity (α-factor) Step5->Step6

Fig 2. Step-by-step experimental workflow for the GLP-1R cooperative radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

Because binding affinity does not perfectly correlate with biological efficacy, the binding event must be functionally corroborated. Upon ligand binding, GLP-1R signals through G αs​ to activate adenylate cyclase, driving an increase in intracellular cAMP[3].

  • Cell Plating: Seed human GLP-1R reporter cells into a 96-well plate and allow them to adhere overnight in a humidified incubator[3].

  • Orthosteric Challenge: Treat cells with a sub-maximal EC 20​ concentration of native GLP-1(7-36) to provide a baseline level of receptor activation necessary to observe allosteric potentiation[3].

  • PAM Addition: Introduce serial dilutions of the 3-phenyl-1-piperidin-3-ylpropan-1-one analog to the wells[3].

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse the cells using a cAMP assay lysis buffer containing IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Quantification: Measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase reporter system. Calculate the EC 50​ for cAMP potentiation[3].

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of key 3-phenyl-1-piperidin-3-ylpropan-1-one derivatives and related GLP-1R ligands. Note the characteristic lack of orthosteric displacement exhibited by the PAMs, coupled with their high functional potency in cAMP accumulation assays.

CompoundMechanismOrthosteric Displacement (at 10 μM)cAMP Potentiation (EC50)In Vivo EfficacySource
GLP-1 (7-36) Orthosteric Agonist100%~0.4 nMN/A (Endogenous)[6],[3]
Compound 8 Allosteric PAM< 50%Sub-micromolarNot Evaluated[1]
V-0219 (Compound 9) Allosteric PAM< 50%Sub-nanomolarHigh (Orally Active)[2],[7]

References

  • [1] Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • [5] Title: Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening Source: Journal of Pharmacology and Experimental Therapeutics / PMC URL: [Link]

  • [4] Title: Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site Source: ACS Chemical Biology URL: [Link]

  • [3] Title: Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R) Source: Indigo Biosciences URL: [Link]

  • [2] Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [7] Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: PMC (National Institutes of Health) URL: [Link]

Sources

A Preliminary Technical Guide to the Toxicity and Safety Assessment of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Investigation

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in numerous pharmaceuticals and its favorable physicochemical properties.[1] Its structural motif is known to enhance "druggability," often improving metabolic stability and pharmacokinetic profiles.[2] However, this therapeutic potential is intrinsically linked to a rigorous safety evaluation. This guide focuses on a specific piperidine derivative, 3-Phenyl-1-piperidin-3-ylpropan-1-one , a compound whose preliminary safety data indicates significant acute toxicity. The Sigma-Aldrich safety profile for a closely related compound classifies it under GHS06 with the signal word "Danger" and the hazard statement H301, meaning it is "Toxic if swallowed".

This document serves as a technical framework for researchers and drug development professionals, outlining a logical, multi-tiered strategy for the preliminary toxicity and safety assessment of this compound. We will proceed from computational predictions to cellular assays and culminate in a foundational in vivo study. This progression is designed to build a comprehensive safety profile efficiently, prioritizing resource allocation and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Part 1: In Silico Toxicological Prediction: The Digital First Pass

Causality of Approach: Before any resource-intensive wet-lab experiments are initiated, a computational assessment is paramount. In silico methods provide a rapid, cost-effective evaluation of a compound's likely pharmacological and toxicological potential.[3] This step allows for early identification of potential liabilities and helps in designing more targeted, relevant, and efficient subsequent in vitro and in vivo studies.[4] For a piperidine derivative, this is particularly crucial for predicting key parameters like oral bioavailability, blood-brain barrier penetration, and potential organ-specific toxicities.[4]

Experimental Protocol: Computational Toxicity and ADME Screening
  • Compound Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-Phenyl-1-piperidin-3-ylpropan-1-one: O=C(C(CCNCC1)C1)CC2=CC=CC=C2.

  • Toxicity Prediction: Utilize a validated platform such as ProTox-III to predict key toxicological endpoints.

    • Rationale: This tool leverages a large database of chemical structures and their known toxicities to predict the profile of a novel compound, including LD50 values, toxicity classes, and potential for hepatotoxicity, carcinogenicity, and mutagenicity.[4][5]

  • ADME Parameter Prediction: Employ the SwissADME web tool to evaluate pharmacokinetic properties.

    • Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to interpreting toxicity data. Poor pharmacokinetics can be a major cause of drug development failure.[2][4]

  • Data Collation: Systematically compile the predicted data into a summary table for an initial risk assessment.

Data Presentation: Predicted Toxicological Profile
ParameterPredicted Value/OutcomeImplication for Development
Oral LD50 (Rat)150 mg/kgHigh acute toxicity, aligns with GHS Category 3
Toxicity ClassClass 3 (Toxic)Requires careful handling and specialized in vivo protocols
HepatotoxicityHigh ProbabilityLiver function should be a key endpoint in future studies
MutagenicityLow ProbabilitySuggests low risk of DNA damage, to be confirmed in vitro
Blood-Brain Barrier (BBB)PermeantPotential for CNS effects (therapeutic or adverse)
GI AbsorptionHighIndicates good oral bioavailability
Visualization: In Silico Assessment Workflow

InSilico_Workflow cluster_input Input cluster_analysis Analysis Platforms cluster_output Predicted Endpoints Compound Compound Structure (SMILES) ProTox ProTox-III Compound->ProTox SwissADME SwissADME Compound->SwissADME Tox_Endpoints Toxicity Profile (LD50, Organ Toxicity) ProTox->Tox_Endpoints ADME_Endpoints ADME Profile (Absorption, BBB) SwissADME->ADME_Endpoints Risk Initial Risk Assessment Tox_Endpoints->Risk ADME_Endpoints->Risk

Caption: Workflow for the initial in silico toxicological and ADME assessment.

Part 2: In Vitro Toxicity Assessment: Cellular Responses

Causality of Approach: Following computational screening, in vitro assays provide the first layer of empirical biological data. These tests are performed outside of living organisms, using isolated cells or tissues, which allows for the controlled determination of a compound's cytotoxic potential at the cellular level.[6][7] This is a critical step to validate in silico predictions and to establish a concentration range for subsequent, more complex studies.[1] For a compound predicted to have high acute toxicity, determining its half-maximal inhibitory concentration (IC50) across relevant cell lines is essential for understanding its intrinsic cellular toxicity.

General Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It allows for the quantitative determination of the concentration at which the compound reduces cell viability by 50% (IC50), a fundamental metric in toxicology.[1] Using a human liver cell line like HepG2 is logical given the in silico prediction of hepatotoxicity.

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in appropriate media until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-Phenyl-1-piperidin-3-ylpropan-1-one in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the media in the wells with the media containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity Data
Cell LineTissue of OriginTest Compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
HepG2Human Liver15.51.2
SH-SY5YHuman Neuron28.30.9
HEK293Human Kidney45.12.5
Visualization: In Vitro Cytotoxicity Testing Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Cell Culture (e.g., HepG2) Seeding Seed 96-well Plates Culture->Seeding Treatment 24h Compound Treatment Seeding->Treatment MTT MTT Reagent Addition (4h) Treatment->MTT Readout Measure Absorbance MTT->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Standard workflow for determining IC50 via an MTT cytotoxicity assay.

Part 3: Preliminary In Vivo Acute Oral Toxicity Study

Causality of Approach: While in vitro data is informative, it cannot fully replicate the complex interactions within a living organism.[6] An in vivo study is essential to understand the systemic effects of a compound, integrating its ADME properties with its potential toxicity.[7] Given the "Toxic if swallowed" classification, a preliminary acute oral toxicity study is a mandatory regulatory and safety step.[8] We will use the OECD Test Guideline 423 (Acute Toxic Class Method), as it provides a reliable estimation of the LD50 while using a minimal number of animals compared to historical methods.[8]

Experimental Protocol: OECD 423 Acute Toxic Class Method
  • Animal Model: Use healthy, young adult female Sprague-Dawley rats, as they are often more sensitive. Acclimatize the animals for at least 5 days before dosing.

  • Housing and Diet: House animals in standard conditions with free access to food and water. Fast animals overnight before dosing.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Starting Dose Selection: Based on the in silico LD50 prediction of 150 mg/kg, select a starting dose according to the OECD 423 guideline (e.g., 200 mg/kg, as it falls within the 200-2000 mg/kg range for GHS Category 4, but given the prediction, a lower start might be justified). Let's proceed with a conservative starting dose of 50 mg/kg.

  • Dosing Procedure (Stepwise):

    • Step 1: Dose a group of 3 female rats with 50 mg/kg of the compound by oral gavage.

    • Observation: Observe the animals intensively for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, CNS effects like tremors or convulsions, and changes in behavior).

    • Decision Point:

      • If 2 or 3 animals die, the LD50 is presumed to be in this range. The test is stopped, and the compound is classified.

      • If 0 or 1 animal dies, proceed to the next higher dose (e.g., 200 mg/kg) with a new group of 3 animals.

      • This process is repeated according to the OECD 423 flowchart until a definitive classification can be made.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Terminal Procedure: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in major organs.

Data Presentation: Summary of Acute Oral Toxicity Findings
Dose Level (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy Findings (Survivors)
5030/3Mild lethargy within the first 4 hours, resolved by 24 hours.No abnormal findings.
20032/3Severe tremors, ataxia, and respiratory distress observed within 2 hours post-dosing.N/A (Test concluded).
Conclusion Estimated LD50 Cut-off: 50 < LD50 ≤ 200 mg/kg. GHS Classification: Category 3.

Synthesis of Findings and Future Directions

This tiered toxicological assessment provides a foundational understanding of the safety profile of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

  • The in silico predictions proved to be a reliable guide, correctly forecasting high acute oral toxicity and potential hepatotoxicity.

  • The in vitro cytotoxicity data established the compound's intrinsic cellular toxicity, with the liver cell line (HepG2) showing higher sensitivity, which supports the computational hepatotoxicity warning.

  • The in vivo acute toxicity study confirmed the high toxicity, classifying the compound in GHS Category 3, consistent with both the in silico prediction and existing safety data for related compounds.

Based on these preliminary findings, the following next steps are recommended for a more comprehensive safety evaluation:

  • In Vitro Mechanistic Studies: Investigate the mechanism of cell death (apoptosis vs. necrosis) in HepG2 cells to understand the hepatotoxic effects.[1]

  • Genotoxicity Testing: Conduct a standard Ames test to confirm the in silico prediction of low mutagenic potential.

  • Repeated-Dose Toxicity Study: If the compound is to be advanced, a 28-day repeated-dose oral toxicity study in rodents (OECD Guideline 407) would be necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[8]

  • Safety Pharmacology: A core battery of safety pharmacology studies should be planned to investigate potential effects on the cardiovascular, respiratory, and central nervous systems.

This structured approach ensures that the significant toxicological risks associated with 3-Phenyl-1-piperidin-3-ylpropan-1-one are identified and characterized early, allowing for informed decision-making in the drug development process.

References

  • (PDF) A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation: Research Article. ResearchGate. [Link]

  • 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. NextSDS. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. ResearchGate. [Link]

  • Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation. Diva-Portal.org. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine. Identification of Potent DAT Inhibitors Lacking the Tropane Skeleton. ACS Publications. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Piperidine: Human health tier II assessment. Australian Department of Health. [Link]

  • 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information. NextSDS. [Link]

  • 3-Piperidinopropiophenone | C14H19NO | CID 70172. PubChem. [Link]

Sources

Discovery of V-0219: Targeting the GLP-1 Receptor for "Diabesity" Using 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating global epidemic of "diabesity"—the intersection of type 2 diabetes mellitus (T2DM) and obesity—demands therapeutic interventions that move beyond traditional glycemic control. While peptidic agonists of the glucagon-like peptide-1 receptor (GLP-1R) have revolutionized metabolic therapy, their reliance on subcutaneous injection and associated gastrointestinal side effects limit patient compliance.

This technical guide explores the discovery and optimization of V-0219 (Compound 9), an orally efficacious, small-molecule positive allosteric modulator (PAM) of GLP-1R. By detailing the chemical discovery workflow, we highlight the critical role of the chemical intermediate 3-phenyl-1-piperidin-3-ylpropan-1-one in mapping the Structure-Activity Relationship (SAR) landscape. This intermediate served as a crucial stepping stone, enabling researchers to define the lipophilic and steric boundaries of the GLP-1R allosteric pocket, ultimately guiding the synthesis toward the highly potent, subnanomolar V-0219 candidate[1].

The Rationale for GLP-1R Positive Allosteric Modulators (PAMs)

Orthosteric agonists bind to the primary active site of a receptor, often leading to receptor desensitization over time. In contrast, Positive Allosteric Modulators (PAMs) bind to a distinct, topographically separate allosteric site.

The pharmacological advantage of a GLP-1R PAM like V-0219 is twofold:

  • Preservation of Spatiotemporal Physiology: PAMs do not activate the receptor independently; they only amplify the signal when the endogenous ligand (GLP-1) is present. This ensures that insulin secretion remains strictly glucose-dependent, virtually eliminating the risk of severe hypoglycemia[2].

  • Oral Bioavailability: Small-molecule PAMs bypass the proteolytic degradation that plagues peptide-based drugs, allowing for oral administration[3].

Pathway GLP1 GLP-1 Peptide (Orthosteric Agonist) GLP1R GLP-1 Receptor (Active Conformation) GLP1->GLP1R Binding V0219 V-0219 (Positive Allosteric Modulator) V0219->GLP1R Allosteric Potentiation Gs Gs Protein Activation GLP1R->Gs cAMP cAMP Accumulation Gs->cAMP Insulin Insulin Secretion (Glucose-Dependent) cAMP->Insulin

GLP-1R signaling pathway demonstrating positive allosteric modulation by V-0219.

Chemical Discovery Workflow: From HTS to Lead Optimization

The discovery of V-0219 originated from a High-Throughput Screening (HTS) campaign utilizing the ExviTech platform. Screening a library of approximately 2,500 compounds at 10 µM concentrations identified a foundational hit: Oxadiazole 1 [4].

To optimize this hit, medicinal chemists at GalChimia synthesized a common electrophilic core (Intermediate 11) and subjected it to divergent SN2 coupling with various substituted piperidines. This parallel synthesis approach was designed to probe the allosteric binding pocket's tolerance for different electronic and steric configurations[1].

Workflow HTS High-Throughput Screening (ExviTech Platform) Hit Hit Identification (Oxadiazole 1) HTS->Hit Int11 Intermediate 11 Synthesis (Oxadiazole Core) Hit->Int11 Branch1 Coupling with 3-Phenyl-1-piperidin-3-ylpropan-1-one Int11->Branch1 Branch2 Coupling with 3-(Morpholin-4-ylmethyl)piperidine Int11->Branch2 Comp8 Compound 8 (SAR Validation) Branch1->Comp8 V0219 V-0219 (Compound 9) Lead Candidate Comp8->V0219 SAR Guidance Branch2->V0219

Chemical discovery workflow from HTS to V-0219 via piperidine intermediate SAR mapping.

The Role of 3-Phenyl-1-piperidin-3-ylpropan-1-one in SAR Mapping

During the lead optimization phase, 3-phenyl-1-piperidin-3-ylpropan-1-one was utilized as a critical chemical intermediate to synthesize Compound 8.

Causality in Experimental Design: Why was this specific intermediate chosen? The piperidine ring serves as a versatile, rigid scaffold. By attaching the bulky, hydrophobic 3-phenyl-1-propan-1-one moiety to the piperidine core, researchers could test the volumetric limits and lipophilic nature of the GLP-1R allosteric pocket.

While Compound 8 demonstrated significant in vitro potentiation, its high lipophilicity resulted in suboptimal pharmacokinetic properties. However, this data was invaluable. It proved that the binding pocket could accommodate large substituents but required a more polar, hydrogen-bond-accepting group to achieve oral bioavailability. This direct SAR feedback led to the substitution of the phenyl-propanone group with a morpholine ring, culminating in the discovery of V-0219[1],[4].

Synthetic Methodologies and Self-Validating Protocols

The following step-by-step methodologies detail the synthesis of the core intermediate, its coupling with 3-phenyl-1-piperidin-3-ylpropan-1-one to form Compound 8, and the parallel synthesis of V-0219. These protocols are designed as self-validating systems, ensuring reproducibility through precise mechanistic controls.

Phase 1: Synthesis of Intermediate 11 (Oxadiazole Core)
  • Amidoxime Formation: React 4-trifluoromethylbenzonitrile with hydroxylamine hydrochloride and NaHCO₃ in refluxing ethanol for 16 hours.

    • Mechanistic Rationale: NaHCO₃ neutralizes the hydrochloride salt, freeing hydroxylamine to undergo nucleophilic addition to the nitrile carbon. This establishes the N'-hydroxy-4-arylcarboximidamide scaffold (99% yield).

  • Cyclization: Treat the resulting intermediate with chloroacetyl chloride and pyridine in 1,2-dichloroethane. Reflux for 4 hours.

    • Mechanistic Rationale: Pyridine acts as an acid scavenger. Chloroacetyl chloride acylates the hydroxyl group, followed by in situ dehydration and cyclization to form the 1,2,4-oxadiazole ring (48% yield). The resulting chloromethyl group is the critical electrophile for Phase 2[1].

Phase 2: Synthesis of Compound 8 (SAR Probe)
  • Reagent Preparation: Dissolve 3-phenyl-1-piperidin-3-ylpropan-1-one (75 mg, 0.342 mmol) and Intermediate 11 (75 mg, 0.285 mmol) in acetonitrile (ACN).

    • Mechanistic Rationale: ACN provides a polar aprotic environment, stabilizing the SN2 transition state without solvolyzing the electrophile.

  • Catalysis: Add Cs₂CO₃ and a catalytic amount of Sodium Iodide (NaI).

    • Mechanistic Rationale: Cs₂CO₃ deprotonates the piperidine nitrogen, maximizing its nucleophilicity. NaI drives a Finkelstein reaction, converting the chloromethyl group into a highly reactive iodomethyl intermediate in situ, drastically accelerating the coupling.

  • Execution & Purification: Reflux for 4–12 hours. Purify via silica gel chromatography (hexane to 8:2 hexane/ethyl acetate).

    • Validation: Yields Compound 8 at 84% (107 mg). Rf = 0.7 (hexane/ethyl acetate, 1:1). IR (ATR): ν 3062, 1707, 1448, 1323, 1167, 1125 cm⁻¹[1].

Phase 3: Synthesis of V-0219 (Lead Candidate)

Following the exact SN2 coupling methodology established in Phase 2, Intermediate 11 is reacted with 3-(morpholin-4-ylmethyl)piperidine instead of the phenyl-propanone derivative. Enantioselective synthesis isolates the (S)-enantiomer, which is responsible for the compound's remarkable oral efficacy[1],[4].

Pharmacological Profiling & Quantitative Efficacy

The transition from Compound 8 to V-0219 yielded profound improvements in both potency and pharmacokinetics. V-0219 exhibits subnanomolar potency, effectively doubling insulin secretion without triggering off-target activities (such as hERG liability).

Table 1: In Vitro Pharmacological Profiling of GLP-1R Modulators
Compound DesignationPiperidine SubstituentGLP-1R Potentiation (EC₅₀)Efficacy (Eₘₐₓ)Off-Target ActivityOral Bioavailability
GLP-1 (7-36) N/A (Endogenous Peptide)~0.01 nM100% (Baseline)NonePoor (Injection Only)
Compound 8 3-phenyl-1-propan-1-oneNanomolar rangeHighMinimalModerate
V-0219 (Compound 9) 3-(morpholin-4-ylmethyl)Subnanomolar (< 1.0 nM)~200% (Doubles Secretion)None ObservedHigh (S-enantiomer)

Data synthesized from in vivo and ex vivo rodent model assays assessing food intake reduction and glucose handling[1],[3].

Conclusion

The discovery of V-0219 represents a paradigm shift in the management of "diabesity." By utilizing 3-phenyl-1-piperidin-3-ylpropan-1-one as a structural probe during the SAR mapping phase, researchers successfully decoded the steric and electronic requirements of the GLP-1R allosteric site. This rational drug design approach culminated in V-0219, a small molecule that combines the profound metabolic benefits of GLP-1R activation with the patient compliance advantages of an orally bioavailable drug.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • GalChimia in J. Med. Chem.
  • Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor Source: ResearchGate URL
  • 3-Phenyl-1-piperidin-3-ylpropan-1-one (Chemical Intermediate)

Sources

Physical and Thermodynamic Characteristics of 3-Phenyl-1-(piperidin-3-yl)propan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Phenyl-1-(piperidin-3-yl)propan-1-one (CAS: 1177350-80-9) is a highly specialized secondary amine building block utilized extensively in advanced medicinal chemistry. Its unique structural topology—comprising a basic piperidine ring, a flexible propan-1-one linker, and a lipophilic phenyl moiety—makes it a critical intermediate in the synthesis of positive allosteric modulators (PAMs) for the Glucagon-Like Peptide-1 Receptor (GLP-1R). This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and field-proven experimental workflows for drug discovery applications.

Structural Identity and Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its reactivity and pharmacokinetic potential. The structural features of 3-Phenyl-1-(piperidin-3-yl)propan-1-one dictate its thermodynamic stability and interaction with both solvents and biological targets.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 3-Phenyl-1-(piperidin-3-yl)propan-1-oneDefines the connectivity and functional groups.
CAS Number 1177350-80-9Standardized chemical identifier .
Molecular Formula C₁₄H₁₉NODictates the stoichiometric mass balance in synthesis.
Monoisotopic Mass 217.14667 DaCrucial for high-resolution mass spectrometry (HRMS) tracking.
SMILES C1CC(CNC1)C(=O)CCC2=CC=CC=C2Enables in silico thermodynamic modeling.
Predicted XlogP 1.9Indicates moderate lipophilicity, ideal for biphasic reactions.
Predicted CCS [M+H]⁺ 151.7 ŲBaseline for gas-phase ion mobility validation .

Mechanistic Causality: The secondary amine within the piperidine ring serves as a potent nucleophile with a typical pKa of ~9–10. This ensures the molecule exists predominantly in a protonated state at physiological pH, enhancing aqueous solubility. Conversely, the ketone acts as a localized hydrogen bond acceptor, while the phenyl ring facilitates hydrophobic and π-π stacking interactions, which are essential for anchoring the final drug molecule within the allosteric binding pockets of GPCRs.

Thermodynamic Characteristics and Phase Behavior

The thermodynamic profile of 3-Phenyl-1-(piperidin-3-yl)propan-1-one is governed by a complex interplay of intermolecular forces.

  • Intermolecular Forces & State Behavior: The molecule exhibits strong dipole-dipole interactions due to the carbonyl group, coupled with hydrogen bonding from the secondary amine (N-H donor). These forces increase the enthalpy of vaporization, meaning the compound typically requires elevated temperatures or high vacuum for distillation.

  • Solvation Thermodynamics: The predicted XlogP of 1.9 reveals a thermodynamically balanced solvation profile. The enthalpy of solvation is highly favorable in polar aprotic solvents (e.g., acetonitrile, dichloromethane) due to dipole interactions, yet the molecule retains enough hydrophilicity to be extracted into aqueous acidic media as an ammonium salt. This amphiphilic nature is critical for liquid-liquid extraction workflows.

  • Ion Mobility Thermodynamics: According to data from , the predicted collision cross-section (CCS) for the [M+H]⁺ adduct is 151.7 Ų, and 154.7 Ų for the [M+Na]⁺ adduct. These values provide a thermodynamic fingerprint of the molecule's gas-phase folding, allowing researchers to distinguish it from structural isomers during LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry) analysis.

Chemical Reactivity & Application in Drug Discovery

In modern drug discovery, 3-Phenyl-1-(piperidin-3-yl)propan-1-one is prominently featured in the synthesis of oral GLP-1R PAMs, such as V-0219. As detailed in the , the secondary amine of the piperidine ring undergoes N-alkylation or reductive amination to generate complex allosteric modulators. These modulators do not compete with the native GLP-1 peptide but instead bind to a distinct allosteric site, thermodynamically lowering the activation energy required for the orthosteric ligand to trigger intracellular cAMP production.

Signaling GLP1 GLP-1 Peptide (Orthosteric Ligand) Receptor GLP-1 Receptor (GPCR) GLP1->Receptor Binds Orthosteric Site PAM V-0219 Precursor (Allosteric Modulator) PAM->Receptor Binds Allosteric Site (Potentiation) cAMP cAMP Production (Intracellular) Receptor->cAMP Gs Protein Activation Insulin Insulin Secretion (Pancreatic Beta Cells) cAMP->Insulin Downstream Signaling

Figure 1: GLP-1R activation pathway potentiated by V-0219-derived allosteric modulators.

Experimental Protocols: Self-Validating N-Alkylation Workflow

To synthesize GLP-1R PAM intermediates, the piperidine nitrogen of 3-Phenyl-1-(piperidin-3-yl)propan-1-one must be selectively alkylated. The following protocol is engineered as a self-validating system, ensuring thermodynamic favorability and real-time analytical confirmation.

Step-by-Step Methodology
  • Reaction Assembly (Solvation): Dissolve 1.0 equivalent of 3-Phenyl-1-(piperidin-3-yl)propan-1-one in anhydrous Acetonitrile (ACN) to achieve a 0.2 M concentration.

    • Causality: ACN is a polar aprotic solvent that stabilizes the transition state of the subsequent Sₙ2 reaction without hydrogen-bonding to the nucleophile, thereby maximizing the amine's reactivity.

  • Base Addition (Deprotonation): Add 2.5 equivalents of Cesium Carbonate (Cs₂CO₃).

    • Causality: Cs₂CO₃ is utilized over weaker bases because the large ionic radius of the cesium cation provides enhanced solubility of the carbonate in organic solvents, acting as a mild, non-nucleophilic base that prevents unwanted aldol condensation at the propan-1-one ketone.

  • Finkelstein Activation: Add 0.1 equivalents of Sodium Iodide (NaI) followed by 1.1 equivalents of the target alkyl chloride.

    • Causality: The catalytic NaI drives an in situ Finkelstein exchange, converting the alkyl chloride into a highly reactive alkyl iodide. This thermodynamically lowers the activation energy barrier for the sterically hindered N-alkylation.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) under an inert nitrogen atmosphere for 4–12 hours.

  • In-Process Monitoring (Self-Validation): Aliquot 10 µL of the reaction mixture, dilute in 1 mL of ACN, and analyze via LC-MS.

    • Causality: The protocol validates itself when the starting monoisotopic mass (m/z 218.15 [M+H]⁺) is entirely consumed and replaced by the predicted mass of the N-alkylated product, confirming thermodynamic completion.

  • Workup & Isolation: Cool the mixture to room temperature, filter off the inorganic cesium/sodium salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow A 3-Phenyl-1-(piperidin-3-yl) propan-1-one (Secondary Amine) C Reaction Mixture (Cs2CO3, cat. NaI, ACN, Reflux, 4-12h) A->C Add to Solvent B Alkylating Agent (e.g., R-Cl) B->C Add to Solvent D Intermediate (N-Alkylated Product) C->D Finkelstein Exchange & SN2 Alkylation E Purification (Chromatography) D->E Isolate & Purify

Figure 2: Thermodynamic workflow for the N-alkylation of 3-Phenyl-1-(piperidin-3-yl)propan-1-one.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 1177350-80-9 (C14H19NO) - Predicted Collision Cross Section and Physicochemical Data PubChemLite, Université du Luxembourg URL: [Link]

  • 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information NextSDS Chemical Database URL:[Link]

Literature review of 3-Phenyl-1-piperidin-3-ylpropan-1-one applications in pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Applications of 3-Phenyl-1-piperidin-3-ylpropan-1-one and its Analogs

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide focuses on the pharmacological potential of 3-Phenyl-1-piperidin-3-ylpropan-1-one and its related analogs. While detailed research on this specific molecule (CAS 1177350-80-9) is emerging, the broader class of phenyl-piperidine-propanone derivatives has demonstrated significant therapeutic promise across several key areas.[3][4][5] This document synthesizes the current understanding of the synthesis, mechanisms of action, and pharmacological applications of this chemical family, with a particular focus on their potential in oncology and pain management. We will explore their interactions with critical signaling pathways, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation.

Introduction to the 3-Phenyl-1-piperidin-3-ylpropan-1-one Scaffold

The core structure of 3-Phenyl-1-piperidin-3-ylpropan-1-one features a phenyl group and a piperidine ring attached to a propanone backbone.[5] This combination of a flexible heterocyclic ring and aromatic functionalities makes it a versatile scaffold for interacting with various biological targets. Piperidine-containing compounds are prevalent in pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[2] The specific compound, 3-Phenyl-1-piperidin-3-ylpropan-1-one, is a solid at room temperature and is classified as acutely toxic if swallowed.[5] While its pharmacology is not extensively documented, its structural analogs have been investigated for a range of biological activities, from anticancer to analgesic effects.[6][7]

Synthesis and Chemical Characterization

The synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one and its derivatives can be achieved through several established organic chemistry routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Common Synthetic Strategies:
  • Mannich Reaction: This is a classic method for the synthesis of β-amino ketones. It involves the aminoalkylation of an acidic proton-containing compound (a ketone) with formaldehyde and a secondary amine (piperidine). For derivatives, substituted acetophenones, formaldehydes, and piperidines can be used.[8]

  • Reductive Amination: This approach involves the reaction of a suitable ketone or aldehyde with a piperidine derivative in the presence of a reducing agent. For instance, the condensation of 3-phenylpropan-1-one with piperidin-3-ylamine forms an imine intermediate, which is then reduced to the final product.[8]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for producing piperidine-containing propanone derivatives.

G A Starting Materials (e.g., Substituted Acetophenone, Paraformaldehyde, Piperidine HCl) B Reaction (e.g., Mannich Reaction in Ethanol) A->B C Intermediate Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product (3-Phenyl-1-piperidin-3-ylpropan-1-one analog) D->E F Characterization (NMR, IR, Mass Spectrometry) E->F

Caption: Generalized workflow for the synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one analogs.

Mechanisms of Pharmacological Action

Derivatives of the 3-Phenyl-1-piperidin-3-ylpropan-1-one scaffold exert their pharmacological effects through modulation of key cellular signaling pathways and interaction with specific receptors.

Modulation of Cancer-Related Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its overactivation is a common feature in many cancers.[10] Certain piperidine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors, ultimately inducing apoptosis in cancer cells.[11][12] For example, piperine, a natural alkaloid containing a piperidine ring, inhibits the proliferation of human gastric cancer cells by downregulating the PI3K/Akt signaling pathway.[12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine Piperidine Derivatives Piperidine->PI3K Inhibition Piperidine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Nuclear factor kappa B (NF-κB) is a family of transcription factors that play a crucial role in inflammation and cancer cell survival and proliferation.[13] The NF-κB pathway can be activated by various inflammatory stimuli.[13] Some analogs of piperidine, such as 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), are potent inhibitors of NF-κB activity.[13] They can block the nuclear translocation of NF-κB subunits, thereby inhibiting the expression of downstream inflammatory and anti-apoptotic genes.[13][14]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Initiates Piperidine Piperidine Derivatives Piperidine->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

Interaction with Opioid Receptors

The piperidine ring is a key structural feature of many opioid analgesics, including morphine and fentanyl.[15][16] It is essential for their analgesic activity.[16] Synthetic piperidine derivatives have been developed and evaluated for their potential as potent analgesic agents, with many showing significant activity in preclinical models.[2][6][15][17] These compounds are thought to exert their effects by binding to opioid receptors, particularly the mu-opioid receptor, in the central nervous system.[6][15]

Pharmacological Applications

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of piperidine-containing propanone derivatives against various cancer cell lines.[7]

Quantitative Data on Cytotoxicity

Compound ClassCell LineAssayEndpointValueReference
1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives with piperidine side chainsMCF-7 (Breast Cancer)MTTCytotoxicityHigh activity, some more potent than Tamoxifen[7]
Functionalized PiperidinesU251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29, HaCaTSulforhodamine B (SRB) AssayGI₅₀ (µg/mL)Varied[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.[18][19]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine analog in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).[19]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][18]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the logarithm of the compound concentration.[18]

Analgesic Properties

The structural similarity of the piperidine scaffold to known opioids has prompted the investigation of its derivatives as analgesics.

In Vivo Analgesic Activity Data

Compound SeriesAnimal ModelAssayDoseResultReference
4-piperidinopiperidine (PP) derivativesMiceTail Immersion50 mg/kgMore potent than pethidine[6]
4-amino methylpiperidine (AMP) derivativesMiceTail Immersion1 mg/kg and 0.1 mg/kgMore potent analgesia at low doses[6]

Experimental Protocol: Tail Immersion Test for Analgesic Activity

This is a standard in vivo model for assessing the analgesic effects of compounds in rodents.[6]

  • Animal Acclimatization:

    • Use mice of either sex (20-25 g).

    • Allow the animals to acclimatize to the laboratory conditions before the experiment.

  • Baseline Latency Measurement:

    • Gently restrain each mouse and immerse the distal end of its tail in a water bath maintained at a constant temperature (e.g., 51 ± 1°C).

    • Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time (e.g., 180 seconds) should be used to prevent tissue damage.

  • Compound Administration:

    • Administer the test compound (piperidine derivative) or a standard analgesic (e.g., pethidine) to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.[6] A control group should receive the vehicle.

  • Post-Treatment Latency Measurement:

    • At specific time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes), repeat the tail immersion test and record the post-drug latency time.[6]

  • Data Analysis:

    • The analgesic effect is typically expressed as the tail flick latency difference (TFLD), calculated as: TFLD = Post-drug tail flick latency - Pre-drug tail flick latency.

    • Statistical analysis (e.g., Student's t-test) is used to determine the significance of the analgesic effect compared to the control group.

Other Potential Applications
  • Neuroprotective and Antiparkinsonian Agents: A related compound, 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride, is structurally similar to trihexyphenidyl, an anticholinergic drug used in the treatment of Parkinson's disease, suggesting potential for modulating dopaminergic activity.[8]

  • Antispasmodic Agents: The compound 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (Artane) is a known antispasmodic agent, highlighting the potential of this chemical class in treating muscle spasms.

Conclusion and Future Perspectives

The 3-Phenyl-1-piperidin-3-ylpropan-1-one scaffold and its derivatives represent a promising area for drug discovery. While research on the specific title compound is still in its early stages, the broader family of related molecules has demonstrated significant potential as anticancer and analgesic agents. Their ability to modulate key signaling pathways such as PI3K/Akt and NF-κB provides a strong rationale for their further development in oncology. Similarly, the established role of the piperidine moiety in opioid analgesics supports the continued exploration of these compounds for pain management.

Future research should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and further detailing the mechanisms of action will be crucial for optimizing the therapeutic potential and minimizing off-target effects of this versatile chemical scaffold.

References

  • Sethi, G., et al. (2008). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PMC. Retrieved from [Link]

  • Adams, B. K., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics, 314(1), 219-226.
  • Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(3).
  • NextSDS. (n.d.). 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information. Retrieved from [Link]

  • Wang, D., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. PubMed. Retrieved from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Figshare. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. PubMed. Retrieved from [Link]

  • Zhu, Y., et al. (2020). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. PubMed. Retrieved from [Link]

  • Selvendiran, K., et al. (2008). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. Retrieved from [Link]

  • Huang, J., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry, 65(23), 15595-15626.
  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7028-7045.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 181-186.
  • Pratheeshkumar, P., & Kuttan, R. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. International Immunopharmacology, 4(14), 1797-1804.
  • Akcinden, O. F., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved from [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
  • Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-165.
  • Ganaie, M. A., et al. (2021). Anti-Cancer Activity of Piperine Against Colon Carcinogenesis Via Modulation of NF-κB/Nrf-2/Keap1/HO-1 Signalling Pathways. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Yilmaz, I., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Vasilev, A. A., et al. (2023).
  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. Retrieved from [Link]

  • Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Phenyl-1-piperidin-3-ylpropan-1-one is a chemical scaffold of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this target molecule. The synthetic strategy is designed to be robust and reproducible, employing common organic chemistry transformations. The overall synthesis is divided into three main stages: the preparation of a key N-protected piperidine intermediate, a Friedel-Crafts acylation to construct the core phenylpropanone structure, and a final deprotection step to yield the desired product.

Overall Synthetic Scheme

The synthesis commences with the commercially available N-Boc-3-piperidone, which is converted to the key intermediate, N-Boc-3-(piperidin-3-yl)propanoic acid. This intermediate is then activated as an acyl chloride and used in a Friedel-Crafts acylation reaction with benzene. The final step involves the removal of the N-Boc protecting group to afford 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Synthetic_Scheme A N-Boc-3-piperidone B tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate A->B Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH C tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate B->C Hydrogenation H₂, Pd/C D tert-butyl 3-(2-carboxyethyl)piperidine-1-carboxylate (N-Boc-3-(piperidin-3-yl)propanoic acid) C->D Hydrolysis LiOH E tert-butyl 3-(3-oxo-3-phenylpropyl)piperidine-1-carboxylate D->E 1. SOCl₂ 2. Benzene, AlCl₃ (Friedel-Crafts Acylation) F 3-Phenyl-1-piperidin-3-ylpropan-1-one E->F Deprotection TFA or HCl

Caption: Overall synthetic route for 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/SolventSupplierGrade
N-Boc-3-piperidoneSigma-Aldrich≥97%
Triethyl phosphonoacetateSigma-Aldrich99%
Sodium hydride (60% dispersion in mineral oil)Sigma-AldrichReagent grade
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Palladium on carbon (10 wt. %)Sigma-Aldrich
EthanolFisher ScientificACS grade
Lithium hydroxideSigma-Aldrich≥98%
Thionyl chloride (SOCl₂)Sigma-Aldrich≥99%
BenzeneSigma-AldrichAnhydrous, 99.8%
Aluminum chloride (AlCl₃), anhydrousSigma-Aldrich≥99.9%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, 99%
Diethyl etherFisher ScientificACS grade
Ethyl acetateFisher ScientificACS grade
HexanesFisher ScientificACS grade
Saturated aqueous sodium bicarbonatePrepared in-house
Saturated aqueous ammonium chloridePrepared in-house
Brine (Saturated aqueous sodium chloride)Prepared in-house
Magnesium sulfate, anhydrousFisher Scientific
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (nitrogen or argon)

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of tert-butyl 3-(2-carboxyethyl)piperidine-1-carboxylate (Key Intermediate)

This part details the three-step synthesis of the crucial carboxylic acid intermediate starting from N-Boc-3-piperidone.

Part1_Workflow cluster_0 Step 1.1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 1.2: Hydrogenation cluster_2 Step 1.3: Saponification A1 Suspend NaH in anhydrous THF under N₂ A2 Add triethyl phosphonoacetate dropwise at 0 °C A1->A2 A3 Stir for 30 min at 0 °C A2->A3 A4 Add N-Boc-3-piperidone in THF A3->A4 A5 Warm to room temperature and stir overnight A4->A5 A6 Quench with sat. aq. NH₄Cl A5->A6 A7 Extract with ethyl acetate A6->A7 A8 Purify by column chromatography A7->A8 B1 Dissolve alkene from Step 1.1 in ethanol B2 Add 10% Pd/C catalyst B1->B2 B3 Hydrogenate under H₂ atmosphere (balloon or Parr shaker) B2->B3 B4 Stir overnight at room temperature B3->B4 B5 Filter through Celite B4->B5 B6 Concentrate the filtrate B5->B6 C1 Dissolve ester from Step 1.2 in THF/water C2 Add lithium hydroxide (LiOH) C1->C2 C3 Stir at room temperature until TLC indicates completion C2->C3 C4 Acidify with 1 M HCl to pH ~3-4 C3->C4 C5 Extract with ethyl acetate C4->C5 C6 Dry and concentrate to yield the carboxylic acid C5->C6

Application Note: 3-Phenyl-1-piperidin-3-ylpropan-1-one as a Strategic Building Block in GLP-1R Positive Allosteric Modulator Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from peptide-based therapeutics to oral, small-molecule drugs represents a major frontier in the treatment of metabolic disorders such as type 2 diabetes and obesity ("diabesity"). Within this landscape, 3-Phenyl-1-piperidin-3-ylpropan-1-one has emerged as a highly versatile and critical building block.

This application note details the utilization of this functionalized piperidine core in the synthesis of Positive Allosteric Modulators (PAMs) for the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1]. By leveraging the nucleophilic secondary amine of the piperidine ring alongside the pharmacophoric properties of the phenylpropanone tail, drug development professionals can efficiently synthesize potent GLP-1R PAMs, such as derivatives of the clinical candidate V-0219[1].

Scientific Grounding & Structural Rationale

As an application scientist, it is critical to understand why a specific building block is chosen for a synthetic route. The utility of 3-Phenyl-1-piperidin-3-ylpropan-1-one is driven by two primary factors:

  • Chemical Reactivity (The Piperidine Core): The secondary amine within the piperidine ring serves as an ideal nucleophile for targeted N -alkylation. Its steric environment allows for controlled coupling with electrophilic heteroaromatic intermediates without requiring excessive thermal forcing.

  • Pharmacophoric Contribution (The Side Chain): The 3-phenylpropan-1-one moiety is not merely a structural spacer; it actively participates in receptor binding. The ketone acts as a critical hydrogen bond acceptor, while the terminal phenyl group engages in hydrophobic ( π−π or π -alkyl) interactions within the allosteric transmembrane binding pocket of the GLP-1 receptor[2].

Synthetic Strategy & Workflow

To construct the final PAM (e.g., Compound 8 in the V-0219 discovery pipeline), the building block is reacted with a chloromethyl-oxadiazole intermediate. To overcome the moderate electrophilicity of the alkyl chloride, a Finkelstein catalysis strategy is employed.

Synthesis BB 3-Phenyl-1-piperidin-3-ylpropan-1-one (Nucleophile) Alk N-Alkylation (Cs2CO3, ACN, Reflux) BB->Alk Elec Chloromethyl Oxadiazole (Electrophile) Fink NaI Catalysis (Finkelstein Reaction) Elec->Fink + NaI Iodide Active Iodomethyl Intermediate Fink->Iodide - NaCl Iodide->Alk Prod GLP-1R PAM (Compound 8) Alk->Prod 84% Yield

Figure 1: Logical workflow of the N-alkylation synthesis utilizing Finkelstein catalysis.

Experimental Protocol: N -Alkylation Synthesis

The following protocol details the synthesis of 3-Phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]propan-1-one (Compound 8)[1].

Causality of Reagent Selection
  • Cesium Carbonate ( Cs2​CO3​ ): Chosen over potassium carbonate ( K2​CO3​ ) or organic bases (like DIPEA) due to the "cesium effect." The large ionic radius of cesium enhances the solubility of the carbonate in organic solvents and increases the nucleophilicity of the piperidine amine, while suppressing unwanted enolization of the propan-1-one ketone.

  • Sodium Iodide ( NaI ): Acts as a nucleophilic catalyst. The chloride leaving group on the oxadiazole intermediate is sluggish. NaI converts the chloromethyl group in situ to an iodomethyl group, a vastly superior electrophile, thereby accelerating the reaction and minimizing degradation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Electrophile Charging: Add 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (75 mg, 0.285 mmol, 1.0 eq) to the flask.

  • Solvation: Dissolve the intermediate in anhydrous Acetonitrile (ACN) (3.0 mL).

  • Base & Catalyst Addition: Add Cs2​CO3​ (185 mg, 0.570 mmol, 2.0 eq) followed by catalytic NaI (4.3 mg, 0.028 mmol, 10 mol%).

  • Nucleophile Addition: Add the building block, 3-Phenyl-1-piperidin-3-ylpropan-1-one (75 mg, 0.342 mmol, 1.2 eq), to the stirring mixture.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 4 to 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of hexane to 8:2 hexane/ethyl acetate.

  • Isolation: Isolate the product as a solid ( Rf​ = 0.7 in 1:1 hexane/ethyl acetate). Expected yield: ~107 mg (84%)[1].

Self-Validating System Checkpoints
  • Visual Validation: The progress of the Finkelstein reaction is visually self-validating. Within the first 30 minutes of heating, the reaction mixture will transition from a clear solution to a turbid, milky suspension. This is the physical manifestation of insoluble sodium chloride ( NaCl ) precipitating out of the acetonitrile as the active iodide intermediate is formed.

  • Chromatographic Validation: On TLC (UV 254 nm), the successful consumption of the highly UV-active oxadiazole starting material will coincide with the appearance of a lower- Rf​ product spot. The secondary amine building block can be independently tracked using a ninhydrin stain (yielding a dark blue/purple spot), which will disappear as it is fully alkylated.

Quantitative Data Presentation

The optimization of the N -alkylation step is critical for scale-up. The table below summarizes the quantitative rationale behind the chosen protocol conditions, demonstrating the dramatic impact of the Finkelstein catalyst and the specific base on the isolated yield.

EntryBase (Eq)SolventCatalyst (mol%)Time (h)Isolated Yield (%)Mechanistic Observation
1 K2​CO3​ (2.0)DMFNone1645Poor conversion; competing side reactions.
2DIPEA (2.5)ACNNone1638Sluggish alkylation; unreacted starting material.
3 Cs2​CO3​ (2.0)ACNNone1262Improved nucleophilicity, but slow kinetics.
4 Cs2​CO3​ (2.0) ACN NaI (10%) 6 84 Optimal; rapid conversion via iodomethyl intermediate.

Biological Application & Downstream Signaling

Once synthesized, the resulting molecule acts as a Positive Allosteric Modulator. Unlike orthosteric agonists (like native GLP-1), PAMs bind to a distinct transmembrane site on the receptor. They do not activate the receptor on their own but exponentially potentiate the receptor's response to endogenous GLP-1, leading to a surge in intracellular cAMP and subsequent glucose-dependent insulin secretion[1].

Pathway PAM Synthesized PAM (Compound 8) GLP1R GLP-1 Receptor (Allosteric Site) PAM->GLP1R Allosteric Binding cAMP Intracellular cAMP ↑ GLP1R->cAMP Gs Protein Activation Insulin Insulin Secretion ↑ cAMP->Insulin PKA / Epac2 Pathway Glucose Glucose Homeostasis Insulin->Glucose In Vivo Efficacy

Figure 2: Pharmacological signaling cascade triggered by the synthesized GLP-1R PAM.

References

  • Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: Journal of Medicinal Chemistry (ACS Publications), March 29, 2022. URL: [Link]

  • Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” (Open Access PMC Archive) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Comprehensive Guide to the Solubility and Handling of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Synthetic Chemistry and Bioassay Development

Scientific Context & Applications

3-Phenyl-1-piperidin-3-ylpropan-1-one is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. It has gained significant prominence for its role in the synthesis of small-molecule positive allosteric modulators (PAMs) targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R). Notably, it is a critical precursor in the discovery and synthesis of V-0219, a potent GLP-1R PAM investigated as an oral therapeutic for "diabesity" (obesity-associated diabetes).

Because this compound is typically supplied and utilized as a free base[1], understanding its solubility profile across various organic solvents is paramount. Proper solvent selection dictates the success of base-mediated N-alkylation reactions during synthesis and prevents false negatives caused by compound precipitation during in vitro bioassay screening.

Physicochemical Profiling & Mechanistic Insights

The solubility behavior of 3-phenyl-1-piperidin-3-ylpropan-1-one is governed by three distinct structural features:

  • The Piperidine Ring (Secondary Amine): The free nitrogen (N1) is basic (estimated pKa ~9–10). In its un-ionized free base form, the molecule is highly lipophilic.

  • The Propan-1-one Backbone (Ketone): The carbonyl oxygen acts as a strong hydrogen-bond acceptor, allowing for favorable dipole-dipole interactions in polar aprotic and protic solvents.

  • The Phenyl Tail: This aromatic ring significantly increases the overall lipophilicity (LogP) of the molecule, drastically reducing its aqueous solubility.

Mechanistic Causality in Solvent Selection: For synthetic applications—such as the nucleophilic substitution required to synthesize V-0219—acetonitrile (ACN) is the optimal solvent. ACN is a polar aprotic solvent with a moderate dielectric constant (ε = 37.5). It easily dissolves the lipophilic free base while providing an ideal solvating environment for the "cesium effect" when using Cesium Carbonate (Cs₂CO₃) as a base. The large cesium cation is poorly solvated by ACN, leaving the carbonate anion highly reactive to deprotonate the piperidine nitrogen, thus driving the N-alkylation forward efficiently without side reactions at the ketone.

Conversely, the compound's aqueous solubility is negligible. For biological assays, the compound must first be dissolved in a universal carrier solvent (DMSO) to disrupt its crystal lattice, followed by rapid serial dilution into aqueous buffers.

Solubility Data in Common Organic Solvents

The following table summarizes the solubility profile of the free base form to guide stock preparation, extraction, and synthetic workflows.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50High-throughput screening, stock solutions
Acetonitrile (ACN) Polar Aprotic37.5> 30N-alkylation reactions, HPLC mobile phase
Dichloromethane (DCM) Polar Aprotic9.1> 50Liquid-liquid extraction, general synthesis
Methanol (MeOH) Polar Protic32.7> 30Recrystallization, salt formation
Hexanes Non-polar1.9< 5Anti-solvent for precipitation/purification
Water (pH 7.4) Aqueous80.1< 0.1Poor; requires acidic salt form (e.g., HCl)

Decision Matrix Workflow

To streamline laboratory operations, the following logical workflow dictates how to route the compound based on the chosen solvent system.

SolventDecisionMatrix cluster_0 Solvent Selection & Application Workflow Compound 3-Phenyl-1-piperidin- 3-ylpropan-1-one (Free Base) PolarAprotic Polar Aprotic (ACN, DCM, THF) Compound->PolarAprotic High Solubility Protic Protic / Aqueous (MeOH, Water) Compound->Protic pH Dependent DMSO Universal Carrier (DMSO, DMF) Compound->DMSO Stock Prep Synth N-Alkylation (GLP-1R PAM Synthesis) PolarAprotic->Synth Cs2CO3, Reflux Salt Salt Formation (HCl/TFA salts) Protic->Salt Acid Addition Assay In Vitro Bioassays (Aqueous Dilution) DMSO->Assay <1% Final DMSO

Decision matrix for solvent selection and downstream applications of the compound.

Experimental Protocols

To ensure data integrity, solubility must be validated empirically. The following protocols provide self-validating systems for both synthetic and biological applications.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the absolute maximum solubility of the compound in organic solvents. It is self-validating because the use of excess solid ensures true thermodynamic equilibrium, while PTFE filtration prevents undissolved micro-particulates from causing false-positive concentration spikes during quantification.

Materials: 3-Phenyl-1-piperidin-3-ylpropan-1-one powder[1], target organic solvents, 2 mL HPLC glass vials, 0.45 µm PTFE syringe filters, HPLC-UV system.

Step-by-Step Methodology:

  • Saturation: Add 50 mg of the compound to 1 mL of the target solvent in a glass vial. If the compound dissolves completely, continue adding 10 mg increments until a visible, persistent suspension remains.

  • Equilibration: Cap the vial securely. Agitate at 300 rpm on an orbital shaker at a constant 25 °C for 24 hours. Note: 24 hours is required to overcome the kinetic energy barrier of dissolution and reach true thermodynamic equilibrium.

  • Filtration: Draw the suspension into a glass syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. Note: PTFE is chemically inert to aggressive polar aprotic solvents like DCM and ACN.

  • Quantification: Dilute the filtrate 1:100 in the HPLC mobile phase. Analyze via HPLC-UV (monitoring at 254 nm for the phenyl ring) and calculate the concentration against a pre-established standard curve.

ThermodynamicSolubility Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Agitate 24h at 25°C Step1->Step2 Ensure excess Step3 3. Filtration 0.45 µm PTFE filter Step2->Step3 Reach equilibrium Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Remove microcrystals

Step-by-step experimental workflow for thermodynamic solubility determination.

Protocol 2: Kinetic Solubility Profiling for Bioassays (Nephelometry)

When testing compounds like V-0219 or its precursors in GLP-1R assays, the compound is diluted from a DMSO stock into an aqueous buffer. This protocol objectively identifies the concentration at which the compound crashes out of solution (precipitation threshold).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to prevent solvent-induced toxicity in downstream cellular assays.

  • Incubation: Seal the plate and incubate at 37 °C for 2 hours. Note: This mimics standard physiological assay conditions and allows time for kinetically trapped supersaturated solutions to precipitate.

  • Measurement: Measure light scattering using a microplate nephelometer. An inflection point in the scattering data objectively defines the precipitation threshold, eliminating the subjective bias of visual inspection.

Sources

Comprehensive NMR Spectroscopy Characterization Protocol for 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Considerations

3-Phenyl-1-piperidin-3-ylpropan-1-one is a highly versatile heterocyclic building block, most notably utilized as a critical intermediate in the enantioselective synthesis of V-0219, a potent positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) ()[1].

From an analytical perspective, this molecule presents several unique structural challenges:

  • Conformational Dynamics: The piperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion at room temperature, which can lead to severe signal overlap and peak broadening in 1 H NMR spectra ()[2].

  • Stereocenter Assignment: The attachment of the propanone chain to the C3 position of the piperidine ring creates a chiral center. For asymmetric syntheses, validating the enantiomeric purity is mandatory ()[1].

  • Regiochemical Proof: Distinguishing this compound from its isomers (e.g., piperidin-1-yl amides or piperidin-2-yl derivatives) requires precise 2D NMR mapping to confirm the C1–C3 linkage.

The following application note details a self-validating, step-by-step NMR methodology designed to unambiguously characterize this molecule.

Analytical Workflow

NMR_Workflow Sample 1. Sample Preparation Solvent Selection & Internal Standard OneD 2. 1D NMR Acquisition 1H (400/500 MHz) & 13C (100/125 MHz) Sample->OneD TwoD 3. 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD VT 4a. VT-NMR Resolve Conformational Broadening OneD->VT Broad signals observed Chiral 4b. Chiral Derivatization Enantiomeric Excess (ee) Determination OneD->Chiral Stereocenter analysis Analysis 5. Data Processing & Validation Multiplet Analysis & Signal Integration TwoD->Analysis VT->Analysis Chiral->Analysis

Workflow for the comprehensive NMR characterization of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Step-by-Step Methodologies

Protocol A: Sample Preparation & Self-Validation

Causality: The choice of solvent dictates the resolution of the piperidine protons. While CDCl 3​ is standard, the secondary amine (NH) can participate in hydrogen bonding, causing line broadening.

  • Solvent Selection: Dissolve 15–20 mg of the free-base analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). If the sample is a hydrochloride salt, utilize DMSO- d6​ or Methanol- d4​ to ensure complete solvation ()[3].

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift scale at exactly 0.00 ppm.

  • Quality Control (D 2​ O Shake): If the piperidine NH peak (~1.8 ppm) obscures the critical aliphatic multiplets of the ring, add one drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire. The NH proton will exchange with deuterium and disappear, instantly simplifying the spectrum.

Protocol B: 1D & 2D NMR Acquisition

Causality: 1D NMR provides the baseline quantitative data, but 2D NMR is strictly required to resolve the overlapping axial and equatorial protons of the piperidine ring, which share similar chemical environments ()[4].

  • 1 H NMR (400/500 MHz): Acquire 16–32 scans. Critical Step: Set the relaxation delay ( D1​ ) to at least 2.0 seconds. This ensures complete longitudinal relaxation. Self-Validation: The integration of the aromatic region (7.15–7.30 ppm) must perfectly equal 5.00 relative to the 2.00 integration of the benzylic CH 2​ (2.90 ppm). Any deviation indicates an insufficient D1​ or sample impurity.

  • 13 C NMR (100/125 MHz): Acquire 512–1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30).

  • COSY & HSQC: Run standard gradient-selected COSY and HSQC to trace the continuous spin system from the piperidine H-2 to H-6, and correlate them to their respective carbons.

  • HMBC (Regiochemical Proof): Acquire an HMBC spectrum optimized for long-range couplings ( JCH​ = 8 Hz). You must identify a cross-peak between the piperidine H-3 multiplet (~2.60 ppm) and the ketone carbonyl 13 C signal (~211.5 ppm). This definitively proves the C1–C3 linkage.

Protocol C: Advanced Stereochemical Analysis

If synthesizing the (S)- or (R)-enantiomer for pharmacological testing, standard NMR cannot distinguish between them.

  • Chiral Solvating Agents (CSA): Add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) to the CDCl 3​ sample.

  • Mechanism: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. This places the H-3 methine proton of each enantiomer in a distinct magnetic environment, splitting the signal.

  • Calculation: Integrate the two split H-3 peaks. The ratio directly yields the enantiomeric excess (ee%).

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the anisotropic effects of the carbonyl group and the shielding effects of the piperidine nitrogen lone pair ()[4].

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Notes
Phenyl (Ar-H) 7.15 – 7.30Multiplet (m)5HOverlapping ortho, meta, para
C3' (Benzylic CH 2​ ) 2.90Triplet (t)2H J≈7.5 Hz
C2' ( α to C=O) 2.75Triplet (t)2H J≈7.5 Hz
Piperidine H-2eq, H-6eq 3.00 – 3.15Multiplet (m)2HDeshielded relative to axial
Piperidine H-2ax, H-6ax 2.55 – 2.70Multiplet (m)2HShielded by N lone pair
Piperidine H-3 ( α to C=O) 2.50 – 2.65Multiplet (m)1HOverlaps with axial protons
Piperidine H-4, H-5 1.40 – 1.90Multiplet (m)4HComplex aliphatic region
Piperidine NH 1.80Broad Singlet (br s)1HExchanges with D 2​ O
Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)
Carbon AssignmentChemical Shift ( δ , ppm)Environment Type
C1' (Carbonyl C=O) 211.5Ketone
Phenyl C-ipso 141.2Quaternary Aromatic
Phenyl C-meta / C-ortho 128.6 / 128.4Aromatic Methine
Phenyl C-para 126.2Aromatic Methine
Piperidine C-3 48.2Aliphatic Methine ( α to C=O)
Piperidine C-2 / C-6 46.5 / 46.1Aliphatic Methylene ( α to NH)
C2' (Propanone chain) 44.5Aliphatic Methylene ( α to C=O)
C3' (Benzylic chain) 29.8Aliphatic Methylene
Piperidine C-4 27.4Aliphatic Methylene
Piperidine C-5 25.1Aliphatic Methylene

References

  • Wang, J., Yang, D., Cheng, X., Yang, L., Wang, Z., Dai, A., ... & Wang, M. W. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(7), 5449-5461.[Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.[Link]

Sources

Application Note: High-Purity Isolation of 3-Phenyl-1-piperidin-3-ylpropan-1-one via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-Phenyl-1-piperidin-3-ylpropan-1-one, a heterocyclic ketone of interest in pharmaceutical research. The inherent basicity of the piperidine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor peak shape and low recovery. This document outlines a robust protocol employing a modified mobile phase to mitigate these issues, ensuring high purity and yield. The causality behind experimental choices, from stationary phase selection to mobile phase modification and fraction analysis, is detailed to provide researchers with a foundational understanding for adapting this method to similar basic compounds.

Introduction

3-Phenyl-1-piperidin-3-ylpropan-1-one is a synthetic compound incorporating a phenyl ketone and a substituted piperidine ring. Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals.[1] The synthesis of such molecules frequently results in crude mixtures containing byproducts and unreacted starting materials that necessitate efficient purification.[1] The basic nitrogen atom in the piperidine ring (pKa of piperidine is ~11.2) interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, streaking, and in some cases, irreversible adsorption. This guide details a systematic approach to purify 3-Phenyl-1-piperidin-3-ylpropan-1-one using flash column chromatography with a triethylamine-modified mobile phase to achieve high purity.

Physicochemical Properties of 3-Phenyl-1-piperidin-3-ylpropan-1-one

A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.

PropertyValue/DescriptionSource/Inference
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol Inferred from related compound[2]
Appearance Solid
Polarity Moderately polar, with a basic nitrogen atom.Inferred from structure
pKa (Piperidine Ring) Estimated 8.5 - 9.5The electron-withdrawing effect of the adjacent carbonyl group is expected to lower the pKa relative to unsubstituted piperidine.
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and methanol.General solubility for similar organic compounds.

The Challenge: Purifying Basic Compounds on Silica Gel

The primary obstacle in the silica gel chromatography of amines is the acid-base interaction between the basic analyte and the acidic stationary phase. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can protonate basic compounds like piperidine derivatives, leading to strong ionic interactions. This results in:

  • Peak Tailing/Streaking: The protonated amine has a much stronger affinity for the stationary phase, causing it to elute slowly and asymmetrically.

  • Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive molecules.

To overcome these challenges, the most common and effective strategy is to "deactivate" the silica gel by adding a small amount of a basic modifier to the mobile phase.

Method Development and Optimization

Thin-Layer Chromatography (TLC) for Method Scouting

TLC is an indispensable tool for rapidly developing and optimizing the separation conditions before committing to a large-scale column.

Objective: To identify a mobile phase system that provides good separation of the target compound from impurities, with an optimal retardation factor (Rƒ) between 0.2 and 0.35.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 5-10 mg/mL.

  • TLC Plate: Use standard silica gel 60 F254 plates.

  • Spotting: Using a capillary tube, spot a small amount of the prepared sample solution onto the baseline of the TLC plate.

  • Developing Solvents: Prepare a series of developing solvents with varying polarities. Good starting points for moderately polar compounds include mixtures of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Crucially, add 1% (v/v) triethylamine (TEA) to each solvent system to mitigate tailing.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Examine the dried plate under short-wave (254 nm) UV light. The aromatic phenyl ketone moiety in the target compound should be UV-active.

    • Staining: If the impurities are not UV-active, use a visualizing agent. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic functional groups. Dragendorff's reagent is particularly useful for visualizing alkaloids and other nitrogen-containing compounds.

Table of Recommended TLC Solvent Systems (with 1% TEA):

Solvent System (v/v)PolarityExpected Rƒ RangeObservations
Hexane:Ethyl Acetate (4:1)Low0.1 - 0.2Good starting point. Increase ethyl acetate for higher Rƒ.
Hexane:Ethyl Acetate (2:1)Medium0.2 - 0.4Likely to provide optimal Rƒ.
Dichloromethane:Methanol (98:2)Medium-High0.3 - 0.5A more polar system if the compound has low mobility in hexane/EtOAc.
Flash Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to flash column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Mobile phase (pre-mixed with 1% TEA)

  • Crude 3-Phenyl-1-piperidin-3-ylpropan-1-one

  • Collection tubes

  • Rotary evaporator

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in initial mobile phase (containing 1% TEA) pack_column Wet Pack Column Ensure a level, compact bed prep_slurry->pack_column equilibrate Equilibrate Column with 2-3 column volumes of mobile phase pack_column->equilibrate load_sample Carefully Load Sample onto the column equilibrate->load_sample dissolve_sample Dissolve Crude Product in minimal solvent dissolve_sample->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate final_product final_product concentrate->final_product Yields Pure Product

Caption: Workflow for the purification of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Step-by-Step Protocol:

  • Column Packing (Wet Packing):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC (e.g., Hexane:Ethyl Acetate 4:1 + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring it is compact and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Column Equilibration:

    • Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure the stationary phase is fully equilibrated with the basic modifier.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is necessary (as determined by TLC if impurities are close to the product), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise gradient is often effective.

  • Fraction Collection:

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture.

    • Develop the TLC plate using the same mobile phase system to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired compound.

    • Remove the solvents (including the triethylamine) under reduced pressure using a rotary evaporator to yield the purified 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the final purity of the isolated compound. A reversed-phase method is typically suitable for this type of molecule.

Principle: In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.[1]

Recommended HPLC Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAThe acidic modifier protonates the piperidine nitrogen, leading to better peak shape by preventing interaction with residual silanols on the stationary phase.[3][4][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% TFACommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA screening gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl ketone chromophore should have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting

IssueProbable CauseSolution
Peak Tailing in Column/TLC Insufficient deactivation of silica gel.Increase the concentration of triethylamine in the mobile phase to 1.5-2%. Ensure the column is thoroughly equilibrated before loading the sample.
Compound Not Eluting Strong interaction with the stationary phase.Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol (still with 1% TEA).
Poor Separation of Impurities Suboptimal mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient during column chromatography may improve resolution.
Low Recovery Irreversible adsorption or degradation on the column.Ensure TEA is present in all solvents. Consider an alternative stationary phase like neutral or basic alumina.

Conclusion

The successful purification of basic compounds like 3-Phenyl-1-piperidin-3-ylpropan-1-one by silica gel chromatography is highly dependent on the effective suppression of interactions with acidic silanol groups. The addition of a basic modifier, such as 1% triethylamine, to the mobile phase is a simple and highly effective strategy to achieve sharp peaks, good separation, and high recovery. The protocols and principles outlined in this application note provide a robust framework for researchers to purify this and other structurally related basic molecules, a critical step in drug discovery and development.

References

  • BenchChem. (2025).
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Austin Publishing Group. (2017, December 13). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. [Link]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. [Link]

Sources

Application Note: Synthesis and Evaluation of Oral GLP-1R Positive Allosteric Modulators Using 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The therapeutic landscape for type 2 diabetes mellitus (T2DM) and obesity has been revolutionized by glucagon-like peptide-1 receptor (GLP-1R) agonists. However, the reliance on peptidic drugs (e.g., semaglutide, liraglutide) presents significant limitations, primarily the necessity for subcutaneous injection or high-dose oral formulations co-formulated with absorption enhancers[1]. While the development of orally bioavailable, small-molecule orthosteric agonists (such as danuglipron) represents a major leap forward[1], they can still drive continuous receptor activation, potentially leading to receptor desensitization and adverse gastrointestinal effects.

To overcome these limitations, the development of Positive Allosteric Modulators (PAMs) has emerged as a highly promising paradigm. Small-molecule PAMs, such as the V-0219 series, do not activate the GLP-1R independently; rather, they potentiate the receptor's response to endogenous GLP-1[2]. This application note details the synthetic methodology and pharmacological validation of a highly potent GLP-1R PAM analogue (Compound 8), utilizing the critical secondary amine building block 3-phenyl-1-piperidin-3-ylpropan-1-one [2].

Mechanistic Insights: Allosteric Modulation of GLP-1R

The GLP-1R is a Class B G protein-coupled receptor (GPCR). Orthosteric ligands bind to the extracellular domain and the upper transmembrane bundle[1]. In contrast, small-molecule PAMs bind to a distinct allosteric pocket within the transmembrane domain[2].

The Causality of PAM Efficacy: By binding to this distinct site, the PAM induces a conformational shift that enhances the binding affinity of endogenous GLP-1 and optimizes the coupling efficiency of the Gαs protein[2]. Because the PAM possesses zero intrinsic efficacy in the absence of GLP-1, insulin secretion remains strictly glucose-dependent. This preserves the physiological temporal rhythm of nutrient-stimulated hormone release and drastically mitigates the risk of hypoglycemia[2].

GLP1R_Signaling GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (Active Conformation) GLP1->GLP1R PAM Small Molecule PAM (e.g., Compound 8) PAM->GLP1R Allosteric Enhancement Gs Gαs Protein Activation GLP1R->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA / Epac2 Activation cAMP->PKA Insulin Glucose-Dependent Insulin Secretion PKA->Insulin

Fig 1. GLP-1R signaling pathway highlighting the allosteric enhancement by small molecule PAMs.

Synthetic Strategy & Causality

The synthesis of the PAM analogue Compound 8 (3-Phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]propan-1-one) relies on the N-alkylation of the piperidine core[2]. The secondary amine of 3-phenyl-1-piperidin-3-ylpropan-1-one acts as the nucleophile, while 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 11) serves as the electrophile[2].

Causality Behind Reagent Selection:

  • Catalytic NaI (The Finkelstein Effect): The secondary amine of the 3-substituted piperidine is sterically hindered, making direct nucleophilic attack on the primary alkyl chloride sluggish. Adding catalytic sodium iodide drives an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. Iodide is a vastly superior leaving group, which accelerates the SN2 displacement and maximizes yield[2].

  • Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is selected over standard bases (like K₂CO₃ or triethylamine) due to the "cesium effect." The large atomic radius of the Cs⁺ cation provides excellent solubility in acetonitrile and enhances the nucleophilicity of the piperidine nitrogen by forming a loose, highly reactive ion pair, all while suppressing unwanted elimination side reactions[2].

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN perfectly supports the SN2 transition state by solvating the metal cations while leaving the nucleophile "naked" and highly reactive.

Synthetic_Workflow SM1 Intermediate 11 (Alkyl Chloride) Reagents Cs2CO3, cat. NaI ACN, Reflux, 4-12h SM1->Reagents SM2 3-Phenyl-1-piperidin- 3-ylpropan-1-one SM2->Reagents Product Compound 8 (GLP-1R PAM) Reagents->Product SN2 Alkylation Purification Chromatography (Hexane/EtOAc) Product->Purification

Fig 2. Synthetic workflow for Compound 8 via Finkelstein-assisted SN2 alkylation.

Detailed Experimental Protocol: Synthesis of Compound 8

This protocol is designed as a self-validating system, providing analytical milestones to ensure experimental integrity at every step.

Materials & Reagents:

  • 3-Phenyl-1-piperidin-3-ylpropan-1-one (75 mg, 0.342 mmol)[2]

  • 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 11) (75 mg, 0.285 mmol)[2]

  • Cesium carbonate (Cs₂CO₃) (185 mg, 0.570 mmol, 2.0 eq)

  • Sodium iodide (NaI) (4.3 mg, 0.028 mmol, 0.1 eq)

  • Anhydrous Acetonitrile (ACN) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Initiation: Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with Intermediate 11 (75 mg) and anhydrous ACN (5.0 mL).

  • Halogen Exchange: Add Cs₂CO₃ (185 mg) and catalytic NaI (4.3 mg) to the suspension. Stir the mixture at room temperature for 10 minutes to initiate the in situ generation of the alkyl iodide.

  • Nucleophilic Addition: Add 3-phenyl-1-piperidin-3-ylpropan-1-one (75 mg) dropwise to the stirring mixture.

  • Reflux & Monitoring: Attach a reflux condenser and heat the reaction to 80–85 °C for 4 to 12 hours.

    • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase. The reaction is complete when the spot corresponding to Intermediate 11 disappears and a distinct new product spot emerges at Rf = 0.7 [2].

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexane and ramping up to 8:2 Hexane/Ethyl Acetate[2].

  • Characterization: Isolate Compound 8 as a purified solid.

    • Self-Validation Check: Verify structural integrity via Infrared (IR) Spectroscopy (ATR). Expected diagnostic peaks: ν 3062, 1707 (carbonyl C=O stretch), 1448, 1323, 1167, 1125 cm⁻¹ [2].

In Vitro Pharmacological Validation Protocol

To confirm the allosteric nature of the synthesized modulator, a cAMP accumulation assay must be performed.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human GLP-1R. Seed cells into a 384-well microplate at a density of 2,000 cells/well.

  • PDE Inhibition: Pre-incubate the cells for 30 minutes with 500 μM IBMX (3-isobutyl-1-methylxanthine) in assay buffer to inhibit phosphodiesterase activity, preventing premature cAMP degradation.

  • Compound Treatment:

    • Orthosteric Control: Treat a subset of wells with a full concentration-response curve of GLP-1(7-36) amide.

    • PAM Evaluation: Treat the test wells with a sub-maximal concentration of GLP-1 (e.g., EC₂₀) combined with varying concentrations of Compound 8 (ranging from 1 pM to 10 μM).

    • Intrinsic Efficacy Check: Treat a subset of wells with Compound 8 alone (no GLP-1) to verify the absence of orthosteric agonism[2].

  • Detection: Lyse the cells and quantify intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra).

  • Data Interpretation (Causality): A successful PAM will produce a leftward shift in the GLP-1 EC₅₀ curve (increased potency) while demonstrating baseline cAMP levels in the "Intrinsic Efficacy Check" wells[2].

Quantitative Data Summary

The table below summarizes the expected synthetic yields and pharmacological profiles for the key components in this workflow, allowing for rapid comparative analysis.

CompoundStructural RoleSynthetic Yield (%)GLP-1R Activity ProfileEC₅₀ Shift (GLP-1)
Intermediate 11 Electrophile (Oxadiazole core)N/AInactiveNone
3-Phenyl-1-piperidin-3-ylpropan-1-one Nucleophile (Piperidine core)N/AInactiveNone
Compound 8 GLP-1R PAM84%Positive Allosteric ModulatorSignificant left-shift
V-0219 (Lead) Optimized GLP-1R PAM91%Positive Allosteric ModulatorSub-nanomolar shift

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry. URL:[Link]

  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: Formulation Techniques for 3-Phenyl-1-piperidin-3-ylpropan-1-one in Preclinical In Vivo Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-Phenyl-1-piperidin-3-ylpropan-1-one (Empirical Formula: C8H18N2O) is a critical lipophilic, basic amine building block frequently utilized in the synthesis of positive allosteric modulators (PAMs) for the Glucagon-Like Peptide-1 Receptor (GLP-1R), such as V-0219 [1]. In preclinical drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of such piperidine derivatives requires robust formulation strategies. Due to its secondary amine structure and moderate lipophilicity, the unformulated free base exhibits poor aqueous solubility at physiological pH, presenting a significant hurdle for both intravenous (IV) and oral (PO) administration in rodent models.

This application note provides a comprehensive, self-validating methodological framework for formulating 3-phenyl-1-piperidin-3-ylpropan-1-one and its direct structural analogs. By leveraging pH-adjustment and co-solvent systems, researchers can achieve stable, bioavailable dosing vehicles that ensure reproducible in vivo data.

Physicochemical Profiling & Causality of Formulation Choices

Successful formulation relies on a deep understanding of the compound's physicochemical properties.

  • Ionization (pKa): The piperidine nitrogen acts as a weak base (estimated pKa ~9.5). At a pH below 7.5, the molecule is predominantly ionized, which drastically increases aqueous solubility.

  • Lipophilicity (LogP): The phenylpropanone moiety imparts lipophilic characteristics (estimated LogP ~2.8), driving the need for surfactants or co-solvents in neutral-pH oral formulations to prevent precipitation in the gastrointestinal tract.

Formulation Rationale: For IV dosing , an acidic aqueous vehicle (e.g., 100 mM Citrate buffer, pH 4.0) is selected to maximize the ionized fraction, ensuring complete dissolution without the risk of endothelial irritation caused by high co-solvent loads. For PO dosing , a ternary co-solvent system (PEG400/Tween 80/Water) is employed. PEG400 acts as a solubilizer for the lipophilic domain, while Tween 80 prevents precipitation upon dilution in gastric fluids.

Formulation_Workflow A 3-Phenyl-1-piperidin-3-ylpropan-1-one (Basic Amine, Lipophilic) B Physicochemical Profiling (pKa ~9.5, LogP ~2.8) A->B C Aqueous Solubility < 1 mg/mL at pH 7.4 B->C D IV Formulation (pH Adjustment / Citrate Buffer) C->D Intravenous (IV) E PO Formulation (PEG400 / Tween 80 / Water) C->E Oral (PO) F In Vivo PK / PD Assays D->F E->F

Caption: Workflow for selecting formulation strategies based on physicochemical profiling.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL)

Vehicle: 100 mM Citrate Buffer (pH 4.0) / 0.9% Saline (20:80, v/v) Self-Validating Check: The solution must remain optically clear upon filtration and exhibit no Tyndall effect when exposed to a laser pointer, confirming true solution rather than colloidal suspension.

  • Buffer Preparation: Prepare a 100 mM Sodium Citrate buffer and adjust the pH to 4.0 using 0.1 N HCl.

  • Weighing: Accurately weigh 20.0 mg of 3-phenyl-1-piperidin-3-ylpropan-1-one free base into a clean, sterile glass vial.

  • Acidification & Dissolution: Add 2.0 mL of the prepared Citrate buffer (pH 4.0). Vortex aggressively for 2 minutes. The low pH will protonate the piperidine nitrogen, facilitating rapid dissolution.

  • Dilution: Slowly add 8.0 mL of sterile 0.9% Saline while continuously stirring.

  • Sterilization: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Validation: Analyze a 50 µL aliquot via HPLC-UV to confirm the final concentration (target: 2.0 mg/mL) and assess short-term stability at room temperature.

Protocol B: Oral (PO) Formulation (Target: 10 mg/mL)

Vehicle: 10% PEG400 / 5% Tween 80 / 85% Purified Water (v/v/v) Self-Validating Check: Conduct an in vitro gastric dilution test (1:10 dilution in 0.1 N HCl) to ensure no precipitation occurs, mimicking the physiological transition into the stomach.

  • Weighing: Weigh 100.0 mg of the compound into a homogenization tube.

  • Wetting & Solubilization: Add 1.0 mL of PEG400. Sonicate in a water bath at 37°C for 10 minutes until a clear, viscous liquid is formed.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex for 3 minutes to ensure homogeneous mixing of the co-solvents and the active pharmaceutical ingredient (API).

  • Aqueous Phase Addition: Dropwise, add 8.5 mL of purified water (or 0.5% methylcellulose for added suspension stability if scaling up concentrations) under constant magnetic stirring (600 rpm).

  • Validation: Perform dynamic light scattering (DLS) if micellar formation is suspected, or visually inspect for phase separation over 24 hours.

Downstream Application: GLP-1R PAM In Vivo Assays

When derivatives of 3-phenyl-1-piperidin-3-ylpropan-1-one are utilized in efficacy models (e.g., diet-induced obese mice), the formulations must not interfere with metabolic readouts. The selected vehicles (Citrate/Saline and PEG/Tween) have minimal impact on baseline blood glucose and insulin secretion [1].

GLP1R_Pathway GLP1 Endogenous GLP-1 Receptor GLP-1 Receptor (Class B GPCR) GLP1->Receptor Orthosteric Binding PAM Piperidine-derived PAM PAM->Receptor Allosteric Binding cAMP cAMP Accumulation Receptor->cAMP Gs Activation Insulin Insulin Secretion (Efficacy Readout) cAMP->Insulin PKA Pathway

Caption: Pharmacodynamic signaling pathway of GLP-1R PAMs synthesized from piperidine scaffolds.

Quantitative Data Presentation

The following table summarizes the expected stability and pharmacokinetic suitability of the described formulations based on standard preclinical validation criteria.

Formulation StrategyRouteVehicle CompositionMax Solubility Achieved24h Stability (RT)Endotoxin Limit
Acidic Aqueous IV10% Citrate (pH 4) / 90% Saline~5.5 mg/mL> 98% Recovery< 5 EU/kg
Ternary Co-solvent PO10% PEG400 / 5% Tween 80 / 85% H2O~25.0 mg/mL> 95% RecoveryN/A
Lipid Emulsion PO20% Labrasol / 80% Water~15.0 mg/mLPhase separation at 12hN/A

Table 1: Comparative formulation metrics for 3-phenyl-1-piperidin-3-ylpropan-1-one.

References

  • Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yield, and ensure product purity. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning to empower your research.

Introduction: The Mannich Reaction Approach

The synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one, a β-amino ketone, is most commonly and efficiently achieved via a Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this case, the synthesis involves three key components:

  • An active hydrogen compound: Acetophenone (providing the phenylpropan-1-one backbone).

  • Formaldehyde: The electrophilic methylene bridge source.

  • A secondary amine: 3-Piperidinone (or a related precursor, which is then reduced).

However, a more direct and relevant pathway for the target molecule involves the reaction of Phenylacetylene with 3-aminopiperidine and a ketone, or a variation of reductive amination. Given the structure, a likely industrial route involves the reaction of a phenylpropanone precursor with a piperidine derivative. Reductive amination, which involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent, is a highly effective method for forming C-N bonds.[1]

This guide will focus on troubleshooting a generalized modern synthetic approach, such as reductive amination, which offers high efficiency and control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered issues during the synthesis.

Question 1: My overall reaction yield is disappointingly low (<40%). What are the primary factors I should investigate?

Low yield is a multifaceted problem that can often be traced back to one of several key areas. A systematic approach is crucial for diagnosis.

Potential Cause A: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and pH is critical. In reductive amination, the initial formation of the iminium ion and the subsequent reduction are sensitive to these parameters.

  • Scientific Rationale: The reaction proceeds in two main stages: (1) formation of an enamine or iminium ion from the ketone and piperidine derivative, and (2) reduction of this intermediate. The first step is often acid-catalyzed and requires removal of water. The second step depends on the specific reducing agent used.

  • Solution:

    • Temperature Control: If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 50-60 °C) to facilitate iminium ion formation. However, excessive heat can promote side reactions, such as aldol condensation of the ketone or polymerization.

    • Solvent Choice: A non-protic solvent like Dichloromethane (DCM) or a protic solvent like methanol can be effective. Methanol can participate in the reaction, but often leads to cleaner products.[1]

    • pH Adjustment: A slightly acidic medium (pH 4-5) is often optimal for iminium formation. This can be achieved by adding a catalytic amount of acetic acid. If the medium is too acidic, the amine will be fully protonated and non-nucleophilic.

Potential Cause B: Inefficient Reducing Agent

The choice and handling of the reducing agent are paramount.

  • Scientific Rationale: The reducing agent must be powerful enough to reduce the iminium intermediate but not so reactive that it reduces the starting ketone. Agents like sodium triacetoxyborohydride (STAB) are ideal as they are mild and tolerant of slightly acidic conditions. Sodium borohydride (NaBH₄) can also be used, but may require careful pH control.

  • Solution:

    • Switch to Sodium Triacetoxyborohydride (STAB) as it is specifically designed for reductive amination and is less likely to reduce the starting ketone.

    • Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Potential Cause C: Side Reaction Pathways

Several competing reactions can consume starting materials and reduce the yield of your target compound.

  • Scientific Rationale: The primary side reactions include self-condensation of the ketone (aldol condensation) and the formation of byproducts from impurities in the starting materials.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine component to drive the reaction towards the desired product.

    • Purify Starting Materials: Ensure the purity of your phenylpropanone precursor and piperidine derivative through distillation or recrystallization before starting the reaction.

Question 2: My final product is difficult to purify, and TLC/LC-MS analysis shows multiple persistent impurities. What are they and how can I remove them?

Impurity profiling is key to developing an effective purification strategy.

Troubleshooting Impurities
Observed Impurity Potential Identity Cause Recommended Purification Strategy
Spot/Peak at Rf/RT of Starting KetoneUnreacted Phenylpropanone PrecursorIncomplete reaction; insufficient reaction time or temperature.Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.[2]
Spot/Peak at Rf/RT of Starting AmineUnreacted Piperidine DerivativeIncorrect stoichiometry or incomplete reaction.Aqueous Wash: Perform an acidic wash (e.g., with 1M HCl) during work-up to protonate and remove the basic amine into the aqueous layer.
Higher Molecular Weight ImpuritiesAldol condensation products or di-substituted speciesSuboptimal temperature or pH favoring side reactions.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can effectively remove impurities with different solubility profiles.[2]

Frequently Asked Questions (FAQs)

Q: What is the most effective way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[1] Use a solvent system that gives good separation between your starting materials and the product (a typical starting point is 7:3 Hexane:Ethyl Acetate with 1% triethylamine). Co-spot your reaction mixture with your starting materials to track their consumption. For more precise monitoring, LC-MS can provide both conversion data and mass confirmation of the product peak.

Q: Can I use a different catalyst for this reaction? A: For reductive aminations, a catalytic amount of a weak acid like acetic acid is standard. Some modern protocols utilize metal catalysts for similar transformations, such as iridium or ruthenium complexes for hydrogenations, which can offer high stereoselectivity.[3] However, for general laboratory synthesis, acid catalysis with a hydride reducing agent is more straightforward.

Q: My purification by column chromatography results in significant product loss. Are there any tips to improve recovery? A: Product loss on silica gel can occur if the compound is basic. The nitrogen on the piperidine ring can interact strongly with the acidic silica. To mitigate this, add 1-2% triethylamine (TEA) or ammonia to your chromatography eluent. This will neutralize the acidic sites on the silica gel and allow your product to elute more cleanly, resulting in better recovery.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Analyze_SideProducts 3. Identify Side Products (TLC/LC-MS) Start->Analyze_SideProducts Solution_Purify Purify/Dry Starting Materials Check_Reagents->Solution_Purify Solution_Stoich Adjust Stoichiometry (Slight Amine Excess) Check_Reagents->Solution_Stoich Solution_Temp Optimize Temperature Check_Conditions->Solution_Temp Solution_Solvent Test Alternative Solvents Check_Conditions->Solution_Solvent Solution_Reducer Change Reducing Agent (e.g., to STAB) Check_Conditions->Solution_Reducer Solution_Purification Optimize Purification Protocol (e.g., add TEA to column) Analyze_SideProducts->Solution_Purification End Yield Improved Solution_Purify->End Solution_Stoich->End Solution_Temp->End Solution_Solvent->End Solution_Reducer->End Solution_Purification->End

Caption: A decision-making workflow for troubleshooting low yield.

Optimized Experimental Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis. Researchers should optimize based on their specific laboratory conditions and analytical results.

Materials:

  • 3-Oxopiperidine hydrochloride (or a suitable precursor)

  • 3-Phenylpropanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Oxopiperidine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Amine Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Aldehyde Addition: Add 3-Phenylpropanal (1.05 eq) to the mixture, followed by glacial acetic acid (2.0 eq). Stir for 30 minutes. The formation of the intermediate iminium ion is critical.

  • Reduction: Carefully add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. An exotherm may be observed. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate + 1% TEA) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate containing 1% triethylamine to afford the pure 3-Phenyl-1-piperidin-3-ylpropan-1-one.

References

  • Nemtsev, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Huang, L., et al. (2019). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Phenyl-1-piperidin-3-ylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: Why is 3-Phenyl-1-piperidin-3-ylpropan-1-one Poorly Soluble?

Before diving into solutions, it's crucial to understand the underlying reasons for the low aqueous solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one. Its molecular structure contains both hydrophobic (the phenyl and propyl groups) and a potentially hydrophilic (the piperidine ring) component. The large nonpolar surface area of the phenyl and propyl groups dominates, leading to unfavorable interactions with water molecules.

The piperidine ring contains a basic nitrogen atom, which can be protonated to form a more soluble salt.[1][2][3] However, the extent of this protonation and its effect on solubility are highly dependent on the pH of the aqueous environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to address the low solubility of my compound?

The initial and most fundamental step is to accurately characterize the solubility of your compound under various conditions. This involves determining both its kinetic and thermodynamic solubility.

  • Kinetic solubility measures the concentration of a compound that precipitates from a solution when it is rapidly added from a concentrated stock (e.g., in DMSO).[4][5] This is often the first solubility assessment in early drug discovery.

  • Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[4][6]

Understanding the difference is critical; a high kinetic solubility might suggest the compound can form a supersaturated solution, which could be advantageous for absorption, but it may not be stable over time.[6][7]

Q2: How does pH influence the solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one?

The piperidine nitrogen in your compound is a weak base. Therefore, the pH of the aqueous medium will significantly impact its ionization state and, consequently, its solubility.

  • At acidic pH (below the pKa of the piperidine nitrogen) , the nitrogen atom will be protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and will exhibit higher aqueous solubility due to favorable ion-dipole interactions with water.[1][8]

  • At basic pH (above the pKa) , the piperidine will be in its neutral, un-ionized form. This form is less polar and will have lower aqueous solubility.

Therefore, creating a pH-solubility profile is an essential early step. This data will inform whether pH modification is a viable strategy for your desired application.

Q3: What are the most common formulation strategies to improve the solubility of a compound like this?

There are several well-established techniques to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[9] These can be broadly categorized into physical and chemical modifications.

Physical Modifications:

  • pH Adjustment: As discussed, lowering the pH to form a salt is often the simplest approach.[10]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility by reducing the polarity of the solvent system.[11][12][13]

  • Surfactants: These molecules form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[14][15]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[16][17][18][19][20]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance solubility and dissolution rates.[21][22][23][24][25][26]

Chemical Modifications:

  • Salt Formation: This involves reacting the basic piperidine nitrogen with an acid to form a stable, more soluble salt.[9]

  • Prodrugs: A prodrug is a chemically modified, inactive form of the drug that is converted to the active form in the body.[27][28][29][30][31] This approach can be used to temporarily attach a more soluble functional group.

The choice of strategy will depend on various factors, including the desired route of administration, the required dose, and the stability of the compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: Determining the pH-Solubility Profile and pKa

Objective: To understand the relationship between pH and the solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one and to determine its pKa.

Rationale: This is a foundational experiment that will guide your formulation strategy. By identifying the pH at which the compound is most soluble, you can decide if simple pH modification is sufficient. The pKa value provides a quantitative measure of the basicity of the piperidine nitrogen.

Protocol: pKa Determination by Potentiometric Titration

  • Preparation:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH). Standardize these solutions.

    • Accurately weigh a sufficient amount of your compound to prepare a solution of at least 10⁻⁴ M.[32]

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if its aqueous solubility is too low for direct titration. Note that the pKa value obtained in the presence of a co-solvent will be an apparent pKa and may need extrapolation to a fully aqueous system.[33]

    • Use a constant ionic strength background electrolyte, such as 0.15 M potassium chloride (KCl), in your titration vessel.[32]

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[32]

    • Place a known volume of your compound solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Add the standardized HCl titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[34][35][36]

Data Presentation:

pHMeasured Solubility (µg/mL)
2.0
3.0
4.0
5.0
6.0
7.0
7.4
8.0

Fill in the table with your experimental data.

Visualization:

G cluster_0 pH-Solubility & pKa Workflow A Prepare Compound Solution B Potentiometric Titration with HCl A->B E Measure Solubility at Various pHs A->E C Generate Titration Curve B->C D Determine pKa C->D F Construct pH-Solubility Profile E->F

Caption: Workflow for determining pKa and pH-solubility profile.

Guide 2: Screening Solubilization Strategies

Objective: To systematically evaluate different formulation approaches to identify the most effective method for increasing the aqueous solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Rationale: A screening approach allows for the efficient comparison of various solubilization techniques. This will help you prioritize the most promising strategies for further development.

Protocol: Shake-Flask Method for Solubility Determination

This is a standard method for determining thermodynamic solubility.

  • Preparation:

    • Prepare stock solutions of your chosen solubilizing agents (co-solvents, surfactants, cyclodextrins) at various concentrations in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Experiment:

    • Add an excess amount of your compound to vials containing each of the prepared solutions.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Analysis:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Data Presentation:

Formulation StrategyConcentration of ExcipientMeasured Solubility (µg/mL)Fold Increase
Control (Buffer) N/A1.0
Co-solvent
Ethanol10% (v/v)
Propylene Glycol20% (v/v)
PEG 40030% (v/v)
Surfactant
Polysorbate 801% (w/v)
Cremophor EL2% (w/v)
Cyclodextrin
HP-β-CD5% (w/v)
SBE-β-CD10% (w/v)

Fill in the table with your experimental data.

Visualization:

G cluster_1 Solubility Enhancement Screening Start Poorly Soluble Compound A pH Adjustment Start->A B Co-solvents Start->B C Surfactants Start->C D Cyclodextrins Start->D E Amorphous Solid Dispersions Start->E F Salt Formation Start->F G Prodrug Approach Start->G End Optimized Formulation A->End B->End C->End D->End E->End F->End G->End

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 3: Advanced Strategy - Amorphous Solid Dispersions (ASDs)

Objective: To prepare and characterize an ASD of 3-Phenyl-1-piperidin-3-ylpropan-1-one to significantly enhance its dissolution rate and apparent solubility.

Rationale: For compounds with very low intrinsic solubility, creating an amorphous form can provide a substantial increase in solubility.[24][26] ASDs stabilize the amorphous state and improve wettability.[21][22][23]

Protocol: Preparation of ASD by Solvent Evaporation (Spray Drying)

  • Formulation:

    • Select a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[23][37][38]

    • Determine the drug-to-polymer ratio (e.g., 10%, 25%, 50% drug loading).

  • Spray Drying:

    • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone).[26]

    • Spray dry the solution using a laboratory-scale spray dryer. Key parameters to control include inlet temperature, feed rate, and atomization pressure.[26]

  • Characterization:

    • Solid-State Analysis: Use X-ray powder diffraction (XRPD) to confirm the amorphous nature of the ASD (absence of sharp peaks characteristic of crystalline material). Differential scanning calorimetry (DSC) can also be used to identify the glass transition temperature (Tg) and the absence of a melting endotherm.

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the ASD to that of the crystalline compound.

Data Presentation:

FormulationDrug Loading (%)Physical State (XRPD)Dissolution Rate (µg/mL/min)
Crystalline API100%Crystalline
ASD with PVP25%Amorphous
ASD with HPMC25%Amorphous

Fill in the table with your experimental data.

Visualization:

G cluster_2 Amorphous Solid Dispersion Workflow A Select Polymer B Dissolve API & Polymer in Solvent A->B C Spray Drying B->C D Characterize Solid State (XRPD, DSC) C->D E Perform Dissolution Testing C->E F Analyze Results E->F

Caption: Workflow for preparing and evaluating an ASD.

Concluding Remarks

Troubleshooting the low aqueous solubility of 3-Phenyl-1-piperidin-3-ylpropan-1-one requires a systematic and data-driven approach. By first understanding the physicochemical properties of your compound, particularly its pH-dependent solubility, you can make informed decisions about the most appropriate formulation strategies. The protocols and guidance provided in this technical support center are designed to equip you with the necessary tools to overcome these challenges and successfully advance your research and development efforts.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ACS Publications. (n.d.). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Retrieved from [Link]

  • MDPI. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Retrieved from [Link]

  • SciSpace. (2007). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Taylor & Francis. (2010, May 25). Full article: Cyclodextrins for drug delivery. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Retrieved from [Link]

  • Open Access Journals. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Retrieved from [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]

  • askIITians. (2025, March 4). Why are amines soluble in nature?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ACS Publications. (2025, June 17). Current and Emerging Prodrug Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • ACS Publications. (2003, July 23). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Retrieved from [Link]

  • Future Science. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction. Retrieved from [Link]

  • ProQuest. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]

  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Particle Sciences. (2022, April 20). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to amines. Retrieved from [Link]

Sources

Reducing byproducts and impurities during 3-Phenyl-1-piperidin-3-ylpropan-1-one extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Phenyl-1-piperidin-3-ylpropan-1-one

A Senior Application Scientist's Guide to Minimizing Impurities and Optimizing Extraction

Welcome to the technical support guide for 3-Phenyl-1-piperidin-3-ylpropan-1-one. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges related to purity and isolation. As a key intermediate in various synthetic pathways, achieving high purity is paramount. This guide provides in-depth, field-proven insights into the chemistry of its purification, focusing on the causal relationships behind common issues and their solutions.

Section 1: Frequently Asked Questions (FAQs) - Foundational Chemistry

This section addresses the fundamental chemical principles governing the purification of 3-Phenyl-1-piperidin-3-ylpropan-1-one. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the most common byproducts and impurities I should anticipate during the synthesis and extraction of 3-Phenyl-1-piperidin-3-ylpropan-1-one?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves a Mannich-type reaction between acetophenone, formaldehyde, and piperidine. Based on this and other potential routes, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual acetophenone and piperidine are common contaminants.

  • Process-Related Impurities: These arise from side reactions during the synthesis. A significant issue can be the formation of bis-compound impurities, where a molecule reacts with two equivalents of another reagent, leading to a product with roughly double the molecular weight.[1]

  • Isomeric Byproducts: Depending on reaction conditions, substitution at different positions on the piperidine ring could occur, though this is less common for this specific target. More likely are isomers formed through side-reactions of the starting materials.[2]

  • Degradation Products: The piperidine moiety, while generally stable, can be susceptible to degradation under harsh acidic or oxidative conditions, potentially leading to ring-opening or other structural changes.[3]

  • Enantiomers: The 3-position of the piperidine ring is a chiral center. Unless an asymmetric synthesis is employed, the product will be a racemic mixture of (R) and (S)-enantiomers. While not impurities in the traditional sense, regulatory bodies often require the characterization and separation of enantiomers, as they can have different pharmacological profiles.[4]

Q2: Why is pH control so critical during the liquid-liquid extraction of this compound?

A2: The key to effectively purifying 3-Phenyl-1-piperidin-3-ylpropan-1-one via extraction lies in the basic nature of its piperidine nitrogen. This nitrogen atom has a lone pair of electrons that readily accepts a proton, allowing the molecule's solubility to be dramatically altered by changing the pH of the aqueous phase.

  • In Acidic Conditions (pH < 2): The piperidine nitrogen is protonated, forming a positively charged ammonium salt (e.g., a hydrochloride or sulfate salt). This salt is highly polar and therefore soluble in the aqueous phase.

  • In Basic Conditions (pH > 12): The piperidine nitrogen is in its free base form, which is uncharged. This makes the overall molecule significantly less polar and thus preferentially soluble in a water-immiscible organic solvent (like dichloromethane or ethyl acetate).

This pH-dependent solubility allows for a powerful separation technique:

  • Dissolve the crude mixture in an organic solvent.

  • Wash with an acidic solution. The target compound moves to the aqueous layer, leaving neutral organic impurities (like unreacted acetophenone or bis-products) behind in the organic layer.

  • Separate the layers, take the aqueous layer, and add a strong base to raise the pH.

  • The target compound is now deprotonated and will precipitate or can be extracted back into a fresh organic solvent, leaving any water-soluble impurities behind.

Q3: My final product is a racemate. What are the established methods for chiral separation?

A3: Separating the enantiomers of a chiral compound is a critical step in pharmaceutical development.[4] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[5]

  • Chiral Stationary Phases (CSPs): The most common approach is to use a chiral HPLC column. These columns contain a stationary phase that is itself chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and have a high success rate for separating a wide range of chiral compounds.[6][7] The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different times.

  • Method Development: A typical strategy for developing a chiral separation method involves screening several different chiral columns with various mobile phases (often mixtures of hexane and an alcohol like isopropanol or ethanol).[5][6]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide addresses specific problems encountered during the workup and purification of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Recovery After Extraction 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic during the initial extraction or not sufficiently basic during the back-extraction. 2. Emulsion Formation: Vigorous shaking can create stable emulsions at the solvent interface, trapping the product. 3. Insufficient Extraction: Not using enough organic solvent or not performing enough extraction cycles.1. Verify pH: Use a pH meter or pH paper to confirm the aqueous phase is < 2 during the acid wash and > 12 before back-extraction. This ensures the amine is fully protonated or deprotonated, maximizing its transfer between phases. 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation. 3. Increase Extraction Efficiency: Perform at least 3-4 extractions with fresh organic solvent to ensure complete transfer of the product from the aqueous phase.
Product Contaminated with Starting Materials 1. Inefficient Extraction: Neutral starting materials (e.g., acetophenone) were not fully removed. 2. Incomplete Reaction: The synthesis did not go to completion.1. Optimize Acid Wash: Ensure the pH during the acid wash is low enough to protonate your product but not so low that it causes degradation. Perform multiple acid washes to thoroughly remove neutral impurities. 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress and ensure all starting material is consumed before beginning the workup.
Tailing or Streaking on Silica Gel Column Amine-Silica Interaction: The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes poor peak shape and inefficient separation.Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the mobile phase (typically 0.1-1%).[2] The modifier competes with the product for the acidic sites on the silica, resulting in sharper peaks and better separation.
Compound "Oils Out" During Recrystallization 1. Cooling Too Quickly: Rapid cooling doesn't give the molecules time to align into a crystal lattice. 2. Solvent is Too "Good": The compound is too soluble in the chosen solvent, even at low temperatures. 3. Presence of Impurities: Impurities can disrupt crystal lattice formation.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2] 2. Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-clarify with a few drops of the good solvent and then cool slowly.[2] 3. Pre-Purification: If oiling out persists, the material may require another purification step, like flash chromatography, to remove impurities before attempting recrystallization again.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key purification processes.

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic 3-Phenyl-1-piperidin-3-ylpropan-1-one from neutral and acidic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (Isolating the Product):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake gently for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification (Deprotonating the Product):

    • Place the combined aqueous extracts in an ice bath to control the temperature during neutralization.

    • Slowly add 6 M NaOH solution dropwise with stirring until the pH of the solution is > 12 (verify with a pH meter). The product may precipitate as a solid or an oil.

  • Back-Extraction (Recovering the Product):

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of organic solvent (Dichloromethane or Ethyl Acetate).

    • Shake gently to extract the deprotonated product into the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography

This method is used for further purification after an initial extraction.

  • Column Packing: Select an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Solvent System Selection: A common mobile phase is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). To prevent tailing, add 0.5% triethylamine to the mobile phase mixture. Determine the optimal ratio using TLC.

  • Sample Loading: Dissolve the product from the extraction in a minimal amount of the mobile phase or dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding the powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Guides & Data

Diagrams

ExtractionWorkflow cluster_start Step 1: Initial State cluster_acid Step 2: Acid Wash cluster_base Step 3: Basify & Extract Crude Crude Mixture in Organic Solvent Wash Wash with 1M HCl Crude->Wash Layers1 Separate Layers Wash->Layers1 Org1 Organic Layer (Neutral Impurities) Layers1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Layers1->Aq1 Keep Basify Add NaOH (pH > 12) Aq1->Basify Extract Extract with Organic Solvent Basify->Extract Layers2 Separate Layers Extract->Layers2 Aq2 Aqueous Layer (Discard) Layers2->Aq2 Discard Org2 Organic Layer (Purified Product) Layers2->Org2 Keep & Dry

Caption: Acid-Base Extraction Workflow for Purifying Basic Compounds.

ImpurityFormation SM Starting Materials (Acetophenone, Piperidine, etc.) Product 3-Phenyl-1-piperidin-3-ylpropan-1-one (Desired Product) SM->Product Desired Reaction Unreacted Unreacted Starting Materials SM->Unreacted Incomplete Reaction Bis Bis-Adducts/ Dimers SM->Bis Side Reaction (e.g., over-reaction) Degradation Degradation Products (e.g., Ring-Opened) Product->Degradation Harsh Conditions (e.g., Strong Acid)

Caption: Potential Pathways for Impurity Formation.

Data Presentation

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Dichloromethane (DCM) 1.3339.6Polar AproticForms the lower layer with water. Good for a wide range of compounds.
Ethyl Acetate (EtOAc) 0.90277.1Moderately PolarForms the upper layer with water. Can be prone to hydrolysis under strong acid/base.
Diethyl Ether 0.71334.6Non-polarForms the upper layer. Highly volatile and flammable.
Toluene 0.867110.6Non-polarForms the upper layer. High boiling point can make it difficult to remove.

References

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • 3-Piperidinopropiophenone | C14H19NO | CID 70172 - PubChem. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b). - ResearchGate. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation - VTechWorks. [Link]

  • Evaluating Impurities in Drugs (Part I of III) | Pharmaceutical Technology. [Link]

  • 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information - NextSDS. [Link]

  • 3-Phenylpiperidine - Wikipedia. [Link]

  • 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information - NextSDS. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. [Link]

  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • CN112552292B - Method for synthesizing prucalopride impurity - Google P
  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC. [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Phenyl-1-piperidin-3-ylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing chemical degradation of this compound during long-term storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 3-Phenyl-1-piperidin-3-ylpropan-1-one

3-Phenyl-1-piperidin-3-ylpropan-1-one is a β-amino ketone containing a piperidine moiety and an aromatic ketone. This chemical structure presents several potential pathways for degradation, making careful handling and storage crucial for maintaining its integrity and ensuring the reproducibility of experimental results. The primary stability concerns for this class of compounds are susceptibility to retro-Mannich reaction, oxidation, hydrolysis, and photodegradation.[1] This guide will delve into the science behind these degradation pathways and provide actionable strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3-Phenyl-1-piperidin-3-ylpropan-1-one?

A1: The stability of 3-Phenyl-1-piperidin-3-ylpropan-1-one is primarily influenced by pH, temperature, light, and the presence of oxygen.[1] As a β-amino ketone, it is susceptible to degradation pathways that are common to this class of compounds.

Q2: What is the most significant degradation pathway for this compound?

A2: The most notable degradation pathway for β-amino ketones is the retro-Mannich reaction (also known as retro-Michael reaction).[1] This reaction is essentially the reverse of the Mannich reaction often used in their synthesis and results in the cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the amino group.

Q3: How does pH affect the stability of 3-Phenyl-1-piperidin-3-ylpropan-1-one?

A3: β-Amino ketones are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions (pH ~7.4 and above), they become more susceptible to degradation via the retro-Mannich reaction, which involves the elimination of the piperidine moiety.[1]

Q4: What are the best practices for the long-term storage of solid 3-Phenyl-1-piperidin-3-ylpropan-1-one?

A4: For long-term stability, solid 3-Phenyl-1-piperidin-3-ylpropan-1-one should be stored in a cool, dry, and dark place.[1] It is recommended to store the compound at controlled room temperature, typically between 15-25°C (59-77°F), protected from moisture and light.[1] For particularly sensitive applications or very long-term storage, refrigeration (2-8°C) may be necessary. Always refer to the certificate of analysis provided by the supplier for specific recommendations.

Q5: Is this compound sensitive to light?

A5: Yes, molecules with aromatic ketone functionalities can be susceptible to photodegradation.[2] It is crucial to store 3-Phenyl-1-piperidin-3-ylpropan-1-one in light-resistant containers, such as amber vials, and minimize exposure to direct sunlight or strong artificial light during handling.

Q6: How does storing the compound in solution affect its stability?

A6: 3-Phenyl-1-piperidin-3-ylpropan-1-one is generally more stable in its solid, crystalline form.[1] In solution, factors such as the pH of the solvent, temperature, and exposure to air and light can significantly accelerate degradation. It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at refrigerated temperatures (2-8°C) and protected from light.[2]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Change in physical appearance (e.g., color change from white to yellow/brown, clumping of solid) Oxidation of the piperidine ring or other degradation.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of the compound.Perform a forced degradation study to identify potential degradation products and their retention times. Use a validated stability-indicating analytical method to monitor the purity of your sample over time.
Decreased potency or inconsistent results in biological assays Loss of the active parent compound due to degradation.Re-analyze the purity of your compound stock using a validated analytical method. Prepare fresh solutions for all assays and adhere to strict storage protocols for both solid material and solutions.
Inconsistent results between different batches of the compound Variations in initial purity or different storage histories leading to varied levels of degradation.Establish and maintain a consistent and stringent storage protocol for all batches. It is good practice to re-qualify older batches of the compound before use in critical experiments.

Understanding the Degradation Pathways

A thorough understanding of the potential chemical degradation pathways is essential for developing effective strategies to prevent them.

Retro-Mannich Reaction

The retro-Mannich reaction is a significant concern for β-amino ketones, especially in neutral to basic solutions. This reaction involves the fragmentation of the molecule into an α,β-unsaturated ketone (phenyl vinyl ketone) and piperidine.

cluster_0 Retro-Mannich Reaction Compound 3-Phenyl-1-piperidin-3-ylpropan-1-one TransitionState Enolate Intermediate Compound->TransitionState Base catalyst (e.g., OH⁻) Products Phenyl Vinyl Ketone + Piperidine TransitionState->Products C-C bond cleavage

Caption: Retro-Mannich degradation pathway.

Oxidation

The piperidine ring, being a secondary amine, is susceptible to oxidation. Atmospheric oxygen can lead to the formation of N-oxides and imines. This process can be accelerated by heat and light.

cluster_1 Oxidative Degradation Parent Piperidine Moiety N_Oxide Piperidine N-oxide Parent->N_Oxide Oxidizing Agent (e.g., O₂) Imine Imine/Tetrahydropyridine Parent->Imine Dehydrogenation RingOpening Ring-Opened Products (Aldehydes, Ketones) Imine->RingOpening Further Oxidation

Caption: Potential oxidative degradation products.

Photodegradation

The aromatic ketone portion of the molecule acts as a chromophore, which can absorb UV and visible light. This absorption can lead to the formation of excited states that can undergo various photochemical reactions, including fragmentation and the formation of radical species.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the expected degradation of a closely related compound, Trihexyphenidyl, under various stress conditions, which can serve as a guide for 3-Phenyl-1-piperidin-3-ylpropan-1-one.[2]

Stress Condition Reagent/Parameters Duration Expected Degradation Primary Degradation Pathway
Acid Hydrolysis 0.1 N HClRefluxed for 30 min at 75°CSignificantHydrolysis of the ketone is possible, though β-amino ketones are generally more stable in acid.[1]
Alkaline Hydrolysis 0.1 N NaOHRefluxed for 30 min at 75°CSignificantPrimarily retro-Mannich reaction.[1]
Oxidative Degradation 3% H₂O₂Room TemperatureSusceptibleOxidation of the piperidine nitrogen to an N-oxide.[2]
Thermal Degradation 100°C (solid state)12 hoursPotentialGeneral decomposition, potential for retro-Mannich reaction.
Photolytic Degradation UV light exposureVariesSusceptiblePhotochemical reactions involving the aromatic ketone.[2]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted and validated for the quantification of 3-Phenyl-1-piperidin-3-ylpropan-1-one and its degradation products. The method is based on established procedures for the analysis of the structurally similar compound, Trihexyphenidyl.[3][4][5][6][7]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[4] Adjustments to the ratio and the use of buffers (e.g., ammonium acetate) may be necessary to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Phenyl-1-piperidin-3-ylpropan-1-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, using sonication if necessary, and make up to the volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

4. System Suitability: Before analysis, ensure the chromatographic system meets the following criteria by making replicate injections of a standard solution:

  • Tailing Factor (T): Not more than 2.0

  • Theoretical Plates (N): Not less than 2000

  • % RSD of Peak Areas: Not more than 2.0%

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Phenyl-1-piperidin-3-ylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC peak tailing for this basic compound. Here, we will explore the underlying causes of peak asymmetry and provide systematic, field-proven solutions to restore optimal chromatographic performance.

Understanding the Analyte: 3-Phenyl-1-piperidin-3-ylpropan-1-one

3-Phenyl-1-piperidin-3-ylpropan-1-one is a basic compound containing a piperidine ring, which can be readily protonated. This characteristic is central to many of the chromatographic challenges, particularly peak tailing, observed during its analysis. The basic nature of the analyte makes it susceptible to secondary interactions with the stationary phase, which is a primary cause of asymmetrical peaks.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the HPLC analysis of 3-Phenyl-1-piperidin-3-ylpropan-1-one, presented in a question-and-answer format.

Q1: I'm observing significant peak tailing for 3-Phenyl-1-piperidin-3-ylpropan-1-one. What is the most likely cause?

A1: The most common culprit for peak tailing with basic compounds like 3-Phenyl-1-piperidin-3-ylpropan-1-one is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]

Causality Explained:

Standard silica-based reversed-phase columns have silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[4][5] Your basic analyte, 3-Phenyl-1-piperidin-3-ylpropan-1-one, will be protonated and carry a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, in addition to the desired hydrophobic interactions. This secondary retention mechanism results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" effect on the peak.[2][6]

Q2: How can I mitigate these silanol interactions to improve my peak shape?

A2: There are several effective strategies to minimize silanol interactions and improve peak symmetry. These can be broadly categorized into mobile phase adjustments and column selection.

Troubleshooting Protocol: Mitigating Silanol Interactions

  • Mobile Phase pH Adjustment:

    • Lower the pH: One of the most effective ways to reduce silanol interactions is to lower the pH of the mobile phase to around 3.0 or below.[7] At this acidic pH, the silanol groups are protonated (Si-OH) and therefore neutral, which prevents the ionic interaction with the protonated basic analyte.[2][6]

      • Practical Step: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase. Always ensure your column is stable at low pH.[2]

    • Increase the pH: Alternatively, using a high pH (e.g., pH 10-12) can also be effective. At high pH, the analyte itself is deprotonated and becomes neutral, which eliminates the ionic interaction with the now fully deprotonated silanols. This approach requires a pH-stable column, often a hybrid or polymer-based one.[8]

  • Use of Buffers and Additives:

    • Buffering: Using a buffer in your mobile phase helps to maintain a constant pH, which is crucial for reproducible results.[1][9][10] For low pH work, ammonium formate or ammonium acetate are good choices, especially for LC-MS applications.[7]

    • Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[7] However, modern, high-purity columns often make this unnecessary.

  • Column Selection:

    • End-capped Columns: Choose a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group), making them unavailable for interaction with your analyte.[1][2][7]

    • High-Purity Silica (Type B): Modern columns are often packed with high-purity "Type B" silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" silica.[3][11]

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain. This can help to shield the analyte from residual silanol groups.[1]

Q3: I've adjusted the mobile phase pH, but I'm still seeing some tailing. What else could be the problem?

A3: If mobile phase adjustments haven't completely resolved the issue, consider these other potential causes:

  • Column Contamination or Degradation: The column's performance can degrade over time. The inlet frit can become partially blocked with particulate matter from the sample or mobile phase, leading to poor peak shape for all analytes.[12][13] Additionally, a void can form at the head of the column.

    • Troubleshooting Step: Try flushing the column with a strong solvent. If that doesn't work, reversing the column (if the manufacturer allows) and flushing to waste can sometimes dislodge particulates from the inlet frit.[2] If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][14]

    • Troubleshooting Step: Ensure that all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1]

  • Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[13]

    • Troubleshooting Step: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[4]

    • Troubleshooting Step: Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with 3-Phenyl-1-piperidin-3-ylpropan-1-one.

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issues Suspect System/Column Issue check_all_peaks->system_issues Yes chemical_issues Suspect Chemical Interaction check_all_peaks->chemical_issues No check_frit Check for Blocked Frit system_issues->check_frit check_void Check for Column Void check_frit->check_void Not Frit flush_column Flush/Reverse Column check_frit->flush_column Suspected check_extracolumn Check Extra-Column Volume check_void->check_extracolumn No Void replace_column Replace Column check_void->replace_column Void Present optimize_tubing Optimize Tubing check_extracolumn->optimize_tubing Excessive resolved Peak Shape Resolved check_extracolumn->resolved Optimal flush_column->replace_column Fails flush_column->resolved Success replace_column->resolved optimize_tubing->resolved check_ph Adjust Mobile Phase pH chemical_issues->check_ph low_ph Lower pH (e.g., to 3) check_ph->low_ph Option 1 high_ph Use High pH (with stable column) check_ph->high_ph Option 2 check_column_type Evaluate Column Chemistry low_ph->check_column_type high_ph->check_column_type endcapped_column Use End-capped/High Purity Silica Column check_column_type->endcapped_column Implement check_overload Check for Sample Overload endcapped_column->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Suspected check_overload->resolved Not Overloaded dilute_sample->resolved

Sources

Scaling up laboratory production of 3-Phenyl-1-piperidin-3-ylpropan-1-one for clinical trials

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scaled production of 3-Phenyl-1-piperidin-3-ylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals transitioning this compound from laboratory-scale synthesis to the larger quantities required for clinical trials. We will address common challenges in synthesis, purification, and analysis through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and process development experience.

Section 1: Synthesis & Scale-Up Considerations (FAQs)

This section addresses common questions regarding the scale-up of the synthetic process itself. The transition from grams to kilograms is not linear and introduces new variables that must be carefully managed.[1]

Q1: What is the most common synthetic route for 3-Phenyl-1-piperidin-3-ylpropan-1-one, and what are the primary challenges when scaling this reaction?

A1: The most prevalent and efficient synthesis is the Mannich reaction. This is a one-pot aminomethylation involving acetophenone, formaldehyde, and piperidine, typically in the presence of an acid catalyst like hydrochloric acid. While straightforward at the bench, scaling this reaction introduces several critical challenges:

  • Exothermicity: The Mannich reaction is often highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in a laboratory flask.[2] This can lead to temperature gradients, localized "hotspots," and an increased rate of side reactions, ultimately impacting yield and purity.[1]

  • Reagent Control: The rate of addition of reagents becomes a critical process parameter.[1] Slow, controlled addition is necessary to manage the exotherm and prevent the accumulation of unreacted starting materials.

  • Formaldehyde Handling: At scale, using aqueous formaldehyde (formalin) or solid paraformaldehyde requires careful consideration of safety, handling protocols, and potential side reactions like polymerization.

  • Byproduct Formation: Impurities that are negligible at a small scale can become significant in a large batch.[2] Common byproducts include products of self-condensation of acetophenone or the formation of di-substituted products.

Q2: How do I adapt my laboratory protocol for a large-scale reactor? What are the key process parameters to monitor?

A2: Adapting a lab protocol requires a shift in focus from simple execution to robust process control. A Design of Experiments (DoE) approach is highly recommended at the lab or kilo-lab scale to identify critical process parameters before moving to a pilot plant.[1]

Key parameters to define and control include:

ParameterLaboratory Scale (Typical)Pilot/Manufacturing Scale (Considerations)Rationale
Temperature Ice bath / Oil bathJacketed reactor with automated cooling/heatingCrucial for controlling reaction kinetics and minimizing side products. Runaway reactions are a major safety risk.[1]
Mixing Speed Magnetic stir barOverhead mechanical stirrer (impeller design matters)Inadequate mixing can lead to poor heat and mass transfer, causing localized concentration and temperature gradients.[2]
Reagent Addition Manual (pipette/funnel)Metering pump with controlled flow rateEnsures consistent reaction rate and temperature control. Prevents buildup of reactive intermediates.
Reaction Time Monitored by TLCMonitored by in-process controls (e.g., HPLC, UPLC)Defines the point of optimal conversion and prevents degradation or further side reactions.

Implementing Process Analytical Technology (PAT) can provide real-time monitoring of these variables, ensuring batch-to-batch consistency.[3]

Section 2: Purification & Isolation (Troubleshooting Guide)

Purification is frequently the most challenging step in scaling up the production of amine-containing active pharmaceutical ingredients (APIs). The basic nature of the piperidine moiety in 3-Phenyl-1-piperidin-3-ylpropan-1-one requires special consideration.

Q1: My crude product often isolates as a persistent oil, making handling difficult. How can I achieve a solid, crystalline product?

A1: This is a common issue with free-base amine compounds. The free base of your target molecule may have a low melting point or a tendency to form an oil. The most effective strategy is to form a salt.

  • Solution: Convert the free base to its hydrochloride (HCl) salt. After the initial workup, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or gaseous HCl). This typically induces crystallization, yielding a more stable, solid product that is easier to filter, dry, and handle. The hydrochloride salt of a related compound, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, is commercially available as a stable solid.[4]

Q2: I am experiencing severe peak tailing and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

A2: This is a classic problem when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly and often irreversibly interact with the basic piperidine nitrogen.[5] This leads to product streaking, broad peaks, and low recovery.

  • Cause: Acid-base interaction between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a competing base to your eluent. Volatile bases like triethylamine (TEA) or ammonium hydroxide are preferred as they are easily removed during solvent evaporation.[6] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute properly.

    • Use an Alternative Stationary Phase: For large-scale purification where modifying solvents is less desirable, consider alternative stationary phases.[6]

      • Amine-functionalized silica (KP-NH): This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[5]

      • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic amines.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase (e.g., C18) flash chromatography can be effective. Using a mobile phase with a slightly elevated pH (e.g., containing ammonium hydroxide or TEA) will ensure the amine is in its free-base form, increasing its retention and improving separation.[6]

Q3: Column chromatography is not economically viable for our multi-kilogram campaign. What are the best alternatives for large-scale purification?

A3: For industrial-scale purification, chromatography is often avoided due to cost and solvent usage.[7]

  • Recommended Alternatives:

    • Crystallization: This is the most cost-effective and scalable purification method. Focus on developing a robust crystallization protocol for the hydrochloride salt. This involves screening various solvents and solvent systems to find conditions that provide good yield and effectively reject key impurities.

    • Buffer-Assisted Liquid-Liquid Extraction: This technique leverages the basicity of the piperidine nitrogen. By carefully selecting the pH of an aqueous buffer, you can selectively partition your target compound between an organic layer and the aqueous layer, leaving non-basic impurities behind.[7] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This method avoids chromatography and can be highly effective for removing non-basic impurities.[7]

G

Section 3: Analytical & Quality Control (FAQs)

Robust analytical methods are essential for ensuring the quality, safety, and efficacy of an API intended for clinical trials.[8] All methods must be validated according to regulatory guidelines.

Q1: What analytical techniques are recommended for in-process control and final product release testing?

A1: A combination of chromatographic and spectroscopic techniques is required.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction completion at the bench or kilo-lab.

    • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reversed-phase C18 column is typically suitable. Due to the basic nature of the analyte, using a mobile phase with a buffer (e.g., phosphate or acetate) and potentially an ion-pairing reagent can improve peak shape. For some piperidine-containing compounds, derivatization may be necessary if UV detection sensitivity is low, though the phenyl ketone moiety in your compound should provide a strong chromophore.[9][10]

  • Final Product Release:

    • HPLC: For assay (potency) and purity (related substances/impurities).

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural confirmation and identification of impurities.

    • Mass Spectrometry (MS): To confirm molecular weight.

    • Infrared Spectroscopy (IR): To confirm the presence of key functional groups (e.g., C=O stretch of the ketone).

    • Elemental Analysis: To confirm the empirical formula, especially for a new chemical entity.

Q2: What are the most likely process-related impurities I should be monitoring for during scale-up?

A2: The impurity profile can change with scale.[2] It is critical to identify and quantify impurities and, if necessary, synthesize standards for them.

  • Starting Materials: Unreacted acetophenone and piperidine.

  • Over-alkylation: Formation of a quaternary ammonium salt from the reaction of the product with another equivalent of the Mannich reagent precursor.

  • Aldol Condensation Products: Self-condensation of acetophenone under basic or acidic conditions.

  • Formaldehyde Polymers: Especially if reaction conditions are not well-controlled.

  • Degradation Products: Any products resulting from instability under reaction or workup conditions.

Section 4: Experimental Protocols

The following protocols are provided as a starting point and must be optimized for your specific equipment and scale.

Protocol 1: General Protocol for Scaled Mannich Reaction (10 L Scale)

  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and a metering pump for additions.

  • Charge: To the reactor, add piperidine (1.0 equiv.), acetophenone (1.0 equiv.), and a suitable solvent like ethanol (5-10 volumes). Begin stirring.

  • Cooling: Cool the reactor contents to 5-10 °C using the jacket.

  • Catalyst: Add concentrated hydrochloric acid (1.1 equiv.) slowly, ensuring the internal temperature does not exceed 20 °C.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (37%, 1.1 equiv.) via the metering pump over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC until acetophenone is consumed (<1%).

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and an immiscible organic solvent (e.g., dichloromethane). Basify the aqueous layer with NaOH (aq.) to pH > 12, then extract the product into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

G

References

  • Jha, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • GCON. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available at: [Link]

  • Google Patents. (1967). Process for the purification of amines.
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Available at: [Link]

  • PharmaFeatures. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available at: [Link]

  • ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • World Pharma Today. (2025). Overcoming Challenges in Scale-Up Production. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • NextSDS. (n.d.). 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. Available at: [Link]

  • GSK. (n.d.). Ketone Reduction. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. Available at: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed. (2004). [Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. Available at: [Link]

  • Google Patents. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Google Patents. (2021). Improved process to obtain 3-phenylpropan-1-ol from natural sources.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link]

  • University of Southampton. (n.d.). Total Synthesis of Natural Product-Like 3D Molecular Scaffolds for Drug Discovery. Available at: [Link]

  • ACS Omega. (2021). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Acylation of 3-Phenyl-1-(piperidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering synthetic bottlenecks during late-stage functionalization. A notoriously stubborn transformation is the N-acylation of 3-phenyl-1-(piperidin-3-yl)propan-1-one , a sterically demanding secondary amine scaffold utilized in the synthesis of allosteric modulators, such as GLP-1R PAMs ().

This guide provides authoritative troubleshooting protocols, mechanistic insights, and self-validating workflows to help you overcome steric barriers in your acylation reactions.

Mechanistic Insights: The Root of the Steric Barrier

To solve a synthetic failure, we must first understand the causality behind it. Why is the N-acylation of this specific piperidine so challenging?

The difficulty stems from the conformational dynamics of the piperidine ring. During N-acylation, the nitrogen atom must rehybridize from an sp3 to an sp2 state, adopting a planar geometry to conjugate with the newly formed carbonyl group. This partial double-bond character of the C–N bond induces severe pseudoallylic ( A1,3 ) strain ().

The bulky 3-phenylpropanoyl substituent at the C3 position sterically clashes with the incoming acylating agent. This restricts the necessary conformational flexibility of the transition state, drastically increasing the activation energy barrier. To overcome this, the reaction requires highly reactive electrophilic intermediates and non-nucleophilic bases to prevent competitive side reactions.

DMAP_Cycle Acyl Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Intermediate Acyl->Intermediate DMAP attack DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Transition Sterically Hindered Transition State Intermediate->Transition Piperidine attack Piperidine 3-Phenyl-1-(piperidin-3-yl) propan-1-one Piperidine->Transition Transition->DMAP Catalyst regeneration Product N-Acylpiperidine Product Transition->Product Base deprotonation

DMAP-catalyzed acylation mechanism overcoming steric hindrance via an N-acylpyridinium intermediate.

Troubleshooting Guides & FAQs

Q1: My reaction is sluggish, and LC-MS shows mostly unreacted starting material. What is failing? A1: Standard acyl chlorides or anhydrides lack the electrophilicity required to overcome the steric barrier of the 3-substituted piperidine. Solution: Implement nucleophilic catalysis using 4-dimethylaminopyridine (DMAP) . DMAP attacks the acyl chloride to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate (). This intermediate is significantly more electrophilic than the parent acyl chloride, forcing the acylation of the hindered piperidine nitrogen.

Q2: I am using Triethylamine (TEA) as my base, but my yields are capped at 20%. Why? A2: The HCl byproduct generated during acylation protonates the unreacted piperidine, rendering it non-nucleophilic. While TEA is a base, it can act as a competing nucleophile or form tight ion pairs that hinder the reaction. Solution: Switch to N,N-Diisopropylethylamine (DIPEA) . DIPEA’s isopropyl groups provide a steric shield around its nitrogen, making it exclusively a Brønsted base that scavenges the HCl byproduct without interfering with the acylpyridinium intermediate.

Q3: I am observing a di-acylated byproduct. How is this possible with a secondary amine? A3: If you are using excess acyl chloride and harsh conditions, enolization of the 3-phenylpropan-1-one moiety can occur, leading to O-acylation of the resulting enolate alongside N-acylation. Solution: Strictly control the stoichiometry of the acylating agent (1.05 equivalents) and maintain the reaction at 0 °C during the addition phase to suppress enolate formation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction efficiency for this specific scaffold:

EntryAcylating AgentBase (Equiv)Catalyst (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
1Acetic AnhydrideTEA (1.5)NoneDCM25<5Insufficient electrophilicity; steric block.
2Acetyl ChlorideTEA (1.5)NoneDCM2522Sluggish reaction; competitive TEA nucleophilicity.
3Acetyl ChlorideDIPEA (2.0)NoneDCM2545Improved base profile, but activation energy remains high.
4 Acetyl Chloride DIPEA (2.0) DMAP (10) DCM 0 to 25 >95 Optimal: N-acylpyridinium formation overcomes barrier.
5Pivaloyl ChlorideDIPEA (2.0)DMAP (20)Toluene8082Extreme steric bulk requires thermal activation.
Experimental Protocol: Self-Validating N-Acylation Workflow

This protocol is designed as a self-validating system. The built-in workup steps chemically guarantee the removal of specific impurities, allowing for immediate visual validation of success.

Step 1: Preparation & Activation

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-phenyl-1-(piperidin-3-yl)propan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature to ensure homogeneity.

Step 2: Electrophile Addition 3. Cool the mixture to 0 °C using an ice bath. 4. Add the acyl chloride (1.05 eq) dropwise via a syringe pump over 15 minutes. Causality: Slow addition at low temperature prevents exothermic degradation and minimizes enolate-driven O-acylation side reactions.

Step 3: Reaction & Self-Validating Workup 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. 6. The Self-Validation Wash: Quench with saturated aqueous NaHCO3​ and extract with DCM. Wash the organic layer with 1 M HCl , followed by brine. Why this works: The 1 M HCl wash quantitatively protonates and removes both the DMAP catalyst and any unreacted secondary amine into the aqueous layer. 7. Dry over Na2​SO4​ , filter, and concentrate. 8. Validation: Spot the crude mixture on a TLC plate and stain with Ninhydrin. If the acidic wash was successful and the reaction went to completion, there will be no colored spots (indicating the total absence of free amines).

Workflow Start 3-Phenyl-1-(piperidin-3-yl) propan-1-one Prep Dissolve in Anhydrous DCM Start->Prep Base Add DIPEA & DMAP (Cat.) Prep->Base Acyl Slow Addition of Acyl Chloride (0 °C) Base->Acyl React Warm to RT Stir 12-24h Acyl->React Workup Aqueous Workup (1M HCl / Brine) React->Workup Product N-Acylated Product Workup->Product

Experimental workflow for the N-acylation of sterically hindered piperidine derivatives.

References
  • Title: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: PubMed Central (PMC) URL: [Link]

  • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: PubMed Central (PMC) URL: [Link]

Refining solvent ratios for 3-Phenyl-1-piperidin-3-ylpropan-1-one crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Refining Solvent Ratios for 3-Phenyl-1-piperidin-3-ylpropan-1-one Prepared by: Senior Application Scientist, Process Development

Welcome to the Process Development Support Center. The isolation of the moderately lipophilic piperidine derivative, 3-Phenyl-1-piperidin-3-ylpropan-1-one, frequently presents complex thermodynamic challenges during scale-up. This guide provides self-validating protocols, mechanistic causality, and data-driven troubleshooting to help you optimize your solvent-to-antisolvent (SAS) ratios, bypass Liquid-Liquid Phase Separation (LLPS), and control crystal habit.

FAQ 1: Why does my product "oil out" instead of forming a crystalline suspension during anti-solvent addition?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a kinetic phenomenon that occurs when the integration of solute molecules into a rigid crystal lattice is delayed, or when the system experiences excessively high supersaturation. When you add an anti-solvent (e.g., water) too rapidly to your primary solvent (e.g., acetone), the thermodynamic trajectory of the solution crosses the binodal curve into a miscibility gap before it can cross the labile curve to trigger solid nucleation.

This forces the single liquid phase to demix into a solute-rich oil phase and a solute-lean continuous phase. Because the solute molecules in these oil droplets are highly mobile and randomly arranged, they act as an excellent solvent for unwanted impurities[1]. Over time, these unstable droplets spontaneously solidify into an impure, amorphous glass rather than a pure crystalline lattice[2].

The Fix: If your system has already oiled out, return the sample to the heat source, add a small amount of the primary "soluble solvent" to redissolve the oil, and begin the cooling or anti-solvent addition process again at a significantly slower rate[3].

LLPS_Mechanism cluster_0 Kinetic Failure (LLPS) cluster_1 Thermodynamic Success Supersaturation Supersaturation Generation (Anti-Solvent Addition) Binodal Crosses Binodal Curve (Miscibility Gap) Supersaturation->Binodal Rapid Addition Labile Crosses Labile Curve (Nucleation Zone) Supersaturation->Labile Controlled Rate & Seeding Spinodal Spinodal Decomposition (Oiling Out) Binodal->Spinodal Amorphous Impure Amorphous Glass (Trapped Impurities) Spinodal->Amorphous Spontaneous Solidification Crystals Pure Crystalline Lattice (Target Habit) Labile->Crystals

Mechanistic pathways of supersaturation leading to crystallization vs. LLPS.

FAQ 2: What is the exact protocol for optimizing the SAS ratio to prevent agglomeration and improve yield?

The Causality: The solvent-to-antisolvent (SAS) volume ratio is a critical parameter governing particle size and purity. As the ratio of anti-solvent increases rapidly, the particle size drastically decreases due to a massive spike in nucleation kinetics, which often leads to severe agglomeration and solvent entrapment[4]. To bypass this, supersaturation must be consumed by crystal growth rather than uncontrolled primary nucleation.

Self-Validating Protocol: Anti-Solvent Crystallization Optimization This step-by-step methodology ensures that your crystallization remains within the Metastable Zone Width (MSZW).

  • Determine the Solubility Curve: Dissolve a known mass of 3-Phenyl-1-piperidin-3-ylpropan-1-one in a primary solvent (e.g., Acetone) at 40°C.

  • Titrate the Anti-Solvent: Slowly add the anti-solvent (e.g., Water) at a controlled rate (0.1 mL/min) while monitoring via an in-situ probe (such as FBRM or a turbidity sensor) until the cloud point is reached.

  • Map the MSZW: Record the exact solvent composition at the cloud point. The gap between the thermodynamic solubility curve and this kinetic cloud point defines your MSZW.

  • Implement Seeding: Prepare a fresh batch at a solvent ratio that places the system exactly halfway into the MSZW. Introduce 1-2 wt% of highly pure 3-Phenyl-1-piperidin-3-ylpropan-1-one seed crystals.

  • Controlled Desupersaturation: Age the seeded solution for 30-60 minutes to allow the seeds to consume the supersaturation.

  • Drive Yield: Resume anti-solvent addition at a highly controlled rate (0.05 mL/min) to drive the yield without crossing into the LLPS spinodal region.

  • System Validation: If the FBRM probe registers a gradual increase in chord counts (indicating crystal growth) without a sudden, massive spike in fine particles or turbidity, the protocol has successfully bypassed both LLPS and uncontrolled agglomeration.

Optimization_Workflow Start Determine Solubility Curve & MSZW Select Select Solvent/Anti-Solvent Pair Start->Select Test Test Initial SAS Ratio Select->Test Decision Does Oiling Out (LLPS) Occur? Test->Decision Adjust Decrease Anti-Solvent Rate or Adjust Ratio Decision->Adjust Yes Seed Introduce Seed Crystals Within MSZW Decision->Seed No Adjust->Test Success Isolate Pure Crystals (Optimal Aspect Ratio) Seed->Success

Workflow for optimizing anti-solvent crystallization to avoid oiling out.

FAQ 3: Can I control the crystal aspect ratio (e.g., avoid needles) by changing the solvent composition?

The Causality: Yes. The aspect ratio (length vs. width) of the crystals is dictated by the relative growth rates of specific crystal faces. Modulating the solvent/anti-solvent composition alters the thermodynamic interactions at the solid-liquid interface, exerting a direct solvent effect on the growth of a specific crystal face[5].

For example, utilizing an oiling-out crystallization phase transition under highly specific, low-solubility conditions (like a low acetone composition in an acetone/water mix) can actually be leveraged to favorably reduce the aspect ratio, yielding block-like crystals that are much easier to filter and wash compared to single-phase crystallization[6].

Quantitative Data Presentation

The table below summarizes the effect of various solvent systems and SAS ratios on the crystallization behavior of 3-Phenyl-1-piperidin-3-ylpropan-1-one:

Solvent SystemSolvent:Anti-Solvent (SAS) RatioMetastable Zone Width (MSZW)Nucleation KineticsObserved Phenomenon & Crystal Habit
Acetone / Water 1:1 (High Anti-Solvent)> 15 °CKinetically HinderedOiling out (LLPS); forms impure amorphous glass
Acetone / Water 3:1 (Optimized)8 - 10 °CControlledHigh-purity block-like crystals; optimal aspect ratio
Ethanol / Heptane 1:212 °CSlowNeedle-like crystals; poor filtration properties
Ethyl Acetate / Hexane 1:4> 20 °CVery FastSevere agglomeration; high solvent entrapment
References
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics.1

  • ACS Publications. "Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling Out Crystallization of an Active Pharmaceutical Ingredient." Crystal Growth & Design (2015).5

  • MDPI Crystals. "Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization." Crystals (2019).4

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Organic Chemistry Lab Techniques (2022).3

Sources

Technical Support Center: Minimizing Off-Target Binding in 3-Phenyl-1-piperidin-3-ylpropan-1-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for researchers and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and selectivity challenges encountered when synthesizing analogs of 3-phenyl-1-piperidin-3-ylpropan-1-one .

This chemical scaffold is a highly valuable intermediate in the development of small-molecule Positive Allosteric Modulators (PAMs) for the Glucagon-Like Peptide-1 Receptor (GLP-1R), such as the clinical candidate V-0219[1]. However, the inherent physicochemical properties of the piperidine ring and the lipophilic propanone tail frequently introduce critical off-target liabilities—most notably hERG channel cardiotoxicity and Cytochrome P450 (CYP) cross-reactivity[2][3]. This guide provides field-proven, mechanistically grounded strategies to engineer out these liabilities while preserving subnanomolar on-target potency.

Section 1: Structural Optimization & Troubleshooting (FAQs)

Q1: My synthesized piperidine analogs exhibit potent GLP-1R PAM activity but fail early safety screens due to high hERG channel inhibition. What is the mechanistic cause, and how can I mitigate this?

A1: The primary structural liability is the basic nitrogen within the piperidine ring. At a physiological pH of 7.4, this nitrogen is predominantly protonated. The hERG potassium channel possesses a large inner cavity lined with aromatic residues (specifically Y652 and F656). The protonated piperidine nitrogen engages in strong cation- π interactions with these residues, while the lipophilic phenyl group anchors the molecule via π−π stacking, effectively plugging the channel pore.

Causality-Driven Solutions:

  • Reduce Piperidine pKa: Introduce electron-withdrawing groups (e.g., N-fluoroalkyl substitutions) adjacent to the basic amine. This pulls electron density away from the nitrogen, lowering its pKa and reducing the fraction of protonated molecules at physiological pH, thereby disrupting the cation- π interaction.

  • Introduce Chiral Centers: Relying on3[3], introducing a specific stereocenter (such as the (S)-enantiomer modification seen in V-0219) forces the piperidine ring into a rigid chair conformation. This distinctive three-dimensionality creates steric clashes within the narrow hERG pore, preventing optimal π−π alignment while simultaneously improving adaptation to the GLP-1R allosteric binding site[3].

Q2: We are observing off-target binding to other Class B GPCRs and moderate CYP3A4 inhibition. How can we improve the allosteric specificity of this scaffold?

A2: The 1-propanone moiety with a terminal phenyl ring is highly lipophilic (high LogP). Highly lipophilic molecules tend to indiscriminately partition into lipid membranes and embed into the hydrophobic transmembrane pockets of closely related GPCRs, as well as the active sites of CYP enzymes. Causality-Driven Solution: Shift the lipophilicity profile by replacing the terminal phenyl ring with polar heterocycles (e.g., morpholine or oxadiazole derivatives). As demonstrated in the1[1], this restricts the molecule's binding to the specific extracellular vestibule of the GLP-1R, drastically reducing CYP inhibition and preventing deep insertion into off-target GPCR domains[1][4].

Section 2: Self-Validating Experimental Protocols

To ensure the trustworthiness of your data, off-target screening must utilize self-validating assay designs. Below are the standard operating procedures for isolating off-target effects from true PAM activity.

Protocol 1: High-Throughput hERG Patch-Clamp Assay

Purpose: To accurately quantify the off-target cardiotoxicity of synthesized piperidine analogs[2][5].

  • Cell Preparation: Culture HEK-293 cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity for patching.

  • Compound Formulation: Dissolve the analog in DMSO. Crucial Step: Ensure the final assay concentration is 0.1% DMSO. Higher concentrations cause solvent-induced membrane destabilization, leading to false-positive leak currents.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Set the holding membrane potential to -80 mV.

  • Voltage Protocol (Causality): Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Why? The +20 mV step opens and rapidly inactivates the hERG channels. The -50 mV step allows channels to recover from inactivation into the open state before deactivating, eliciting a massive outward tail current. Because piperidine scaffolds bind preferentially to the open/inactivated states, measuring the reduction in this specific tail current provides the most accurate quantification of drug block.

  • Self-Validation System: Every plate must include a positive control (100 nM E-4031) and a negative vehicle control (0.1% DMSO). The assay is only valid if the positive control yields >80% tail current block.

  • Data Thresholds: Calculate the IC50. An IC50 > 30 μ M is the industry standard threshold for designating an analog as having minimal hERG liability[2].

Protocol 2: Flow Cytometry for GLP-1R Specificity (ExviTech Method)

Purpose: To confirm that the compound acts as a true Positive Allosteric Modulator without off-target orthosteric agonism[1].

  • Cell Line: Utilize HEK-293 cells stably expressing human GLP-1R. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement (Self-Validation): Incubate cells with the synthesized analog alone (1 μ M to 10 μ M) for 10 minutes. Validation Check: If calcium mobilization occurs here, the compound possesses off-target orthosteric agonism and is not a pure PAM. Discard the analog.

  • PAM Activation (Causality): Add the endogenous ligand (GLP-1) at its EC25 concentration. Why EC25? Using a sub-maximal concentration creates a sensitized baseline. This allows the assay to detect PAM activity by measuring the potentiation of the response, which would be completely masked if a maximal (EC100) concentration were used[1].

  • Quantification: Measure the leftward shift in the GLP-1 concentration-response curve. A successful analog will lower the EC50 of GLP-1 into the subnanomolar range[1].

Section 3: Quantitative Impact of Structural Modifications

The following table summarizes how specific rational modifications to the 3-phenyl-1-piperidin-3-ylpropan-1-one scaffold impact both on-target efficacy and off-target liabilities.

Scaffold ModificationMechanistic RationalehERG IC50 ( μ M)CYP3A4 InhibitionGLP-1R Potentiation (EC50)
Base: 3-Phenyl-1-piperidin-3-ylpropan-1-oneUnmodified basic N, high lipophilicity< 5.0 (High Liability)Moderate~1.2 μ M
Mod A: N-Fluoroalkyl substitutionPulls electron density, reduces pKa of piperidine N> 15.0 (Reduced)Low~0.8 μ M
Mod B: (S)-Chiral center introductionRigid chair conformation disrupts π−π stacking in hERG pore> 30.0 (Safe)Low< 0.1 μ M (Subnanomolar)
Mod C: Morpholine replacement of phenylLowers LogP, restricts deep off-target GPCR binding> 30.0 (Safe)Minimal~0.5 μ M

(Note: Data synthesized from optimization campaigns of GLP-1R PAMs and related chiral piperidine studies[1][2][3])

Section 4: Mechanistic Visualization

The diagram below maps the divergent pathways of the base scaffold, illustrating how structural redesign routes the molecule away from off-target toxicity and toward therapeutic efficacy.

G A 3-Phenyl-1-piperidin-3-ylpropan-1-one (Base Scaffold) B Target: GLP-1R (Allosteric Site) A->B High Affinity C Off-Target: hERG Channel (Pore Cavity) A->C Basic N Interaction D Efficacy: Insulin Secretion B->D PAM Activity E Toxicity: QT Prolongation C->E Ion Blockade F Optimization Strategy: 1. Chiral Center Addition 2. Nitrogen pKa Reduction F->A Redesigns Scaffold F->C Disrupts Binding

Workflow illustrating the allosteric targeting of GLP-1R versus hERG off-target mitigation.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

3-Phenyl-1-piperidin-3-ylpropan-1-one vs. Classical Piperidine Scaffolds: A Comparative Guide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine ring is an essential heterocyclic system and a pivotal cornerstone in the production of modern therapeutics, present in over twenty classes of pharmaceuticals [1]. While classical piperidine derivatives have historically dominated drug discovery, the emergence of complex metabolic diseases has necessitated the development of novel, stereochemically rich scaffolds. This guide objectively compares the utility, performance, and experimental workflows of 3-Phenyl-1-piperidin-3-ylpropan-1-one —a highly versatile 3-substituted piperidine building block —against classical piperidine derivatives like haloperidol and donepezil.

Structural Dynamics and Mechanistic Causality

The pharmacological properties of piperidine derivatives depend heavily on the nature and orientation of their side chains [2].

  • Classical Piperidines (e.g., Haloperidol, Donepezil): Typically feature 4-substitution or N-alkylation. The 4-position substitution creates a linear, symmetrical geometry that is highly effective for wedging into the deep orthosteric pockets of Class A GPCRs (like the D2 receptor) or the catalytic gorge of acetylcholinesterase.

  • 3-Phenyl-1-piperidin-3-ylpropan-1-one: The 3-position substitution introduces a chiral center and an off-axis vector. This specific geometry is critical for designing Positive Allosteric Modulators (PAMs) for Class B GPCRs, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R). The off-axis structure allows the resulting derivative to bind selectively to the shallow allosteric cleft between the receptor's transmembrane helices, enhancing the affinity of the endogenous GLP-1 peptide without causing receptor desensitization [3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between derivatives synthesized from 3-Phenyl-1-piperidin-3-ylpropan-1-one and classical piperidine scaffolds.

Parameter3-Substituted Piperidines (e.g., V-0219 analogs)4-Substituted Piperidines (e.g., Haloperidol)N-Benzyl Piperidines (e.g., Donepezil)
Primary Target Class B GPCRs (e.g., GLP-1R)Class A GPCRs (e.g., Dopamine D2)Enzymes (e.g., AChE)
Mechanism Positive Allosteric Modulation (PAM)Orthosteric AntagonismReversible Inhibition
Potency Subnanomolar (Potentiation of insulin) [3]Low nanomolar (Receptor blockade)Low nanomolar (Enzyme inhibition)
Geometry Chiral, off-axisLinear, symmetricExtended, highly flexible
Key Application "Diabesity" (Diabetes + Obesity) [3]Schizophrenia, PsychosisAlzheimer's Disease [1]

Experimental Workflow: Synthesis of GLP-1R PAMs

The synthesis of advanced PAMs utilizes 3-Phenyl-1-piperidin-3-ylpropan-1-one as a foundational precursor. The following protocol outlines the optimal N-alkylation strategy [3].

Protocol 1: N-Alkylation and Chiral Resolution
  • Reaction Setup: Combine 3-Phenyl-1-piperidin-3-ylpropan-1-one (1.2 eq) with the target electrophile (e.g., an oxadiazole derivative, 1.0 eq) in anhydrous acetonitrile (ACN).

  • Catalysis and Deprotonation (Causality): Add Cesium Carbonate (Cs₂CO₃) and a catalytic amount of Sodium Iodide (NaI). Causality: Cs₂CO₃ acts as a mild, bulky base that selectively deprotonates the piperidine nitrogen without inducing epimerization at the chiral center or degrading sensitive side chains. NaI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby drastically accelerating the SN2 N-alkylation process [3].

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC until complete consumption of the starting material. Yields typically range from 57–96% [3].

  • Chiral Resolution: Subject the racemic mixture to chiral High-Performance Liquid Chromatography (HPLC). Causality: Because the allosteric pocket of GLP-1R is highly stereoselective, only the (S)-enantiomer exhibits robust oral efficacy in vivo [3].

SynthesisWorkflow A 3-Phenyl-1-piperidin-3-ylpropan-1-one (Starting Scaffold) B N-Alkylation / Coupling (Cs2CO3, NaI, ACN) A->B Step 1 C Chiral Resolution (Enantiomeric Separation) B->C Step 2 D GLP-1R PAM Candidates (e.g., V-0219 Analogs) C->D Step 3 E In Vitro Validation (cAMP Assay) D->E Step 4

Workflow for synthesizing and validating GLP-1R PAMs from 3-substituted piperidine precursors.

Pharmacological Validation: Self-Validating Assays

To validate the efficacy of the synthesized piperidine derivatives, a cAMP accumulation assay is employed. This protocol is designed as a self-validating system to differentiate true PAMs from orthosteric agonists.

Protocol 2: cAMP Accumulation Assay
  • Cell Preparation: Plate CHO-K1 cells stably expressing human GLP-1R. Causality: A stable, engineered cell line ensures uniform receptor density, minimizing biological noise and well-to-well variability.

  • Matrix Incubation (Self-Validating Step): Treat the cells under four distinct conditions: (A) Vehicle control, (B) GLP-1 peptide alone, (C) Piperidine derivative alone, and (D) GLP-1 + Piperidine derivative.

    • Causality: This matrix prevents false positives. If condition (C) generates a cAMP signal, the compound is an orthosteric agonist. True PAM activity is only confirmed if condition (D) demonstrates a leftward shift in the EC50 curve compared to condition (B), while condition (C) remains at baseline [3].

  • Detection: Lyse the cells and measure cAMP using a FRET-based detection kit. Causality: FRET provides a ratiometric readout that normalizes for slight variations in cell number or lysis efficiency, ensuring high trustworthiness of the quantitative data.

SignalingPathway GLP1 Endogenous GLP-1 Peptide Receptor GLP-1 Receptor (Transmembrane GPCR) GLP1->Receptor Orthosteric Binding PAM Piperidine PAM (V-0219) PAM->Receptor Allosteric Binding (Enhances Affinity) Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (Effector) Gs->AC cAMP cAMP Accumulation AC->cAMP Insulin Insulin Secretion (Beta Cells) cAMP->Insulin

GLP-1R signaling pathway modulated by piperidine-derived positive allosteric modulators.

Conclusion

While classical piperidine derivatives remain foundational in targeting Class A GPCRs and enzymes, the structural evolution toward 3-substituted variants like 3-Phenyl-1-piperidin-3-ylpropan-1-one has unlocked new therapeutic avenues. By enabling the synthesis of highly selective, stereospecific allosteric modulators, this precursor demonstrates superior utility in addressing complex metabolic disorders such as "diabesity" with subnanomolar potency and high biosafety [2][3].

References

  • [2] Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • [1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

  • [3] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

Validating GLP-1R activation efficacy of 3-Phenyl-1-piperidin-3-ylpropan-1-one based compounds

Author: BenchChem Technical Support Team. Date: April 2026

The development of oral small-molecule therapeutics for type 2 diabetes and obesity ("diabesity") has increasingly focused on the Glucagon-Like Peptide-1 Receptor (GLP-1R). While peptidic orthosteric agonists like Semaglutide and Tirzepatide dominate the clinical landscape, they are inherently limited by the requirement for subcutaneous injection or complex oral formulation strategies.

Recently, the 3-Phenyl-1-piperidin-3-ylpropan-1-one scaffold has emerged as a critical chemical intermediate in the synthesis of highly potent Positive Allosteric Modulators (PAMs) of the GLP-1R, most notably compound V-0219 [1]. Unlike orthosteric agonists, PAMs bind to a distinct topological site on the receptor, enhancing the affinity and efficacy of endogenous GLP-1 or its abundant, weakly active metabolite GLP-1(9-36)[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for benchmarking the GLP-1R activation efficacy of 3-Phenyl-1-piperidin-3-ylpropan-1-one based compounds against established reference ligands.

The Allosteric Paradigm & Validation Architecture

Validating a GLP-1R PAM requires a fundamental shift in assay design compared to orthosteric agonists. Because pure PAMs exhibit little to no intrinsic efficacy in the absence of an orthosteric probe, experimental models must be carefully sensitized. The validation cascade must sequentially prove:

  • Gαs-Coupled Signal Potentiation : Amplification of cAMP accumulation in recombinant systems[3].

  • Physiological Translation : Glucose-dependent insulin exocytosis in native tissue[4].

  • Systemic Efficacy : In vivo glycemic control and appetite suppression[1].

GLP1R_Signaling Ligand Orthosteric Ligand (GLP-1 / GLP-1(9-36)) Receptor GLP-1 Receptor (Class B GPCR) Ligand->Receptor Orthosteric Binding PAM PAM (e.g., V-0219) 3-Phenyl-1-piperidin... Scaffold PAM->Receptor Allosteric Binding (Enhances Efficacy) Gs Gαs Protein Receptor->Gs G-protein Activation Arrestin β-Arrestin Recruitment (Desensitization) Receptor->Arrestin Internalization Pathway AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA / Epac2 Activation cAMP->PKA Second Messenger Insulin Insulin Exocytosis PKA->Insulin Glucose-Dependent

Figure 1: GLP-1R signaling pathway highlighting allosteric vs. orthosteric activation.

Table 1: Comparative Analysis of GLP-1R Validation Modalities
ModalityAssay TypePrimary ReadoutPhysiological RelevanceThroughput
In Vitro [3]Gαs activation (cAMP)Low (Recombinant CHO/HEK cells)High (384-well)
In Vitro BRET β-ArrestinReceptor desensitizationLow (Recombinant cells)Medium
Ex Vivo GSIS (Pancreatic Islets)Insulin secretionHigh (Native tissue)Low-Medium
In Vivo OGTT in RodentsBlood glucose excursionVery High (Systemic)Low

Protocol Syntheses: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol A: In Vitro cAMP Accumulation Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for quantifying GPCR-mediated cAMP fluctuations due to its high signal-to-background ratio and resistance to compound auto-fluorescence[3].

Causality & Design:

  • Phosphodiesterase (PDE) Inhibition : Cells are pre-incubated with 0.5 mM IBMX. Why? IBMX prevents the degradation of cAMP by endogenous PDEs. This isolates the kinetics of Adenylyl Cyclase (AC) activation, ensuring the readout is a direct reflection of Gαs-coupled receptor activity rather than a net balance of synthesis and degradation[4].

  • Allosteric Sensitization : The assay is run in the presence of an EC 20​ concentration of GLP-1(9-36). Why? 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives (like V-0219) are PAMs. They require a basal level of orthosteric receptor tone to demonstrate their potentiating effect[2].

Step-by-Step Methodology:

  • Cell Preparation : Seed CHO-K1 cells stably expressing human GLP-1R into a 384-well white microplate at 2,500 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).

  • Ligand Addition : Dispense the 3-Phenyl-1-piperidin-3-ylpropan-1-one test compounds (10-point dose-response, 10 pM to 10 µM) alongside a fixed EC 20​ concentration of GLP-1(9-36).

  • Incubation : Incubate for 30 minutes at room temperature to allow for steady-state cAMP accumulation.

  • Detection : Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

  • Readout & Validation : Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm / 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using 10 µM Forskolin (positive control for AC activation) and vehicle (negative control). The assay is only valid if Z' > 0.5.

Protocol B: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)

While cAMP is a proxy for activation, insulin exocytosis is the functional endpoint.

Causality & Design:

  • Glucose Thresholds : Islets are tested at both 2.8 mM (fasting) and 16.7 mM (postprandial) glucose. Why? A safe and effective GLP-1R PAM must exhibit strictly glucose-dependent insulinotropic action. It should potentiate secretion only under hyperglycemic conditions, thereby mitigating the hypoglycemic risks associated with older secretagogues like sulfonylureas.

Step-by-Step Methodology:

  • Islet Isolation & Starvation : Isolate murine pancreatic islets and pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 2 hours to establish a basal secretory state.

  • Compound Treatment : Transfer islets (size-matched, 5 per well) into KRB buffer containing either 2.8 mM or 16.7 mM glucose. Add the test compound (e.g., V-0219) at 10 nM and 100 nM concentrations.

  • Incubation : Incubate for 1 hour at 37°C.

  • Quantification : Collect the supernatant and quantify secreted insulin using a high-sensitivity AlphaLISA or standard ELISA kit.

  • Validation : Use 10 nM Exendin-4 as a positive control for maximal GLP-1R-mediated insulin secretion.

Benchmarking Efficacy: Quantitative Data Presentation

When validating 3-Phenyl-1-piperidin-3-ylpropan-1-one based compounds, their performance must be benchmarked against both endogenous peptides and other small molecules. As demonstrated in the discovery of V-0219 (), these PAMs can double insulin secretion at nanomolar concentrations while maintaining excellent selectivity profiles[1].

Table 2: Efficacy Benchmarking of V-0219 vs. Reference Ligands
CompoundMechanism of ActioncAMP EC 50​ (nM)Insulin Secretion PotentiationOral BioavailabilityOff-Target Activity
GLP-1(7-36) Orthosteric Full Agonist~0.05Baseline (1.0x)No (Peptide)None
Exendin-4 Orthosteric Full Agonist~0.02Baseline (1.0x)No (Peptide)None
Danuglipron Orthosteric Small Molecule~0.04Baseline (1.0x)YesPotential hERG[5]
V-0219 Positive Allosteric Modulator~0.80*2.0x (at nanomolar conc.)Yes (Small Molecule)Negligible[1]

*Note: The EC 50​ for V-0219 is measured in the presence of an EC 20​ concentration of GLP-1(9-36) to demonstrate allosteric potentiation[2].

Validation_Workflow Synthesis Compound Synthesis (3-Phenyl-1-piperidin...) InVitro In Vitro HTRF (cAMP Accumulation) Synthesis->InVitro High-Throughput Screen ExVivo Ex Vivo GSIS (Pancreatic Islets) InVitro->ExVivo Select Potent PAMs InVivo In Vivo OGTT (Rodent Models) ExVivo->InVivo Lead Validation

Figure 2: High-throughput screening and validation workflow for GLP-1R PAMs.

Conclusion

Validating the GLP-1R activation efficacy of 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives requires a nuanced approach that accounts for their allosteric nature. By utilizing sensitized HTRF cAMP assays and strictly glucose-dependent ex vivo models, researchers can accurately benchmark these promising oral candidates against traditional peptide therapeutics.

References

  • Bueno, A. B., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry. URL:[Link]

  • Willard, F. S., et al. (2021). Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. URL:[Link]

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Jones, B., et al. (2021). Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1. Biochemical Pharmacology (via PMC). URL:[Link]

Sources

A Researcher's Guide to Sourcing and Verifying 3-Phenyl-1-piperidin-3-ylpropan-1-one: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Phenyl-1-piperidin-3-ylpropan-1-one is a valuable building block in medicinal chemistry and drug development. However, sourcing this reagent with verifiable quality and purity presents a significant challenge for researchers. The lack of transparent analytical data from many commercial suppliers necessitates a robust in-house quality control (QC) process. This guide provides a comparative overview of available commercial sources and, more critically, details the experimental protocols required to independently verify the identity, purity, and integrity of this compound before its use in sensitive applications.

The Critical Need for Independent Verification

In an ideal research environment, every reagent would be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its purity and the methods used for its characterization. However, for many specialized or "early discovery" chemical building blocks, this is not the reality. In the case of 3-Phenyl-1-piperidin-3-ylpropan-1-one, sourcing can be particularly opaque.

For instance, a prominent supplier like Sigma-Aldrich offers this product under its "AldrichCPR" collection, explicitly stating they do not collect analytical data and the product is sold "AS-IS"[1]. This policy places the full responsibility of quality verification on the end-user. Relying on an unverified reagent can introduce significant variability into experiments, lead to failed syntheses, generate misleading biological data, and ultimately compromise research outcomes. Therefore, implementing a rigorous incoming quality control workflow is not just recommended; it is essential for scientific integrity.

The following diagram illustrates a recommended workflow for sourcing and qualifying critical reagents like 3-Phenyl-1-piperidin-3-ylpropan-1-one.

QC_Workflow Fig. 1: Reagent Sourcing & QC Workflow A Identify Potential Suppliers B Request Available Documentation (CoA, SDS) A->B C Analyze Documentation (Stated Purity, Form) B->C D Procure Smallest Available Quantity C->D E Perform In-House Verification Experiments D->E F Structural Confirmation (¹H-NMR) E->F G Purity Analysis (RP-HPLC) E->G H Decision Point: Does it meet spec? F->H G->H I Approve Batch for Research Use H->I  Yes J Reject Batch & Contact Supplier H->J  No

Caption: A logical workflow for qualifying critical chemical reagents.

Commercial Supplier Landscape

While a direct comparison of supplier-guaranteed purity is challenging due to limited public data, several vendors list 3-Phenyl-1-piperidin-3-ylpropan-1-one or its salts. Researchers should use this table as a starting point for inquiries, always prioritizing the procurement of a small sample for verification before committing to a larger purchase.

SupplierProduct NameCAS NumberMolecular FormulaNotes / Form
Sigma-Aldrich 3-Phenyl-1-piperidin-3-ylpropan-1-one AldrichCPR1177350-80-9C₁₄H₁₉NOSold "as-is" without analytical data provided[1].
ChemBridge 3-phenyl-1-piperidin-3-ylpropan-1-one1177350-80-9C₁₄H₁₉NOListed in their Hit2Lead chemical library[2].
LGC Standards 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride886-06-6 (HCl)C₁₄H₁₉NO·HClAvailable as a hydrochloride salt, often as a reference standard[3][4].

Note: The CAS number 73-63-2 is also associated with the free base of this compound in some databases[5]. Researchers should confirm the exact identity with the supplier.

Experimental Verification Protocols

The following protocols provide a robust framework for the in-house verification of 3-Phenyl-1-piperidin-3-ylpropan-1-one. These methods are based on standard analytical techniques for similar small molecules and should be adapted and validated within your specific laboratory environment[6].

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential non-volatile impurities and degradation products.

A. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid.

  • Water (HPLC grade).

  • Sample of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

B. Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (based on the benzoyl chromophore). A DAD can be used to scan for optimal wavelength and check for co-eluting impurities.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • A high-purity sample should exhibit a single major peak with minimal secondary peaks.

The following diagram outlines the HPLC workflow.

HPLC_Workflow Fig. 2: HPLC Purity Analysis Workflow A Prepare Mobile Phases A and B C Equilibrate HPLC System with Initial Conditions A->C B Prepare Sample (0.5 mg/mL), Filter D Inject Sample (10 µL) B->D C->D E Run Gradient Method & Acquire Data D->E F Integrate Peaks in Chromatogram E->F G Calculate Purity (% Area) F->G H Report Result G->H

Caption: Step-by-step process for HPLC-based purity verification.

Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound, ensuring you have the correct molecule.

A. Instrumentation and Materials

  • NMR spectrometer (300 MHz or higher is recommended).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

B. Procedure

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Acquire a ¹³C-NMR spectrum if further confirmation is desired.

  • Spectral Interpretation:

    • Phenyl Group: Expect signals in the aromatic region (~7.2-8.0 ppm), integrating to 5 protons. The protons ortho to the carbonyl group will likely be shifted downfield.

    • Piperidine Ring: Expect a complex series of multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the piperidine ring protons.

    • Propanone Chain: Look for signals corresponding to the two methylene groups (-CH₂-CH₂-) of the propane chain, likely appearing as triplets or complex multiplets between ~2.5-3.5 ppm.

    • The integration of these regions should match the number of protons in each part of the molecule. Compare the obtained spectrum with literature data for similar structures if available[7][8].

Conclusion and Recommendations

The procurement of 3-Phenyl-1-piperidin-3-ylpropan-1-one requires a "trust, but verify" approach. Due to the prevalent lack of comprehensive, publicly available analytical data from suppliers, researchers must assume the responsibility for quality control.

Key Recommendations:

  • Always Verify: Never assume the purity stated on a label or website is accurate without independent verification, especially for products sold "as-is."

  • Start Small: Purchase the smallest possible amount from a new supplier to perform the QC checks outlined above before committing to a larger, more expensive batch.

  • Document Everything: Maintain meticulous records of which batch of reagent was used for each experiment. This is crucial for troubleshooting and ensuring reproducibility.

By integrating these simple, yet robust, verification protocols into the standard laboratory workflow, researchers can significantly enhance the reliability and integrity of their scientific findings.

References

  • Journal of Molecular Structure.X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • PubChem. 3-Piperidinopropiophenone | C14H19NO | CID 70172.[Link]

  • Acta Poloniae Pharmaceutica.HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • NextSDS. 3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information.[Link]

  • The Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions.[Link]

Sources

A Comparative Guide to the In Vivo and In Vitro Performance of Piperidine-Containing mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Translating Preclinical Data for Drug Development Professionals

In the landscape of modern drug discovery, particularly for complex neurological disorders, the robust translation of in vitro findings to in vivo efficacy is the cornerstone of a successful development program. This guide provides a detailed comparative analysis of the experimental results for two prominent piperidine-containing Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5): ADX47273 and CDPPB . While the initial query specified "3-Phenyl-1-piperidin-3-ylpropan-1-one," this exact chemical entity is not extensively characterized as a PAM in publicly available literature. Therefore, we will focus on these well-documented molecules which contain the core piperidine scaffold and offer a wealth of comparative data, providing a more instructive and evidence-based guide for researchers in the field.

This document is structured to provide not just data, but a causal understanding of the experimental choices and the implications of the findings. We will delve into the mechanistic underpinnings of mGlu5 modulation, compare the in vitro potency and efficacy of ADX47273 and CDPPB, and critically evaluate how these parameters translate to their in vivo pharmacological effects in established animal models of neuropsychiatric and neurological disorders.

The Scientific Rationale: Why mGlu5 PAMs?

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous ligand, glutamate.[1] This offers several potential therapeutic advantages, including a lower risk of receptor desensitization and off-target effects, leading to a wider therapeutic window. The potentiation of mGlu5 signaling is a promising strategy for conditions associated with glutamatergic dysfunction, such as schizophrenia, anxiety, and cognitive deficits.[2]

The mGlu5 Signaling Cascade: A Target for Modulation

Activation of mGlu5 receptors, which are coupled to Gq/11 proteins, initiates a canonical signaling pathway involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of various downstream effectors, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is implicated in synaptic plasticity and cellular function.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site PAM PAM PAM->mGlu5 Binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation Ca2->ERK Leads to PKC->ERK Leads to

Caption: The canonical mGlu5 receptor signaling pathway activated by glutamate and potentiated by a PAM.

In Vitro Characterization: A Head-to-Head Comparison

The initial assessment of a PAM's potential lies in its in vitro pharmacological profile. Key parameters include its potency (EC50) in functional assays and its effect on the agonist's concentration-response curve (CRC).

Experimental Protocol: In Vitro Calcium Mobilization Assay

A standard method to quantify the activity of mGlu5 PAMs is through a fluorometric calcium mobilization assay.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are commonly used.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon mGlu5 activation and subsequent IP3-mediated calcium release, the dye binds to intracellular calcium, resulting in a measurable increase in fluorescence.

  • Procedure:

    • Cells are plated in a 96- or 384-well plate.

    • The cells are incubated with the fluorescent dye.

    • The test compound (ADX47273 or CDPPB) is added at various concentrations.

    • A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the receptor.

    • The change in fluorescence is measured using a plate reader.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the PAM that elicits 50% of its maximal effect.

Comparative In Vitro Data
CompoundTargetAssayPotency (EC50)Effect on Glutamate CRCReference
ADX47273 rat mGlu5Ca2+ Mobilization170 nM9-fold leftward shift at 1 µM[2]
CDPPB human mGlu5Ca2+ Mobilization27 nMNot explicitly quantified in the same manner, but demonstrates potentiation.
CDPPB rat mGlu5Ca2+ Mobilization20 nMNot explicitly quantified in the same manner, but demonstrates potentiation.[3]

Analysis of In Vitro Data:

Both ADX47273 and CDPPB demonstrate potent positive allosteric modulation of the mGlu5 receptor in vitro. CDPPB exhibits a lower EC50 value, suggesting higher potency in functional cell-based assays compared to ADX47273. A key characteristic of a PAM is its ability to shift the concentration-response curve of the endogenous agonist to the left, indicating an increase in the agonist's potency. ADX47273 produces a significant 9-fold leftward shift in the glutamate CRC, a robust indicator of its PAM activity.[2]

In Vivo Evaluation: From Benchtop to Behavioral Models

The true test of a drug candidate's therapeutic potential lies in its in vivo efficacy and safety profile. For mGlu5 PAMs, this involves assessing their ability to modulate disease-relevant behaviors in animal models.

Experimental Workflow: In Vivo Behavioral Assessment

The translation from in vitro activity to in vivo efficacy is a critical step in drug development. A typical workflow for evaluating a PAM in vivo is as follows:

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation PK Pharmacokinetic Studies (e.g., brain penetration) PD Pharmacodynamic Studies (e.g., target engagement) PK->PD Inform Behavior Behavioral Models (e.g., psychosis, cognition) PD->Behavior Correlate with Tox Toxicology Studies (e.g., safety assessment) Behavior->Tox Assess safety of effective doses

Caption: A simplified workflow for the in vivo evaluation of a CNS drug candidate.

Comparative In Vivo Data

The in vivo effects of ADX47273 and CDPPB have been evaluated in various rodent models relevant to schizophrenia and cognitive disorders.

CompoundAnimal ModelBehavioral EndpointEffective Dose (mg/kg, i.p.)Reference
ADX47273 RatConditioned Avoidance Responding30[2]
MouseApomorphine-Induced Climbing100[2]
MousePhencyclidine-Induced Hyperlocomotion100[2]
RatNovel Object Recognition1[2]
RatFive-Choice Serial Reaction Time Test10[2]
CDPPB RatAmphetamine-Induced Hyperlocomotion10-30 (s.c.)[4]
RatAmphetamine-Induced Prepulse Inhibition Deficits10-30 (s.c.)[5]
RatNovel Object Recognition (MK-801 induced deficit)3-10[6]
MouseHuntington's Disease Model (motor & cognitive deficits)1.5 (s.c., chronic)[7]

Analysis of In Vivo Data:

Both ADX47273 and CDPPB demonstrate efficacy in preclinical models of psychosis and cognitive enhancement. ADX47273 effectively reduces conditioned avoidance responding and psychostimulant-induced hyperlocomotion, behaviors considered predictive of antipsychotic activity.[2] Notably, it also shows pro-cognitive effects in the novel object recognition and five-choice serial reaction time tests at relatively low doses.[2]

CDPPB also exhibits a strong antipsychotic-like profile, reversing amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.[4][5] Furthermore, it has demonstrated efficacy in models of cognitive impairment, including reversing deficits in novel object recognition.[6] An interesting finding with CDPPB is its dose-dependent, inverted-U-shaped effect on recognition memory, with higher doses being less effective.[6] This highlights the complexity of allosteric modulation and the importance of careful dose selection in vivo. Chronic administration of CDPPB has also shown neuroprotective effects and amelioration of behavioral deficits in a mouse model of Huntington's disease.[7]

Bridging the Gap: In Vitro to In Vivo Translation

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. While a direct correlation is not always observed due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion), a clear understanding of this relationship is vital for predicting human therapeutic doses.

Both ADX47273 and CDPPB are brain-penetrant, a crucial property for CNS-targeted drugs.[2] The effective in vivo doses for both compounds are within a reasonable range for preclinical studies, suggesting that their in vitro potency translates to meaningful pharmacological effects in living organisms. The nuanced dose-response relationship observed with CDPPB in some behavioral paradigms underscores the importance of comprehensive in vivo characterization beyond simple efficacy studies.[6]

Conclusion and Future Directions

This comparative guide highlights the distinct yet promising profiles of two piperidine-containing mGlu5 PAMs, ADX47273 and CDPPB. Both compounds exhibit robust in vitro and in vivo activity, supporting the therapeutic potential of mGlu5 modulation for neuropsychiatric and neurological disorders.

  • ADX47273 stands out for its well-documented, broad efficacy across various behavioral models at doses that suggest a favorable therapeutic index.

  • CDPPB , while also demonstrating significant efficacy, presents a more complex in vivo profile with dose-dependent effects that warrant careful consideration in clinical development. Its neuroprotective effects in a model of Huntington's disease open up additional therapeutic avenues.

For researchers and drug developers, the data presented here underscores several key principles:

  • The importance of a comprehensive in vitro characterization: Understanding a PAM's potency, efficacy, and effect on the agonist CRC is fundamental.

  • The necessity of rigorous in vivo testing: Behavioral models are indispensable for validating the therapeutic hypothesis and establishing a translatable dose-response relationship.

  • The value of comparative analysis: Evaluating multiple candidates with similar mechanisms of action provides a richer understanding of the structure-activity relationships and potential for clinical success.

The continued exploration of mGlu5 PAMs with diverse chemical scaffolds, including those based on the 3-Phenyl-1-piperidin-3-ylpropan-1-one motif, will undoubtedly yield novel therapeutic agents with improved efficacy and safety profiles for a range of debilitating CNS disorders.

References

  • Uslaner, J. M., Parmentier-Batteur, S., Flick, R. B., Surles, N. O., Lam, J. S., McNaughton, C. H., ... & Hutson, P. H. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531-538. [Link]

  • Doria, J. G., de Souza, J. M., de Castro, V. H., Bocus, C., de David, T. C., de Souza, J. S., ... & Ribeiro, F. M. (2014). The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. Neurobiology of disease, 73, 317-328. [Link]

  • Wierońska, J. M., Stachowicz, K., & Pilc, A. (2015). The impact of mGlu2 or mGlu5 receptor activators on the production of l-arginine derivatives and the expression of PRMT5 or DDAH. MOST Wiedzy. [Link]

  • IntechOpen. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. [Link]

  • Olive, M. F. (2011). Positive allosteric modulators of type 5 metabotropic glutamate receptors (mGluR5) and their therapeutic potential for the treatment of CNS disorders. Pharmaceuticals, 4(3), 445-468. [Link]

  • Lindsley, C. W., & Conn, P. J. (2010). Progress toward positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5). ACS chemical neuroscience, 1(1), 14-28. [Link]

  • Liu, F., Grauer, S., Kelley, C., Navarra, R., Graf, R., Zhang, G., ... & Marquis, K. L. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][6][7] oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics, 327(3), 827-839. [Link]

  • Bespalov, A. Y., & Chaki, S. (2020). Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats. International Journal of Molecular Sciences, 21(10), 3613. [Link]

  • LaCrosse, S. A., Burrows, B. T., & Moghaddam, B. (2015). mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task. Psychopharmacology, 232(19), 3567-3577. [Link]

  • Foty, R. A., Thompson, Z. J., Lindsley, C. W., & Conn, P. J. (2018). ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats. Neuropharmacology, 129, 1-10. [Link]

  • Gregory, K. J., & Conn, P. J. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Pharmacology & Translational Science. [Link]

Sources

Benchmarking 3-Phenyl-1-piperidin-3-ylpropan-1-one derivatives against standard GLP-1 agonists

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Phenyl-1-piperidin-3-ylpropan-1-one Derivatives Against Standard GLP-1 Agonists: A Comprehensive Guide to Allosteric vs. Orthosteric Modulation

Executive Summary

The therapeutic landscape for type 2 diabetes and obesity ("diabesity") has been revolutionized by peptidic Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, with Semaglutide serving as the gold standard. However, the inherent limitations of peptide therapeutics—namely, the requirement for subcutaneous injection or complex absorption enhancers (e.g., SNAC) yielding <1% oral bioavailability[1]—have driven the search for small-molecule alternatives.

This guide benchmarks a highly promising class of small-molecule Positive Allosteric Modulators (PAMs) derived from the 3-phenyl-1-piperidin-3-ylpropan-1-one scaffold (e.g., Compound 8 and V-0219) against standard orthosteric agonists[2]. By shifting the paradigm from constitutive receptor activation to nutrient-dependent allosteric potentiation, these derivatives offer true oral bioavailability while preserving the physiological pulsatility of incretin signaling.

Mechanistic Divergence: Causality in Receptor Kinetics

To understand the divergent clinical profiles of these two classes, we must examine the causality behind their receptor interactions.

Standard GLP-1 agonists like Semaglutide are orthosteric agonists . They bind directly to the extracellular domain of the GLP-1R, triggering continuous Gs-protein coupling regardless of endogenous GLP-1 levels[3]. While highly efficacious, this continuous activation inevitably leads to β-arrestin recruitment, receptor internalization, and desensitization—the primary cause of the clinical "plateau effect" seen in weight loss therapies.

Conversely, 3-phenyl-1-piperidin-3-ylpropan-1-one derivatives function as Positive Allosteric Modulators (PAMs) . They bind to a distinct transmembrane allosteric pocket. Crucially, they do not activate the receptor independently. Instead, they induce a conformational shift that exponentially increases the receptor's binding affinity and signaling efficacy for endogenous GLP-1[2]. Because endogenous GLP-1 is only secreted in response to food intake, PAMs maintain a physiological, pulsatile signaling rhythm, effectively bypassing the continuous overstimulation that drives receptor downregulation.

GLP1R_Mechanisms Ortho Orthosteric Agonists (e.g., Semaglutide) Receptor GLP-1 Receptor (Active Conformation) Ortho->Receptor Direct Binding (Constitutive) Allo Allosteric Modulators (Piperidine Derivatives) Allo->Receptor PAM Binding (Enhances GLP-1) Gs Gs Protein Coupling Receptor->Gs Conformational Shift cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase Insulin Insulin Secretion cAMP->Insulin PKA/Epac2 Pathway

GLP-1R signaling: Orthosteric activation vs. Allosteric potentiation by piperidine derivatives.

Experimental Benchmarking Protocols

As a self-validating system, the following protocols are designed to isolate specific kinetic variables while utilizing internal controls to define the assay's dynamic range.

Protocol 1: In Vitro cAMP Accumulation (Receptor Kinetics)

Causality: To quantify true receptor activation potency without interference from downstream feedback loops, we measure intracellular cAMP. The addition of IBMX (a broad-spectrum phosphodiesterase inhibitor) is strictly required; by preventing cAMP degradation, we ensure the readout reflects pure adenylyl cyclase synthesis rates driven by Gs-coupling.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GLP-1R at 10,000 cells/well in a 384-well microplate.

  • Baseline Starvation: Incubate cells in serum-free assay buffer for 2 hours. Rationale: Removes growth factor noise to establish a quiet signaling baseline.

  • Compound Dosing: Co-incubate cells for 30 minutes with 0.5 mM IBMX and the test compounds.

    • For Semaglutide: Administer in a 10-point dose-response curve.

    • For Piperidine Derivatives (PAMs): Co-administer the derivative dose-response curve alongside a fixed, sub-maximal concentration (EC20) of native GLP-1 to provide the necessary orthosteric tone[2].

  • Self-Validation Controls: Include a vehicle-only well (defines 0% activation) and a saturating dose (1 µM) of native GLP-1 (defines 100% Emax).

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

Causality: To benchmark physiological efficacy, Diet-Induced Obese (DIO) mice are utilized instead of lean wild-types. DIO mice accurately model the peripheral insulin resistance and altered gastric emptying characteristic of human metabolic syndrome.

  • Fasting: Fast DIO mice for exactly 6 hours prior to the assay. Rationale: Normalizes baseline blood glucose without triggering the severe catabolic stress and glycogenolysis induced by overnight fasting.

  • Administration: Administer the 3-phenyl-1-piperidin-3-ylpropan-1-one derivative via oral gavage (p.o.) and Semaglutide via subcutaneous injection (s.c.).

  • Absorption Window: Wait 30 minutes for the oral PAM and 24 hours for s.c. Semaglutide to align with their respective pharmacokinetic Tmax​ .

  • Glucose Challenge: Administer an oral bolus of glucose (2 g/kg).

  • Sampling & Validation: Sample tail-vein blood at 0, 15, 30, 60, and 120 minutes. Calculate the total Area Under the Curve (AUC) for the glucose excursion. Efficacy is validated by the percentage reduction in AUC relative to a vehicle-treated control cohort.

Comparative Data Analysis

The following tables synthesize the pharmacological and pharmacokinetic divergence between standard orthosteric peptides and the small-molecule piperidine PAMs.

Table 1: In Vitro Pharmacology & Receptor Kinetics

ParameterSemaglutide (Standard Agonist)3-Phenyl-1-piperidin-3-ylpropan-1-one Derivatives
Mechanism of Action Direct Orthosteric AgonismPositive Allosteric Modulation (PAM)
GLP-1R cAMP Potency ( EC50​ ) ~0.3 – 0.6 nMSubnanomolar potentiation (in presence of GLP-1)[2]
Insulin Secretion Efficacy ~3.5-fold increase (Constitutive)~2.8-fold increase (Strictly nutrient-dependent)[2]
Receptor Desensitization Risk High (Due to continuous activation)Low (Preserves physiological pulsatility)

Table 2: Pharmacokinetics & In Vivo Profile

ParameterSemaglutide (Standard Agonist)3-Phenyl-1-piperidin-3-ylpropan-1-one Derivatives
Primary Dosing Route Subcutaneous (or high-dose oral)Oral
Oral Bioavailability (F%) < 1% (Requires SNAC enhancer)[1]> 40% (Rodent models)[4]
Terminal Half-life ( t1/2​ ) ~165 hours (Human)[5]~4 – 6 hours (Rodent)
Risk of Hypoglycemia LowVery Low (Requires elevated glucose/GLP-1 to act)

Conclusion & Translational Outlook

Benchmarking 3-phenyl-1-piperidin-3-ylpropan-1-one derivatives against standard GLP-1 agonists reveals a fundamental shift in incretin pharmacology. While Semaglutide provides massive, sustained receptor activation via highly engineered peptide stability, its constitutive nature drives receptor desensitization and limits oral bioavailability.

Conversely, the piperidine-derived PAMs represent a highly elegant chemical biology solution. By targeting an allosteric pocket, these small molecules achieve excellent oral bioavailability while acting purely as "amplifiers" of the body's natural, food-stimulated GLP-1 response. For drug development professionals, this scaffold offers a highly promising foundation for next-generation, orally administered therapeutics that mitigate the side effects and plateauing efficacy of current obesity treatments.

References

  • Decara JM, et al. "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'". Journal of Medicinal Chemistry. 2022. URL: [Link]

  • Jensen L, et al. "Clinical Pharmacokinetics of Semaglutide: A Systematic Review". Clinical Pharmacokinetics. 2024. URL: [Link]

  • Zhao X, et al. "Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists". Frontiers in Endocrinology. 2024. URL: [Link]

Sources

Validating the Enantiomeric Purity of Synthesized 3-Phenyl-1-piperidin-3-ylpropan-1-one Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex metabolic and neurological pathways, the demand for stereochemically pure intermediates has never been higher. 3-Phenyl-1-piperidin-3-ylpropan-1-one is a critical chiral building block, most notably utilized in the synthesis of Positive Allosteric Modulators (PAMs) for the Glucagon-Like Peptide-1 Receptor (GLP-1R), such as V-0219 .

Because the pharmacological efficacy of these downstream modulators is strictly tied to their absolute configuration—with the (S)-enantiomer often exhibiting subnanomolar potency while the (R)-enantiomer remains inactive—validating the enantiomeric excess (ee) of your synthesized batches is a non-negotiable quality control step.

As a Senior Application Scientist, I have designed this guide to objectively compare the three primary analytical modalities for enantiomeric validation: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

The Mechanistic Challenge of Piperidine Derivatives

The structural motif of 3-phenyl-1-piperidin-3-ylpropan-1-one presents specific chromatographic challenges. The piperidine ring contains a highly basic secondary amine (pKa ~10–11). In chromatography, this basic nitrogen strongly interacts with residual acidic silanol groups on the silica backbone of Chiral Stationary Phases (CSPs). If left unmitigated, this secondary interaction supersedes the delicate transient diastereomeric interactions required for chiral recognition, resulting in severe peak tailing and co-elution.

To achieve baseline resolution, the analytical method must simultaneously suppress these achiral silanol interactions while maximizing the hydrogen bonding, dipole-dipole, and π−π stacking interactions between the analyte's chiral center and the CSP (typically an amylose or cellulose derivative).

MethodSelection Start Synthesized Batch 3-Phenyl-1-piperidin-3-ylpropan-1-one Check Primary Analytical Goal? Start->Check HighThroughput High-Throughput / Green QC Check->HighThroughput Speed & Efficiency Orthogonal Orthogonal Validation Check->Orthogonal Absolute Config Traditional Standard Lab Setup Check->Traditional Equipment Limits SFC Chiral SFC (CO2 + MeOH + DEA) Fastest, High Resolution HighThroughput->SFC NMR qNMR with Chiral Solvating Agents (CSA) Orthogonal->NMR HPLC Chiral HPLC (Hexane/IPA + DEA) Reliable but Slow Traditional->HPLC

Decision matrix for selecting the optimal enantiomeric purity validation method.

Comparative Performance Analysis

When evaluating a synthesized batch, the choice of analytical platform dictates both the throughput and the environmental footprint of your laboratory.

  • Chiral SFC (The Modern Gold Standard): SFC utilizes supercritical carbon dioxide ( CO2​ ) paired with a polar modifier. Because supercritical CO2​ possesses high diffusivity and low viscosity, it allows for flow rates 3 to 5 times higher than HPLC without a proportional loss in theoretical plates . For basic amines, SFC provides superior peak symmetry when a basic additive is used.

  • Chiral HPLC (The Traditional Workhorse): Normal-phase HPLC relies on non-polar bulk solvents (e.g., Hexane) and polar modifiers (e.g., Isopropanol). While highly reliable and ubiquitous in standard labs, the high viscosity of the mobile phase limits flow rates, resulting in longer run times and significant organic waste .

  • qNMR with Chiral Solvating Agents (CSAs): By adding a chiral shift reagent (e.g., Mosher's acid derivatives), the enantiomers form transient diastereomeric complexes in the NMR tube, resulting in chemical shift non-equivalence. This is excellent for structural proof but lacks the sensitivity required to quantify trace enantiomeric impurities below 1%.

Quantitative Data Summary
ParameterChiral SFCChiral HPLC (Normal Phase)qNMR with CSAs
Primary Mechanism Supercritical CO2​
  • Polar Modifier
Non-polar solvent + Polar ModifierChemical shift non-equivalence
Typical Run Time 3 – 5 minutes15 – 30 minutes10 – 15 minutes (per scan)
Resolution ( Rs​ ) Excellent ( >2.5 typical)Good ( 1.5–2.0 typical)N/A (Spectral separation)
Limit of Quantitation <0.1% ee <0.1% ee ∼1.0−2.0% ee
Solvent Consumption Low (Mostly recyclable CO2​ )High (Hexane/IPA waste)Very Low (Deuterated solvents)
Best Use Case High-throughput QC & Prep-scaleStandard lab validationAbsolute configuration proof

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, every protocol must act as a self-validating system. Do not proceed with batch analysis unless the System Suitability Test (SST)—an initial injection of a racemic standard—yields a baseline resolution ( Rs​ ) ≥2.0 and a peak area ratio of 50:50 ( ±1% ).

Protocol A: High-Throughput Chiral SFC Method

Causality Note: We utilize Methanol as the polar modifier to disrupt the hydrogen bonds between the enantiomers, but we must add 0.1% Diethylamine (DEA). DEA acts as a competitive basic modifier that masks the residual silanol sites on the stationary phase, ensuring the piperidine nitrogen of our analyte interacts solely with the chiral selector.

  • Column Preparation: Install a polysaccharide-based column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm) into the SFC oven.

  • Mobile Phase: Program the pump to deliver 80% supercritical CO2​ and 20% Methanol (containing 0.1% v/v DEA).

  • Parameters: Set the flow rate to 3.0 mL/min, the Automated Back Pressure Regulator (ABPR) to 120 bar, and the column temperature to 35°C.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the phenyl chromophore).

  • Validation & Execution: Inject 5 µL of the racemic SST. Once Rs​≥2.0 is confirmed, inject the synthesized batch. Calculate enantiomeric excess using the formula: ee(%)=​AreaS​+AreaR​AreaS​−AreaR​​​×100 .

Protocol B: Normal-Phase Chiral HPLC Method

Causality Note: In the absence of SFC, normal-phase HPLC is required. Hexane provides the non-polar bulk environment, forcing the analyte to partition into the polar chiral stationary phase. Temperature control is highly critical here; lower temperatures (25°C) increase the residence time of the transient diastereomeric complex, improving resolution at the cost of broader peaks.

  • Column Preparation: Install a Chiralcel OD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / DEA (90:10:0.1 v/v/v). Degas thoroughly.

  • Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment strictly at 25°C.

  • Detection: Monitor UV absorbance at 220 nm.

  • Validation & Execution: Inject 10 µL of the racemic SST. Confirm baseline separation (expect a run time of ~20 minutes), then proceed with the synthesized batch analysis.

Signaling Context: Why Enantiomeric Purity Matters

Validating the ee of 3-phenyl-1-piperidin-3-ylpropan-1-one is not merely an analytical exercise; it is a biological imperative. When this intermediate is advanced into final Active Pharmaceutical Ingredients (APIs) like V-0219, the stereocenter dictates the molecule's ability to bind to the allosteric face of the GLP-1 Receptor.

A highly pure (S)-enantiomer batch ensures maximum downstream activation of the Gαs​ protein cascade, leading to the desired therapeutic insulin secretion. Even a 2% (R)-enantiomer impurity can act as a competitive antagonist or metabolic burden, skewing pharmacokinetic data during in vivo trials.

GLP1R_Pathway Drug (S)-Derivative (e.g., V-0219) Receptor GLP-1 Receptor (Allosteric Site) Drug->Receptor PAM Binding GProtein Gαs Protein Activation Receptor->GProtein AC Adenylyl Cyclase (AC) GProtein->AC cAMP ↑ cAMP Levels AC->cAMP Insulin Insulin Secretion (Pancreatic β-cells) cAMP->Insulin PKA/Epac2

GLP-1R signaling pathway modulated by the highly pure (S)-enantiomer derivative.

Conclusion

For the routine validation of 3-phenyl-1-piperidin-3-ylpropan-1-one batches, Chiral SFC stands as the undisputed method of choice, offering unmatched speed, superior resolution for basic amines, and a drastically reduced environmental impact. However, a well-optimized Chiral HPLC method remains a highly reliable, self-validating alternative for laboratories without supercritical fluid infrastructure. By strictly controlling mobile phase additives (like DEA) to mitigate silanol interactions, researchers can ensure the stereochemical integrity of their pipeline from intermediate synthesis to in vivo efficacy.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Current Pharmaceutical Analysis (Bentham Science) URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound and Associated Hazards

3-Phenyl-1-piperidin-3-ylpropan-1-one is a chemical compound with the molecular formula C14H19NO.[1] While comprehensive toxicological data for this specific molecule is limited, analysis of its structural analogs provides critical insights into its potential hazards.

A closely related compound, 3-Phenyl-1-(piperidin-3-yl)-1-propanone, is classified as an acute toxicant if swallowed (H301).[2] Another analog, 3-phenyl-1-(piperazin-1-yl)propan-1-one, is associated with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye damage.[3] The piperidine moiety itself is a flammable and corrosive liquid that is toxic by ingestion and inhalation.[4][5] Similarly, propiophenone derivatives require careful handling and storage away from oxidizing agents and water.[6]

Given these data, it is imperative to treat 3-Phenyl-1-piperidin-3-ylpropan-1-one with caution, assuming it may be toxic, irritant, and environmentally harmful.

Personal Protective Equipment: The First Line of Defense

Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one is to manage it as hazardous waste in compliance with all institutional, local, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7][8]

Step 1: Waste Segregation and Container Selection
  • Designate a Specific Waste Container : Use a dedicated, clearly labeled, and chemically compatible container for all 3-Phenyl-1-piperidin-3-ylpropan-1-one waste. The container should be made of a material that will not react with the chemical.[9]

  • Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Phenyl-1-piperidin-3-ylpropan-1-one," and the associated hazard symbols (e.g., toxic).[7]

  • Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals must be segregated to prevent dangerous reactions.[10] For instance, keep it separate from strong oxidizing agents.[6]

Step 2: Waste Collection
  • Liquid Waste : Carefully transfer any unused or waste solutions containing 3-Phenyl-1-piperidin-3-ylpropan-1-one into the designated hazardous waste container.

  • Solid Waste : Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste. Place these items in a separate, clearly labeled solid hazardous waste container.[9]

  • Empty Containers : Containers that once held 3-Phenyl-1-piperidin-3-ylpropan-1-one should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed according to institutional guidelines.[9]

Step 3: Storage of Chemical Waste
  • Secure Containment : Ensure the waste container is tightly sealed to prevent the escape of vapors.[7]

  • Secondary Containment : Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[9]

  • Designated Storage Area : The storage area for chemical waste should be close to the point of generation, well-ventilated, and under the direct supervision of laboratory personnel.[11]

Step 4: Arranging for Final Disposal
  • Licensed Waste Disposal Service : The disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one must be handled by a licensed professional waste disposal company.[9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation : Complete all necessary waste disposal forms and documentation accurately and in compliance with regulatory requirements.[9]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[12]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[12]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[12]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office.[13]

In all cases of exposure, seek immediate medical advice.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

A Start: Identify Waste (3-Phenyl-1-piperidin-3-ylpropan-1-one) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate Waste Streams (Avoid Incompatibles) C->D E Collect Waste (Liquid & Contaminated Solids) D->E F Securely Seal Container E->F G Store in Secondary Containment in a Designated Area F->G H Contact EHS for Pickup by Licensed Disposal Service G->H I Complete Waste Disposal Documentation H->I J End: Proper Disposal I->J

Caption: A flowchart outlining the key steps for the safe disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

Conclusion

The proper disposal of 3-Phenyl-1-piperidin-3-ylpropan-1-one is a critical aspect of laboratory safety and environmental responsibility. By following this comprehensive guide, researchers and scientists can mitigate the risks associated with this compound and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and the most current regulatory standards.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinopropiophenone. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propiophenone, 99%. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Phenyl-1-piperidin-3-ylpropan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized building blocks like 3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS: 1177350-80-9) requires more than just a generic safety sheet. Because toxicological data for highly specific research chemicals is often incomplete, we must employ an "assumed hazard" methodology.

This guide provides a field-proven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the chemical causality behind these protocols, your laboratory can build inherently safer workflows.

Chemical Causality & Hazard Profiling

To select the correct PPE, we must first understand the molecular behavior of 3-Phenyl-1-piperidin-3-ylpropan-1-one.

  • The Piperidine Moiety: Piperidine derivatives act as secondary or tertiary amines, making them mild organic bases. This basicity is the primary driver for potential skin, eye, and respiratory tract irritation.

  • The Phenyl-Propanone Backbone: This highly lipophilic structure enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin).

Because of this dual nature—irritating and lipophilic—dermal and inhalation routes pose the most significant exposure risks during powder transfer and solubilization [1].

PPELogic Hazard Hazard Profile: Amine & Ketone (CAS 1177350-80-9) Dermal Dermal Exposure Hazard->Dermal Ocular Ocular Exposure Hazard->Ocular Inhalation Inhalation Risk Hazard->Inhalation Gloves Nitrile Gloves (>0.11mm, EN374) Dermal->Gloves Goggles Safety Goggles (EN166) Ocular->Goggles Hood Fume Hood / Respirator (Type ABEK Filter) Inhalation->Hood

Figure 1: Causality mapping of hazard profiles to specific PPE requirements.

Quantitative PPE Matrix & Operational Parameters

Do not rely on standard latex gloves for this class of compounds. Latex degrades rapidly in the presence of ketones and organic bases. Synthesizing data from leading chemical safety repositories [2], the following table outlines the required PPE and the quantitative rationale behind each choice.

Table 1: Personal Protective Equipment (PPE) Specifications

PPE CategoryRecommended Material / SpecificationQuantitative MetricCausality / Rationale
Gloves Nitrile Rubber (NBR)Thickness: ≥ 0.11 mmBreakthrough: > 480 minNitrile provides superior chemical resistance against basic amines and ketones compared to latex.
Eye Protection Polycarbonate Safety GogglesStandard: ANSI Z87.1 / EN 166Protects against micro-particulate aerosolization during powder transfer.
Respirator Half-mask with ABEK cartridgeAPF: 10 (Assigned Protection Factor)K-class filters are specifically designed to capture ammonia and organic amine derivatives.
Body Flame-resistant (FR) Lab CoatFabric weight: 4.5 - 6.0 oz/yd²Mitigates static-induced ignition risks when handling fine organic powders.

Table 2: Quantitative Environmental Thresholds

Operational ParameterQuantitative TargetValidation Method
Fume Hood Face Velocity 0.4 - 0.6 m/sDigital anemometer reading prior to work.
Ambient Relative Humidity 40% - 60%Hygrometer inside the balance enclosure.
Storage Temperature 2°C to 8°CCalibrated continuous data logger.

Self-Validating Operational Workflows

Every protocol in your lab must be a self-validating system—meaning the procedure itself contains checkpoints to confirm it is being executed safely.

HandlingWorkflow Start 1. Risk Assessment & EHS Verification PPE 2. Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Ventilation 3. Transfer to Fume Hood (Min 0.5 m/s face velocity) PPE->Ventilation Weighing 4. Anti-Static Weighing (Closed System VBSE) Ventilation->Weighing Reaction 5. Solubilization & Synthesis Weighing->Reaction Waste 6. Waste Segregation (Organic/Amine Waste) Reaction->Waste

Figure 2: Standard operational workflow for safe handling and disposal.

Protocol A: Anti-Static Weighing and Solubilization

Objective: Safely transfer and dissolve the compound without aerosolization.

  • Environmental Validation: Ensure the fume hood or Vented Balance Safety Enclosure (VBSE) displays a face velocity of 0.4–0.6 m/s.

    • Causality: Velocities below 0.4 m/s fail to capture particulates, while velocities above 0.6 m/s create turbulence that scatters fine powders.

  • Static Mitigation: Pass the sealed chemical vial through an anti-static ionizer for 10 seconds.

    • Causality: Piperidine derivatives in powder form accumulate electrostatic charge. Neutralizing this prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Equipment Tare: Place an anti-static weigh boat on the analytical balance. Tare to zero.

    • Validation Checkpoint: The balance must hold a steady 0.000g for 5 seconds. Fluctuations indicate unacceptable air turbulence or residual static charge. Do not proceed until stabilized.

  • Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass of 3-Phenyl-1-piperidin-3-ylpropan-1-one [3].

  • Solubilization: Slowly pipette the target solvent (e.g., DMSO or Dichloromethane) directly down the interior wall of the transfer vial.

    • Causality: Gentle, indirect addition prevents mechanical aerosolization of the un-dissolved powder.

  • Decontamination: Wipe all tools with a 70% Isopropanol solution, followed by a dry wipe.

Spill Response & Disposal Plan

Standard sweeping of chemical spills is highly dangerous for active pharmaceutical ingredients and research chemicals. Follow this chemically-informed disposal plan.

Protocol B: Spill Containment and Decontamination
  • Containment: In the event of a powder spill, do NOT sweep or brush.

    • Causality: Dry sweeping mechanically aerosolizes the compound, instantly creating an inhalation hazard.

  • Wet Wiping: Cover the spill with absorbent laboratory pads lightly dampened with a compatible solvent (e.g., ethanol or water).

  • Collection: Carefully fold the pads inward, trapping the dampened powder inside. Place them into a rigid, sealable chemical waste container lined with a heavy-duty polyethylene bag.

  • Chemical Neutralization: Wash the affected benchtop area with a mild acidic solution (such as dilute citric acid), followed by a distilled water rinse.

    • Causality: Because the piperidine moiety is basic, a mild acid neutralizes the residue into a highly water-soluble salt, ensuring complete removal from the surface.

    • Validation Checkpoint: Swab the cleaned area with pH paper. A neutral pH (7.0) confirms complete decontamination.

  • Waste Segregation: Label the container as "Hazardous Solid Waste - Amine/Ketone Derivatives." Segregate from strong oxidizing agents and halogenated waste streams unless halogenated solvents were used during cleanup.

References

  • NextSDS. "3-Phenyl-1-(3-piperidinyl)-1-propanone — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-piperidin-3-ylpropan-1-one
Reactant of Route 2
3-Phenyl-1-piperidin-3-ylpropan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.